1-CHLOROOCTANE-D17
Description
BenchChem offers high-quality 1-CHLOROOCTANE-D17 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-CHLOROOCTANE-D17 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1219803-93-6 |
|---|---|
Molecular Formula |
C8ClD17 |
Molecular Weight |
165.7783302 |
Synonyms |
1-CHLOROOCTANE-D17 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of 1-Chlorooctane-d17
[1]
Executive Summary
1-Chlorooctane-d17 (CAS: 1219803-93-6) is the perdeuterated analog of 1-chlorooctane, serving as a critical electrophile in the synthesis of stable isotope-labeled lipids, surfactants, and pharmaceutical candidates.[1] By replacing all seventeen hydrogen atoms with deuterium, this compound exhibits significant Kinetic Isotope Effects (KIE), altering bond vibrational frequencies and reducing susceptibility to oxidative metabolism at the alkyl chain.[1] This guide details its physicochemical profile, synthetic applications, and role in attenuating metabolic clearance in drug discovery.[1][2]
Physicochemical Profile
The substitution of protium (
Comparative Properties: 1-Chlorooctane vs. 1-Chlorooctane-d17[1][3]
| Property | 1-Chlorooctane (Native) | 1-Chlorooctane-d17 (Deuterated) | Impact of Deuteration |
| Formula | C | C | Complete isotopic substitution |
| Molecular Weight | 148.67 g/mol | ~165.78 g/mol | +11.5% Mass increase |
| Appearance | Colorless liquid | Colorless liquid | Indistinguishable visually |
| Density (25°C) | 0.875 g/mL | ~0.975 g/mL (Calculated)* | Increased density due to mass/molar volume ratio |
| Boiling Point | 183°C | ~181–183°C | Minimal change; inverse isotope effect often lowers BP slightly |
| Refractive Index | 1.430 | ~1.428 | Lower polarizability of C-D bonds |
| C-X Bond Length | C-H (1.09 Å) | C-D (1.085 Å) | C-D bond is shorter and stronger (Zero Point Energy effect) |
| Lipophilicity (LogP) | 4.73 | ~4.70 | C-D compounds are slightly less lipophilic |
*Note: Density of deuterated isotopologs is typically 10-15% higher than native forms due to the doubled mass of the hydrogen isotope with negligible change in molar volume.
Synthetic Methodology & Quality Assurance
Synthesis of 1-Chlorooctane-d17
The synthesis typically proceeds via the deoxychlorination of 1-Octanol-d17.[1] To maintain isotopic purity (>99 atom% D), anhydrous conditions and high-purity deuterated precursors are essential.[1]
Protocol: Deoxychlorination via Thionyl Chloride
-
Reagents: 1-Octanol-d17 (1.0 eq), Thionyl Chloride (SOCl
, 1.2 eq), Pyridine (cat.), DCM (solvent).[1] -
Setup: Flame-dried round-bottom flask under N
atmosphere. -
Addition: Add SOCl
dropwise at 0°C to control exotherm. -
Reflux: Heat to reflux (40°C) for 4 hours to drive SO
evolution. -
Workup: Quench with ice water, extract with DCM, wash with NaHCO
. -
Purification: Fractional distillation (collect fraction at ~182°C).
Workflow Visualization
The following diagram illustrates the conversion logic and purification checkpoints.
Figure 1: Synthetic pathway for 1-Chlorooctane-d17 via thionyl chloride mediated deoxychlorination.
Application in Drug Discovery: The Deuterium Switch[6]
One of the primary applications of 1-chlorooctane-d17 is in the synthesis of deuterated drug candidates to improve metabolic stability. The octyl chain is a common "metabolic soft spot" susceptible to hydroxylation by Cytochrome P450 (CYP450) enzymes.[1]
Mechanism of Metabolic Stabilization
The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to a lower Zero Point Energy (ZPE).[1]
-
Bond Dissociation Energy (BDE): C-D bonds are ~1.2–1.5 kcal/mol stronger than C-H bonds.[1]
-
Primary Kinetic Isotope Effect (KIE): If C-H bond cleavage is the rate-determining step (RDS) in metabolism (e.g., CYP450 oxidation), substituting with deuterium can reduce the reaction rate by a factor of 6–10 (
).[1]
Pathway Visualization: Blocking CYP450 Oxidation
Figure 2: Impact of deuteration on CYP450-mediated metabolic clearance.[1] The C-D bond strength impedes hydroxylation.
Handling, Safety, and Storage[1][4][7][8]
While 1-chlorooctane-d17 is chemically stable, it shares the hazardous properties of alkyl halides.[1]
Safety Protocols
-
Hazards: Combustible liquid (Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
PPE: Nitrile gloves (breakthrough time >480 min), safety goggles, and lab coat.[1]
-
Inhalation: Use within a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[1]
Storage & Stability[1]
-
Hygroscopicity: Low, but should be stored under inert gas (Argon/Nitrogen) to prevent moisture ingress which could promote slow hydrolysis over years.[1]
-
Temperature: Store at room temperature (15–25°C) in tightly sealed amber glass vials to prevent photolytic degradation.
-
Shelf Life: >3 years if stored properly.[1]
References
-
Sigma-Aldrich. (2025).[1][3] 1-Chlorooctane Product Specification and SDS. Retrieved from [1][4]
-
Russak, E. M., et al. (2019).[1][5] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[1][5] Retrieved from
-
MedChemExpress. (2024).[1] 1-Chlorooctane-d17 Product Data Sheet. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2024).[1] 1-Chlorooctane Gas Phase Thermochemistry. Retrieved from [1]
-
Atzrodt, J., et al. (2018).[1][2] Deuterium- and Tritium-Labelled Compounds: Applications in Life Sciences. Angewandte Chemie International Edition. Retrieved from [1]
Introduction: The Significance of Deuterium-Labeled Compounds in Advanced Research
An In-Depth Technical Guide to 1-Chlorooctane-d17: Specifications, Analysis, and Applications
In the landscape of modern chemical and pharmaceutical research, precision is paramount. The strategic substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D), is a powerful technique that offers profound advantages in analytical quantification and the study of metabolic pathways. The carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, exhibits a significant kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to isotopic substitution.[1][2] This effect is particularly consequential in drug metabolism, where the cleavage of a C-H bond is often a rate-determining step.[1][3] By replacing hydrogen at a metabolic "soft spot" with deuterium, researchers can slow down the metabolic process, thereby enhancing a drug's pharmacokinetic profile.[4][]
Beyond metabolic studies, perdeuterated molecules like 1-chlorooctane-d17 serve as exceptional internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] As an internal standard, a deuterated analog behaves nearly identically to its non-deuterated (protio) counterpart during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be clearly distinguished by a mass spectrometer, enabling highly accurate and precise quantification of the target analyte by correcting for sample loss or ionization variability. This guide provides a comprehensive technical overview of 1-chlorooctane-d17, tailored for researchers, scientists, and drug development professionals who require a reliable, high-purity standard for their analytical and metabolic investigations.
Core Specifications: 1-Chlorooctane-d17
A clear understanding of a compound's physical and chemical properties is the foundation of its effective application. The specifications for 1-chlorooctane-d17 are summarized below, with data for its protio analog, 1-chlorooctane, provided for direct comparison. This comparative data is crucial for designing analytical methods, particularly for chromatographic separation where the deuterated and non-deuterated forms should have nearly identical retention times.
| Property | 1-Chlorooctane-d17 | 1-Chlorooctane (for comparison) |
| CAS Number | 1219803-93-6[6] | 111-85-3[7] |
| Molecular Formula | C₈D₁₇Cl[6] | C₈H₁₇Cl[7] |
| Molecular Weight | 165.78 g/mol [6] | 148.67 g/mol [1][7] |
| Appearance | Colorless to light yellow liquid[6] | Colorless liquid[8] |
| Typical Purity | ≥99.5% | ≥99% |
| Density | Not specified (expected to be slightly higher than protio form) | 0.875 g/mL at 25 °C[9] |
| Boiling Point | Not specified (expected to be similar to protio form) | 183 °C[1] |
| Refractive Index | Not specified (expected to be similar to protio form) | n20/D 1.430[9] |
Synthetic Pathway Considerations
The synthesis of highly deuterated compounds requires a strategic approach to ensure complete and specific incorporation of deuterium. While multiple routes are possible, a common and effective method involves starting with a perdeuterated precursor. For 1-chlorooctane-d17, a logical pathway begins with perdeuterated n-octanol (octanol-d18), which is then subjected to chlorination.
An alternative approach, particularly for introducing deuterium to a non-deuterated starting material, is dehalogenative deuteration.[6][10][11] This involves using a suitable di-halogenated octane and reacting it with a deuterium source, such as deuterium oxide (D₂O), in the presence of a reducing agent like zinc.[6][10]
Below is a conceptual workflow for the synthesis of 1-chlorooctane-d17 from a perdeuterated precursor, a method favored for achieving high isotopic enrichment.
Caption: Proposed synthesis workflow for 1-chlorooctane-d17.
The choice of a chlorinating agent such as thionyl chloride (SOCl₂) or anhydrous hydrogen chloride is critical for efficiently converting the alcohol to the alkyl chloride while minimizing side reactions. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent and ensure high conversion. Subsequent purification by distillation is effective for removing residual starting material and reaction byproducts, yielding the high-purity final product.
Analytical Validation: A Self-Validating Protocol for Purity and Identity
As a Senior Application Scientist, my primary focus is on ensuring that every analytical method is robust, reproducible, and self-validating. For a deuterated standard like 1-chlorooctane-d17, the analytical goals are twofold: first, to confirm the chemical purity (i.e., the absence of other organic compounds), and second, to verify the isotopic purity (i.e., the degree of deuterium incorporation). Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose, as it combines the high-resolution separation of GC with the definitive identification and isotopic analysis capabilities of MS.[8][12]
Experimental Protocol: GC-MS Purity and Isotopic Enrichment Analysis
This protocol is designed to provide a clear and unambiguous assessment of 1-chlorooctane-d17.
1. Sample and Standard Preparation:
-
Solvent Selection: Use high-purity hexane or dichloromethane. These solvents are volatile and provide excellent solubility for alkyl halides.
-
Sample Preparation: Accurately prepare a 100 µg/mL solution of the 1-chlorooctane-d17 sample in the chosen solvent.[12] This concentration is typically well within the linear dynamic range of most modern mass spectrometers.
-
Rationale: Precise concentration is key for reproducibility. Using a mid-range concentration avoids detector saturation while ensuring a strong signal-to-noise ratio.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is ideal.
-
Causality: A non-polar stationary phase separates compounds primarily by their boiling points. Since 1-chlorooctane-d17 and any potential protio-analog or isomeric impurities have very similar boiling points, this choice ensures they elute closely, allowing for precise comparison.
-
-
Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[12]
-
Causality: The initial hold ensures sharp peaks for volatile compounds. The ramp rate is optimized to provide good separation between 1-chlorooctane and other potential impurities without excessive run times.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-250.
-
Causality: Standard 70 eV EI provides reproducible fragmentation patterns that are comparable to established libraries (e.g., NIST).[13] Scanning from m/z 35 allows for the detection of chlorine isotopes and small fragments, while the upper limit comfortably covers the molecular ion of the deuterated compound.
-
3. Data Analysis and Interpretation:
-
Chemical Purity Assessment:
-
Integrate the total ion chromatogram (TIC).
-
Calculate the area percent of the main peak corresponding to 1-chlorooctane-d17. Purity should be ≥99.5%.
-
Identify any impurity peaks by comparing their mass spectra against the NIST library.
-
-
Identity Confirmation:
-
Extract the mass spectrum of the main peak.
-
Confirm the presence of the molecular ion (M⁺). For C₈D₁₇³⁵Cl, the expected m/z is 165. For C₈D₁₇³⁷Cl, it is 167. The characteristic ~3:1 isotopic pattern for chlorine should be observed.
-
Compare the fragmentation pattern to that of standard 1-chlorooctane (m/z 148/150) from the NIST library.[13] The fragments for the deuterated compound will be shifted to higher m/z values, confirming the structure.
-
-
Isotopic Purity (Enrichment) Assessment:
-
Use high-resolution MS if available, or carefully analyze the molecular ion cluster with a quadrupole MS.[7][14]
-
Examine the ion cluster around m/z 165. The signal intensity at m/z 165 (fully deuterated) should be maximal.
-
Signals at lower masses (e.g., m/z 164, 163) would indicate the presence of molecules with incomplete deuteration (d16, d15, etc.).
-
The isotopic purity is calculated by comparing the peak area of the fully deuterated molecular ion to the sum of the areas of all related molecular ions (d17, d16, d15, etc.).[15]
-
Caption: Self-validating GC-MS workflow for 1-chlorooctane-d17.
Conclusion: An Indispensable Tool for Modern Research
1-Chlorooctane-d17 is more than just a deuterated molecule; it is a high-precision tool that enables researchers to achieve greater accuracy in quantification and to probe the intricate mechanisms of drug metabolism. Its utility as an internal standard is rooted in its chemical similarity and mass difference to its protio analog, allowing for the correction of analytical variability. Its application in metabolic studies leverages the fundamental principles of the kinetic isotope effect, providing a method to strategically enhance the properties of pharmaceutical compounds.[2] The robust analytical protocol detailed here ensures that scientists can have full confidence in the purity and identity of this standard, upholding the principles of scientific integrity and enabling the generation of reliable, high-quality data in the demanding fields of drug discovery and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8142, 1-Chlorooctane. PubChem. Available from: [Link]
-
Animal Health Laboratory. GC/MS-LC/MS multi-residue method. University of Guelph. Available from: [Link]
-
Cunningham, S., et al. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Marine Scotland. Available from: [Link]
-
Li, W., et al. (2019). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D₂O as the Deuterium Source. The Journal of Organic Chemistry. Available from: [Link]
-
Shao, L., et al. (2011). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Available from: [Link]
-
Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available from: [Link]
-
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available from: [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available from: [Link]
-
Agilent Technologies. SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. Agilent Technologies. Available from: [Link]
-
Fowler, F. W., & Johnson, F. P. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Available from: [Link]
-
National Institute of Standards and Technology. Octane, 1-chloro-. NIST Chemistry WebBook. Available from: [Link]
-
Hosoya, T., et al. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Angewandte Chemie. Available from: [Link]
-
Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available from: [Link]
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available from: [Link]
-
Shi, W., et al. (2025). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science. Available from: [Link]
-
Barry, J. A., & Gawrisch, K. (1994). Deuterium NMR study of the effect of n-alkanol anesthetics on a model membrane system. Biochemistry. Available from: [Link]
-
Wikipedia. Deuterated drug. Wikipedia. Available from: [Link]
-
Organic Chemistry Tutor. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene. YouTube. Available from: [Link]
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A Technical Guide to the Isotopic Enrichment of 1-Chlorooctane-d17 for Research Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the isotopic enrichment levels of 1-chlorooctane-d17 available for research purposes. Beyond a simple cataloging of products, this guide delves into the critical importance of isotopic purity, the methodologies for its verification, and the practical implications for experimental design and data interpretation.
The Significance of Isotopic Enrichment in Research
Deuterium-labeled compounds, such as 1-chlorooctane-d17, are indispensable tools in a multitude of scientific disciplines. They serve as internal standards in quantitative mass spectrometry, tracers in metabolic studies, and probes for elucidating reaction mechanisms.[1][2] The utility of these labeled compounds is intrinsically linked to their isotopic enrichment, which is the percentage of a specific isotope (in this case, deuterium) at a defined position within a molecule.[3] High isotopic enrichment is paramount for ensuring the accuracy and sensitivity of analytical methods and for minimizing interference from the unlabeled analyte.
Commercially Available Isotopic Enrichment Levels of 1-Chlorooctane-d17
For researchers seeking to procure 1-chlorooctane-d17, several reputable suppliers offer this compound with high levels of isotopic enrichment. The following table summarizes the currently available specifications from prominent vendors. It is crucial to distinguish between chemical purity and isotopic enrichment; the former refers to the absence of other chemical entities, while the latter quantifies the degree of deuterium incorporation.
| Supplier | Product Name | Isotopic Enrichment | Chemical Purity | CAS Number |
| CDN Isotopes | 1-Chlorooctane-d17 | 98 atom % D | - | 1219803-93-6 |
| LGC Standards | 1-Chlorooctane-d17 | 98 atom % D | min 98% | 1219803-93-6 |
| MedChemExpress | 1-Chlorooctane-d17 | Not Specified | 99.5% | 1219803-93-6 |
Note: The purity stated by MedChemExpress likely refers to chemical purity. Researchers should always consult the certificate of analysis for specific isotopic enrichment data.[1]
Verification of Isotopic Enrichment: A Methodological Deep Dive
The stated isotopic enrichment of a commercially supplied deuterated compound must be independently verifiable. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][4] These methods provide complementary information regarding the structural integrity and isotopic composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and the isotopic labeling pattern. For deuterated compounds, both ¹H and ²H NMR are employed to confirm the absence of protons at the labeled positions and the presence of deuterium, respectively.
-
Sample Preparation: Dissolve a precisely weighed amount of 1-chlorooctane-d17 in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte's signals. The concentration should be optimized for the specific instrument's sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. The key objective is to verify the absence or significant reduction of proton signals corresponding to the octane chain.
-
The presence of small residual proton signals allows for the calculation of the percentage of deuterium incorporation at each position.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms at the various positions along the carbon chain.
-
The chemical shifts in the ²H spectrum will be identical to those in the ¹H spectrum of the unlabeled compound.
-
-
Data Analysis and Isotopic Enrichment Calculation:
-
In the ¹H NMR spectrum, integrate the residual proton signals and compare them to the integral of a known internal standard or a reference signal from an unlabeled portion of the molecule (if applicable).
-
The percentage of deuteration at a specific position can be calculated using the formula: %D = [1 - (Integral of residual H / Expected integral of H)] * 100.
-
The overall isotopic enrichment is an average of the deuteration levels at all labeled positions.[5]
-
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. The comparison of ¹H and ²H spectra provides a robust confirmation of the isotopic labeling pattern.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds, MS can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[3] High-resolution mass spectrometry (HR-MS) is particularly valuable for resolving and accurately quantifying these isotopologues.[2][6]
-
Sample Introduction and Ionization: Introduce a dilute solution of 1-chlorooctane-d17 into the mass spectrometer. Gas chromatography (GC) is a suitable separation technique for this volatile compound, and electron ionization (EI) is a common ionization method.
-
Mass Spectrum Acquisition: Acquire a full-scan mass spectrum of the molecular ion region. For 1-chlorooctane-d17, the expected molecular ion will have a significantly higher mass than the unlabeled compound.
-
Isotopologue Distribution Analysis:
-
Identify the peak corresponding to the fully deuterated molecule (d17).
-
Identify and integrate the peaks corresponding to the less-deuterated isotopologues (d16, d15, etc.). These arise from incomplete deuteration during synthesis.
-
-
Isotopic Enrichment Calculation:
-
The isotopic enrichment is calculated based on the relative abundances of the different isotopologues.
-
The percentage of the desired fully deuterated species is a direct measure of the isotopic purity.[7]
-
Causality Behind Experimental Choices: GC is an excellent choice for separating 1-chlorooctane from any potential volatile impurities before it enters the mass spectrometer. EI is a robust ionization technique that typically produces a clear molecular ion, which is essential for determining the isotopologue distribution. HR-MS is preferred for its ability to resolve isobaric interferences and provide accurate mass measurements.[6]
Conclusion: Ensuring Experimental Integrity through Rigorous Characterization
The isotopic enrichment of 1-chlorooctane-d17 is a critical parameter that directly impacts the reliability and accuracy of research data. While commercial suppliers provide products with high levels of deuteration, it is incumbent upon the researcher to understand the principles of isotopic analysis and, where necessary, perform independent verification. By employing techniques such as NMR and mass spectrometry, scientists can ensure the quality of their labeled reagents, leading to more robust and reproducible experimental outcomes.
References
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PubChem. 1-Chlorooctane. [Link]
-
CP Lab Safety. 1-Chlorooctane (C8H17Cl), 500 grams. [Link]
-
Sdfine. 1-CHLOROOCTANE (octyl chloride). [Link]
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Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
PubMed. Stable isotopic studies of n-alkane metabolism by a sulfate-reducing bacterial enrichment culture. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Nu-Mega. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
Journal of Chemical Education. Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. [Link]
-
ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]
-
Almac. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
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Technical Guide: Solubility Profile and Handling of 1-Chlorooctane-d17
[1]
1Executive Summary
1-Chlorooctane-d17 is the fully deuterated isotopologue of 1-chlorooctane.[1] It is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy for the quantification of alkyl halides and lipophilic contaminants.[1]
This guide addresses a critical gap in commercial documentation: while suppliers list 1-chlorooctane-d17 as "soluble in organic solvents," precise quantitative data is often omitted.[1] This document synthesizes authoritative data from the non-deuterated parent compound (1-chlorooctane) with theoretical isotope effects to provide a definitive solubility profile. [1]
Key Takeaway: 1-Chlorooctane-d17 is highly lipophilic (LogP ~4.7–5.4) , freely soluble in low-polarity organic solvents (Hexane, DCM, Ethanol), and practically insoluble in water (<0.02 g/L) .[1]
Part 1: Physicochemical Basis & Isotope Effects[1]
To understand the solubility of the d17 variant, one must first establish the baseline of the parent compound and then apply the Deuterium Isotope Effect.[1]
The Parent Compound Proxy
The solubility of 1-chlorooctane is driven by the hydrophobic effect.[1] The eight-carbon alkyl chain dominates the dipole moment of the chloro-headgroup, rendering the molecule non-polar.[1]
-
Hydrophobic Chain:
(Dominant)[1] -
Polar Head:
(Minor contribution to overall polarity)
The Deuterium Isotope Effect on Solubility
Does replacing Hydrogen (
-
Volume & Polarisability: The
bond is shorter and stronger than the bond.[1] This results in a slightly smaller molar volume for deuterated compounds.[1] -
Lipophilicity (HPLC Retention): In Reversed-Phase Chromatography, deuterated isotopologues often elute slightly earlier than their protiated counterparts, suggesting a marginally lower lipophilicity due to reduced dispersion forces.[1]
Part 2: Solubility Data Profile
The following data aggregates experimental values for 1-chlorooctane (Parent) and applies the isotopic translation for 1-chlorooctane-d17.[1]
Table 1: Solubility in Key Solvents ( )
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Aqueous | Water (pH 7) | Insoluble (< 20 mg/L) | Phase separation occurs immediately.[1] |
| Aliphatic | n-Hexane / Heptane | Miscible (Fully Soluble) | Preferred for GC-MS stock solutions.[1] |
| Chlorinated | Dichloromethane (DCM) | Miscible | Excellent for extraction; high volatility risk.[1] |
| Alcohol | Methanol / Ethanol | Soluble | Good for LC-MS; potential for transesterification if catalyzed.[1] |
| Ketone | Acetone | Soluble | General cleaning; not recommended for storage.[1] |
| Aromatic | Benzene / Toluene | Miscible | Alternative GC solvent; high stability.[1] |
Table 2: Partition Coefficients (Lipophilicity)[1]
| Parameter | Value (Parent) | Estimated Value (d17) | Significance |
| LogP (Octanol/Water) | 4.73 – 5.42 | ~4.70 – 5.40 | Indicates strong preference for organic phase.[1] |
| Henry's Law Constant | ~0.8 atm-m³/mol | Similar | High volatility from water surfaces.[1] |
Critical Note on LogP: A LogP > 3.0 indicates a substance that will bioaccumulate in lipids and requires non-polar solvents for extraction.[1]
Part 3: Mechanism of Solubility (Visualization)
The following diagram illustrates the thermodynamic decision process for solvent interaction. The "Hydrophobic Effect" forces the alkyl chain out of the water structure, driving it into the organic phase.[1]
Figure 1: Thermodynamic basis for the immiscibility of 1-chlorooctane-d17 in water versus its miscibility in organic solvents.
Part 4: Experimental Protocols
Stock Solution Preparation (Standard Operating Procedure)
Objective: Prepare a stable 1000 µg/mL stock solution of 1-chlorooctane-d17 for GC-MS analysis.
Reagents:
-
1-Chlorooctane-d17 (Isotopic purity >98%)[1]
-
Solvent: n-Hexane (HPLC Grade) or Methanol (LC-MS Grade)[1]
-
Class A Volumetric Flask (10 mL)[1]
Protocol:
-
Tare: Place a 10 mL volumetric flask on an analytical balance (precision 0.0001 g). Tare the balance.
-
Weighing: Using a gas-tight syringe or glass pipette, transfer exactly 10 mg (approx 11.4 µL based on density ~0.875 g/mL) of 1-chlorooctane-d17 directly into the flask.
-
Dissolution: Add approximately 5 mL of the chosen solvent (e.g., Hexane). Swirl gently to dissolve.
-
Observation: No sonication is usually required as miscibility is high.[1]
-
-
Make to Volume: Fill to the meniscus mark with the solvent.[1] Cap immediately.
-
Storage: Transfer to amber glass vials with PTFE-lined caps. Store at 4°C.[1]
Solvent Selection Decision Tree
Figure 2: Decision matrix for selecting the appropriate solvent based on the downstream analytical application.
Part 5: Validation & Troubleshooting[1]
Verifying Homogeneity
If 1-chlorooctane-d17 is accidentally introduced to an aqueous environment (e.g., during a liquid-liquid extraction):
-
Observation: Look for "oiling out" or the formation of a meniscus. 1-chlorooctane-d17 is less dense than water (0.875 vs 1.0 g/mL) and will float.[1]
-
Correction: Add a co-solvent (like Acetone or Isopropanol) if a single phase is required, or perform a liquid-liquid extraction using Hexane to recover the standard.
Stability of the C-Cl Bond
While the C-D bonds are stable, the C-Cl bond is susceptible to nucleophilic attack.[1]
-
Avoid: Storing in basic aqueous solutions (NaOH/KOH), which can lead to hydrolysis (forming 1-octanol-d17).[1]
-
Recommended: Store in neutral, anhydrous organic solvents.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8142, 1-Chlorooctane.[1] Retrieved from [Link][1][2]
-
NIST Mass Spectrometry Data Center. Octane, 1-chloro-.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
Turowski, M., & Lysyszyn, A. (2003). Deuterium Isotope Effects on Hydrophobic Interactions.[1] Journal of Chromatography A. (Demonstrates the subtle retention differences in HPLC).
The Isotopic Fingerprint: A Technical Guide to Differentiating 1-Chlorooctane-d17 from Non-Deuterated 1-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in modern scientific research, offering a non-radioactive means to trace metabolic pathways, quantify analytes with high precision, and elucidate reaction mechanisms. This technical guide provides an in-depth exploration of the fundamental differences between 1-chlorooctane and its deuterated isotopologue, 1-chlorooctane-d17. As a senior application scientist, this document moves beyond a simple comparison of physical properties to delve into the core principles of isotopic labeling and its profound impact on analytical characterization. We will examine the distinct spectroscopic signatures in mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy that arise from the substitution of hydrogen with deuterium. Furthermore, this guide will present practical, field-proven insights into the synthesis and application of 1-chlorooctane-d17, particularly as an internal standard in quantitative analytical workflows. Detailed experimental protocols and data visualization are provided to equip researchers with the knowledge to effectively utilize and distinguish these two compounds in a laboratory setting.
Introduction: The Significance of Isotopic Labeling
In the realm of analytical and medicinal chemistry, the ability to distinguish between molecules of identical chemical structure is a formidable challenge. Isotopic labeling, the substitution of an atom with one of its isotopes, provides an elegant solution. Deuterium (²H or D), a stable isotope of hydrogen, is a workhorse in this field. Its nucleus contains a neutron in addition to a proton, nearly doubling its mass compared to protium (¹H). This seemingly subtle change has profound, measurable consequences on the physical and spectroscopic properties of a molecule, without significantly altering its chemical reactivity in many cases.
1-Chlorooctane, a halogenated alkane, serves as a versatile chemical intermediate.[1] Its deuterated counterpart, 1-chlorooctane-d17, in which all 17 hydrogen atoms have been replaced by deuterium, is a valuable tool, primarily employed as an internal standard for precise quantification in chromatographic and mass spectrometric techniques.[2][3] This guide will illuminate the key distinctions between these two compounds, providing a robust framework for their application and identification.
Comparative Physicochemical Properties
The introduction of 17 deuterium atoms into the 1-chlorooctane scaffold results in a notable increase in its molecular weight. This fundamental difference underpins many of the analytical techniques used for their differentiation. While properties like boiling point and density are also affected, the changes are generally subtle.
| Property | 1-Chlorooctane | 1-Chlorooctane-d17 | Rationale for Difference |
| Molecular Formula | C₈H₁₇Cl | C₈D₁₇Cl | Substitution of 17 protium (H) atoms with 17 deuterium (D) atoms. |
| Molecular Weight | 148.67 g/mol [4][5] | 165.78 g/mol [2][6] | Each deuterium atom is approximately 1.006 g/mol heavier than a protium atom. |
| Boiling Point | ~183 °C[5][7] | Expected to be slightly lower than 1-chlorooctane | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular forces. |
| Density | ~0.875 g/mL at 25 °C[8] | Expected to be slightly higher than 1-chlorooctane | The increased mass of deuterium within a similar molecular volume results in a higher density. |
| CAS Number | 111-85-3[4] | 1219803-93-6[6] | Unique identifiers for distinct chemical substances. |
Spectroscopic Differentiation: A Multi-faceted Approach
The most definitive way to distinguish between 1-chlorooctane and its deuterated analog is through spectroscopic analysis. Each technique probes different aspects of the molecular structure and is uniquely sensitive to isotopic substitution.
Mass Spectrometry (MS)
Mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), provides the most direct evidence of deuteration.
-
1-Chlorooctane: The electron ionization (EI) mass spectrum of 1-chlorooctane displays a molecular ion peak cluster corresponding to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. The molecular ion (M⁺) peaks will therefore appear at m/z 148 and 150.[9]
-
1-Chlorooctane-d17: For the deuterated compound, the entire molecular ion cluster is shifted by 17 mass units. The M⁺ peaks are observed at m/z 165 (for ³⁵Cl) and 167 (for ³⁷Cl). This clear mass shift is unambiguous proof of complete deuteration.
Fragmentation patterns also differ. While both molecules will lose alkyl fragments, the masses of these fragments will be heavier for 1-chlorooctane-d17. For example, the loss of a propyl group ([M-C₃H₇]⁺) from 1-chlorooctane gives a fragment at m/z 105/107, whereas the loss of a deuterated propyl group ([M-C₃D₇]⁺) from 1-chlorooctane-d17 would result in a fragment at m/z 112/114.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic nuclei within a molecule.
-
¹H NMR of 1-Chlorooctane: The proton NMR spectrum of 1-chlorooctane exhibits characteristic signals for the different hydrogen environments in the alkyl chain. The triplet at approximately 3.5 ppm corresponds to the two protons on the carbon adjacent to the chlorine atom (the α-carbon). The remaining protons appear as multiplets between approximately 0.8 and 1.8 ppm.
-
¹H NMR of 1-Chlorooctane-d17: The proton NMR spectrum of a highly enriched 1-chlorooctane-d17 sample will be essentially silent. The absence of signals is a strong indicator of successful deuteration.
-
²H NMR of 1-Chlorooctane-d17: Deuterium NMR is a specialized technique that directly observes the deuterium nuclei. The ²H NMR spectrum of 1-chlorooctane-d17 will show signals at chemical shifts nearly identical to their proton counterparts in the ¹H NMR spectrum of 1-chlorooctane.[10] However, the peaks are typically broader. For structure verification, this technique is invaluable.[11] When acquiring a ²H NMR spectrum, it is advisable to use a protonated solvent to avoid overwhelming the signal of interest with that of a deuterated solvent.[12]
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds. The frequency of a bond vibration is dependent on the masses of the atoms involved.
-
1-Chlorooctane: The IR spectrum of 1-chlorooctane shows strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹.[13]
-
1-Chlorooctane-d17: Due to the heavier mass of deuterium, the C-D bond vibrates at a lower frequency than the C-H bond.[5][14] The C-D stretching vibrations for 1-chlorooctane-d17 are expected to appear in the region of approximately 2100-2250 cm⁻¹. This significant shift to a "silent" region of the spectrum where few other functional groups absorb is a hallmark of deuteration. The C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ range, will be less affected by deuteration.[15]
Synthesis and Application
Plausible Synthetic Route for 1-Chlorooctane-d17
While various methods exist for deuterium labeling, a common approach for producing perdeuterated alkyl halides involves starting with a deuterated precursor.
Caption: Plausible synthetic workflow for 1-Chlorooctane-d17.
This multi-step synthesis ensures a high level of deuterium incorporation. The synthesis of deuterated n-octanol, a key intermediate, has been described in the literature.[6]
Application as an Internal Standard in GC-MS
The primary application of 1-chlorooctane-d17 is as an internal standard in quantitative analysis, particularly with GC-MS.[2] An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in sample injection volume, and potential matrix effects during analysis.[9][16]
Caption: Workflow for quantification using a deuterated internal standard.
Experimental Protocol: Quantification of 1-Chlorooctane in a Sample Matrix using 1-Chlorooctane-d17 as an Internal Standard by GC-MS
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 1-chlorooctane in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Prepare a stock solution of 1-chlorooctane-d17 in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by serial dilution of the 1-chlorooctane stock solution to cover the expected concentration range of the analyte in the samples.
-
Spike each calibration standard with a constant amount of the 1-chlorooctane-d17 internal standard solution. The final concentration of the internal standard should be consistent across all standards.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, add the same constant amount of the 1-chlorooctane-d17 internal standard solution as was added to the calibration standards.
-
Perform any necessary extraction or clean-up steps.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples into the GC-MS system.
-
Use a suitable GC column and temperature program to achieve baseline separation of 1-chlorooctane and other matrix components.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode. Monitor m/z 148 for 1-chlorooctane and m/z 165 for 1-chlorooctane-d17.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte (1-chlorooctane) to the internal standard (1-chlorooctane-d17).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of 1-chlorooctane.
-
For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of 1-chlorooctane.
-
The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. If the C-H bond is broken in the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart.
For 1-chlorooctane, a primary alkyl halide, nucleophilic substitution reactions (e.g., Sₙ2) are common. In an Sₙ2 reaction, the C-H bonds are not broken in the rate-determining step, so a significant primary KIE is not expected. However, in elimination reactions (e.g., E2), where a proton is removed from the β-carbon in the rate-determining step, a significant primary KIE would be observed.[17] This principle can be used to study reaction mechanisms involving alkyl halides.
Conclusion
The distinction between 1-chlorooctane and 1-chlorooctane-d17 is a clear illustration of the power of isotopic labeling. While their chemical behavior is largely identical, the mass difference imparted by deuterium creates a unique and readily identifiable fingerprint across a range of analytical techniques. From the unambiguous mass shift in mass spectrometry to the silent proton NMR spectrum and the characteristic C-D vibrations in IR spectroscopy, the evidence of deuteration is definitive. For the drug development professional and the research scientist, understanding these differences is paramount for leveraging the capabilities of deuterated compounds, particularly in achieving the highest standards of accuracy and precision in quantitative analysis.
References
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
-
G-Solvents. (n.d.). 1-Chlorooctane 111-85-3. Retrieved February 7, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro- Mass Spectrum. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
-
Chemical Point. (n.d.). 1-Chlorooctane. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, May 3). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Retrieved February 7, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro- IR Spectrum. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chlorobutane. Retrieved February 7, 2026, from [Link]
-
American Elements. (2025, March 3). 1-Chlorooctane: Comprehensive Overview and Applications. Retrieved February 7, 2026, from [Link]
-
Grokipedia. (n.d.). Deuterium NMR. Retrieved February 7, 2026, from [Link]
-
University of Ottawa NMR Facility Blog. (2008, February 28). Measuring 2H NMR Spectra. Retrieved February 7, 2026, from [Link]
-
Study.com. (n.d.). Which absorbs at higher frequencies: a C-H or C-D bond? Explain in terms of absorption. Retrieved February 7, 2026, from [Link]
-
Ellutia. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved February 7, 2026, from [Link]
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Navigating the Isotopic Landscape: A Technical Guide to High-Purity 1-Chlorooctane-d17 for Advanced Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern analytical chemistry and drug development, precision is paramount. The use of stable isotope-labeled compounds has become an indispensable tool for achieving the highest levels of accuracy and sensitivity in spectroscopic analyses. This guide provides an in-depth exploration of high-purity 1-chlorooctane-d17, a deuterated analogue of 1-chlorooctane, offering insights into its availability, synthesis, characterization, and critical applications in spectroscopy.
The Significance of Deuterium Labeling in Spectroscopy
Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton. This seemingly subtle difference in mass imparts distinct physical properties that are leveraged in various spectroscopic techniques. The replacement of hydrogen with deuterium in a molecule like 1-chlorooctane can:
-
Serve as a "Silent" Tracer: In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium is not observed, making deuterated solvents ideal for dissolving samples without interfering with the analyte's signals. Similarly, a deuterated internal standard provides a clean background for quantifying the non-deuterated analyte.
-
Act as an Internal Standard: In mass spectrometry (MS), the mass difference between the deuterated standard and the non-deuterated analyte allows for precise quantification, as the two compounds co-elute chromatographically but are easily distinguished by their mass-to-charge ratio.[1][2][3] This is crucial for pharmacokinetic and metabolism studies.[3][4]
-
Probe Reaction Mechanisms: The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be used to elucidate reaction mechanisms.[4]
Commercial Availability and Procurement
High-purity 1-chlorooctane-d17 is a specialized chemical and is not as readily available as its non-deuterated counterpart. However, it can be procured from chemical suppliers that specialize in stable isotope-labeled compounds.
| Supplier | Product Name | CAS Number | Isotopic Enrichment | Available Quantities |
| CDN Isotopes | 1-Chlorooctane-d17 | 1219803-93-6 | 98 atom % D | 0.1 g, 0.25 g |
| MedChemExpress | 1-Chlorooctane-d17 | HY-W099521S | Not specified | Inquire for bulk |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
For routine laboratory use, the non-deuterated 1-chlorooctane is widely available from various chemical suppliers.[5][6]
Synthesis and Purification of 1-Chlorooctane-d17
While commercially available, an understanding of the synthetic route is crucial for researchers who may require custom isotopic enrichment or larger quantities. The synthesis of 1-chlorooctane-d17 typically starts from a deuterated precursor, such as 1-octanol-d18.
A common method for converting an alcohol to an alkyl chloride is through reaction with a chlorinating agent. A patent for the synthesis of the non-deuterated 1-chlorooctane describes a method using bis(trichloromethyl)carbonate (triphosgene) and an organic amine catalyst.[7] A similar approach can be envisioned for the deuterated analogue.
Representative Synthetic Protocol:
Reaction: CD₃(CD₂)₆CD₂OH + (Cl₃CO)₂CO → CD₃(CD₂)₆CD₂Cl
Materials:
-
1-Octanol-d18 (starting material)
-
Bis(trichloromethyl)carbonate
-
Triethylamine (catalyst)
-
Anhydrous organic solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), dissolve 1-octanol-d18 in anhydrous dichloromethane.
-
In a separate flask, prepare a solution of bis(trichloromethyl)carbonate in anhydrous dichloromethane.
-
Cool the 1-octanol-d18 solution to 0 °C in an ice bath.
-
Slowly add the bis(trichloromethyl)carbonate solution to the stirred 1-octanol-d18 solution via the dropping funnel.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude 1-chlorooctane-d17 can be purified by vacuum distillation to obtain the high-purity product.
Quality Control: Ensuring High Purity
For spectroscopic applications, both chemical and isotopic purity are critical.[8] High isotopic purity, typically >98%, is essential to minimize interference from partially deuterated species.[2]
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the residual proton signal, allowing for the calculation of isotopic enrichment.[9] ²H NMR can be used to confirm the positions of deuterium incorporation.
-
Mass Spectrometry (MS): GC-MS or LC-MS is employed to determine the molecular weight of the compound and to assess the distribution of isotopologues (molecules with different numbers of deuterium atoms).[9][10]
Defining Purity:
It is important to distinguish between two key terms:[9]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position in the molecule.
-
Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition.
For a compound like 1-chlorooctane-d17, an isotopic enrichment of 98% at each of the 17 positions will result in a specific distribution of isotopologues (d17, d16, d15, etc.).
Applications in Advanced Spectroscopy
High-purity 1-chlorooctane-d17 serves as a valuable tool in a variety of spectroscopic applications.
Internal Standard in Quantitative Analysis:
The primary application of 1-chlorooctane-d17 is as an internal standard for the quantification of its non-deuterated counterpart, 1-chlorooctane, or other similar analytes by GC-MS or LC-MS.[1] The deuterated standard is added in a known amount to the sample. Due to its similar chemical and physical properties, it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization. The mass spectrometer, however, can easily distinguish between the analyte and the internal standard based on their mass difference, allowing for accurate and precise quantification.
Tracer in Metabolic Studies:
In drug metabolism and pharmacokinetic studies, deuterated compounds are used as tracers to follow the fate of a molecule in a biological system.[4] By administering a mixture of the deuterated and non-deuterated drug, researchers can use mass spectrometry to distinguish between the administered drug and its metabolites.
NMR Solvent and Reference:
While less common for a long-chain alkane, in specific NMR experiments requiring a non-polar, aprotic environment, deuterated alkanes can serve as solvents.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: Synthetic and purification workflow for 1-chlorooctane-d17.
Analytical Workflow for Quality Control
Caption: Analytical workflow for verifying the purity of 1-chlorooctane-d17.
References
-
ZEOCHEM. Deuterium Labeled Compounds. [Link]
-
CP Lab Safety. 1-Chlorooctane (C8H17Cl), 500 grams. [Link]
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-
Decode Deuterium. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8142, 1-Chlorooctane. [Link]
-
National Center for Biotechnology Information. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
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-
e-Publications@Marquette. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deutera. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
National Center for Biotechnology Information. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]
-
National Center for Biotechnology Information. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
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-
Journal of Chemical Education. Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. [Link]
-
ResearchGate. (PDF) Isotope Purification of Gases Containing Deuterium and Tritium by the Method of the Phase Isotopic Exchange of Water. [Link]
-
Yufeng. What Is Chlorooctane And Market Analysis. [Link]
-
Chemsavers, Inc. 1-Chlorooctane, 99% 500ml. [Link]
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Methodological & Application
Application Note: Precision Nucleophilic Substitution Protocols for 1-Chlorooctane-d17
Executive Summary
This guide outlines the optimized protocols for utilizing 1-chlorooctane-d17 (perdeuterated octyl chloride) in nucleophilic substitution (
Because the chloride leaving group is moderately poor (
Strategic Mechanistic Insight
The "Deuterium Switch" & Reactivity
The primary utility of 1-chlorooctane-d17 lies in its fully deuterated alkyl chain. In biological systems, the C-D bond is approximately 6–10 times more stable towards oxidative cleavage (by CYP450 enzymes) than the C-H bond due to the Primary Kinetic Isotope Effect (KIE).
However, in the chemical synthesis context (
-
Transition State: The steric crowding at the
-carbon increases in the pentacoordinate transition state. -
Effect: Because C-D bonds are effectively "shorter" (lower vibrational amplitude) than C-H bonds, they reduce steric repulsion in the transition state.[1]
-
Result: 1-chlorooctane-d17 may react slightly faster (
) than its proteo-analog, though this effect is often negligible ( ).
The Chloride Limitation
Primary alkyl chlorides are sluggish electrophiles. Direct reaction with nucleophiles often requires high temperatures, which promotes competitive E2 elimination . Elimination is catastrophic for d17-reagents as it destroys the expensive isotopic label, yielding deuterated octenes.
Solution: We employ in-situ iodination (Catalytic Finkelstein).
Iodide acts as a nucleophilic catalyst: it displaces chloride to form the highly reactive 1-iodooctane-d17 intermediate, which is then immediately consumed by the target nucleophile.
Visualization: Reaction Logic & Workflow
Figure 1: Decision tree for selecting the optimal substitution pathway. The Catalytic Finkelstein route is preferred for maximizing yield and minimizing thermal elimination risks.
Experimental Protocols
Materials & Reagents
| Component | Grade | Role | Notes |
| 1-Chlorooctane-d17 | >98% D | Substrate | Expensive; handle with gas-tight syringes. |
| Sodium Iodide (NaI) | Anhydrous | Catalyst | Must be oven-dried; hygroscopic. |
| Solvent | Anhydrous DMF or 2-Butanone (MEK) | Medium | DMF for high T; MEK for Finkelstein reflux. |
| Nucleophile | >98% Purity | Reactant | Use slight excess (1.1 equiv). |
Protocol A: The "Catalytic Finkelstein" (Recommended)
Best for: Amines, Phenols, Carboxylates, and moderate nucleophiles.
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[2]
-
Solvation: Dissolve Nucleophile (1.1 equiv) and NaI (0.1 equiv, 10 mol%) in anhydrous 2-Butanone (MEK) (concentration ~0.5 M).
-
Note: MEK is preferred over acetone for its slightly higher boiling point (80°C), allowing faster kinetics without reaching elimination temperatures.
-
-
Addition: Add 1-chlorooctane-d17 (1.0 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.
-
Monitoring: Monitor by GC-MS or TLC. The reaction proceeds via the iodide intermediate. You may observe a transient spot/peak for the iodide.
-
-
Completion: Reaction is typically complete in 4–12 hours.
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated salts (NaCl/NaI).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in Et2O or EtOAc, wash with water (to remove residual NaI) and brine.
-
Dry over MgSO4 and concentrate.
-
Protocol B: Direct Substitution (Strong Nucleophiles)
Best for: Thiolates, Azides, Cyanides.
-
Solvation: Dissolve 1-chlorooctane-d17 (1.0 equiv) in anhydrous DMF (0.5 M).
-
Reagent Prep: In a separate vial, dissolve the nucleophile salt (e.g.,
, 1.2 equiv) in minimal DMF. -
Execution: Add the nucleophile solution to the chloride solution at Room Temperature (RT).
-
Thermal Ramp: Stir at RT for 1 hour. If no reaction is observed (via TLC/GC), heat to 60°C.
-
Critical Warning: Do not exceed 90°C. Above this threshold, E2 elimination of H-Cl (or D-Cl) becomes significant, producing deuterated octenes.
-
Quality Control & Validation
Mass Spectrometry (MS)
The most definitive check for d17 incorporation.
-
Expected Shift: The molecular ion (
) of the product will be +17 Da higher than the non-deuterated standard. -
Isotopic Pattern: Check for the absence of the M-1 peak (indicating incomplete deuteration of the starting material, though rare if sourced correctly).
Nuclear Magnetic Resonance (NMR)
- NMR: The ultimate "negative" test. A pure product should show no aliphatic proton signals in the 0.8–2.0 ppm region. Only protons associated with the nucleophile (e.g., aromatic protons if reacting with a phenol) should be visible.
-
NMR: The carbon signals will appear as multiplets (septets/quintets) due to Carbon-Deuterium coupling (
), and they will be slightly upfield shifted compared to the proteo-analog (Isotope Shift).-
Tip: Run proton-decoupled
NMR with a long relaxation delay ( ) as deuterated carbons relax slowly (lack of NOE).
-
Troubleshooting & "Gotchas"
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Chloride is too stable. | Switch to Protocol A (add NaI catalyst). Switch solvent to DMSO (higher dielectric constant). |
| Formation of Octene (Elimination) | Basicity too high or Temp too high. | Lower temperature.[2][3] Use a less basic counter-ion (e.g., use Li+ instead of K+). |
| D-H Exchange | Protic solvent or strong base. | Strictly avoid hydroxide bases ( |
| Scrambling of Label | Acid-catalyzed hydride shift. | Ensure reaction conditions remain neutral or basic. Avoid Lewis Acids ( |
References
-
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[4] (Standard Reference for
and Finkelstein kinetics). -
Deuterium Kinetic Isotope Effects: Westaway, K. C., & Ali, S. F. (1979).[5] Isotope effects in nucleophilic substitution reactions. II. Secondary
-deuterium kinetic isotope effects. Canadian Journal of Chemistry, 57(9), 1089–1097. -
Deuterated Drugs (Deuterium Switch): Timmins, G. S. (2014).[6] Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents, 24(10), 1067–1075.
-
1-Chlorooctane Properties: PubChem Database. CID 8142.
-
Isotope Effects in E2 Reactions (Elimination Risk): LibreTexts Chemistry. 11.8: The E2 Reaction and the Deuterium Isotope Effect.
Sources
using 1-chlorooctane-d17 as an internal standard in NMR spectroscopy
Application Note: 1-Chlorooctane-d17 as a Quantitative Internal Standard in Isotope-Specific NMR Spectroscopy
H-qNMR) & Multi-Modal Validation Target Analyte Class: Deuterated Active Pharmaceutical Ingredients (APIs), Lipids, and Metabolic Tracers.[1]Executive Summary
This application note details the protocol for using 1-Chlorooctane-d17 (CAS: 57214-71-8) as a primary internal standard (IS) in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While traditional qNMR utilizes non-deuterated standards in deuterated solvents, the rise of deuterated drugs (e.g., deutetrabenazine) and metabolic flux studies requires precise quantification of deuterium incorporation.[1]
1-Chlorooctane-d17 is uniquely suited for this role due to its amphiphilic nature , distinct chemical shift profile , and rapid quadrupolar relaxation , making it an ideal reference for Quantitative Deuterium NMR (
Technical Specifications & Rationale
Why 1-Chlorooctane-d17?
In
-
Spectral Clarity: The chlorine atom at the C1 position exerts an inductive effect, shifting the
-deuterons ( -Cl) downfield (~3.5 ppm), separating them from the crowded aliphatic region (0.8–2.0 ppm).[1] -
Solubility Profile: Highly soluble in common organic solvents (CHCl
, CH Cl , Toluene), unlike polar standards (e.g., deuterated benzoic acid), making it compatible with lipophilic drug candidates.[1] -
Relaxation Kinetics: As a deuterated alkyl chain, the quadrupolar relaxation mechanism (
) is significantly faster than spin-1/2 nuclei ( H, C), allowing for shorter inter-scan delays ( ) and faster throughput.[1]
Chemical & Physical Properties
| Property | Value | Relevance to NMR |
| Molecular Formula | Provides multiple integration sites (Methyl vs. Methylene).[1] | |
| Molecular Weight | 165.78 g/mol | Essential for gravimetric qNMR calculations.[1] |
| Boiling Point | 181.5 °C | Non-volatile; stable during long acquisition times.[1] |
| Distinct diagnostic signals for calibration.[1] | ||
| Solvent Compatibility | Chloroform, DCM, Hexane | Ideal for hydrophobic analytes.[1] |
Experimental Protocol: H-qNMR Quantification
Objective: Quantify the isotopic purity (D-incorporation) of a deuterated analyte using 1-chlorooctane-d17.[1]
Reagents and Equipment
-
Internal Standard: 1-Chlorooctane-d17 (>99 atom% D).[1]
-
Solvent: Protonated Chloroform (CHCl
) or Dichloromethane (CH Cl ).[1]-
Note: Do not use deuterated solvents (e.g., CDCl
) for H-qNMR, as the solvent signal will overwhelm the detector.[1]
-
-
NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe (BBO/BBFO) capable of tuning to the
H frequency (approx.[1] 61.4 MHz at 9.4 T).[1]
Sample Preparation (Gravimetric Method)
Precision weighing is the single most critical source of error.[1]
-
Equilibrate: Allow 1-chlorooctane-d17 and the analyte to reach room temperature.
-
Weighing (IS): Weigh approximately 10–15 mg of 1-chlorooctane-d17 directly into a tared HPLC vial. Record mass to 0.01 mg precision (
).[1] -
Weighing (Analyte): Weigh the deuterated analyte (approx. equimolar to IS) into the same vial. Record mass (
).[1] -
Dissolution: Add ~600 µL of protonated CHCl
. Vortex for 30 seconds.[1] -
Transfer: Transfer the solution to a 5mm NMR tube.
Acquisition Parameters ( H Channel)
-
Lock: Turn OFF the lock. (Since the solvent is protonated, there is no deuterium signal to lock onto. Modern magnets are stable enough to run "unlocked" for short experiments).[1]
-
Alternative: Use a coaxial insert containing DMSO-d6 if long-term stability is required.[1]
-
-
Pulse Sequence: zg (1D sequence) tuned to
H.[1] -
Decoupling: Proton Decoupling (WALTZ-16) is mandatory.[1]
-
Reasoning: Removes
H- H scalar coupling, collapsing multiplets into singlets (or simpler patterns) and increasing Signal-to-Noise (S/N) via the Nuclear Overhauser Effect (NOE).[1]
-
-
Spectral Width (SW): 15–20 ppm (centered at 5 ppm).[1]
-
Relaxation Delay (
): . -
Scans (NS): 64–128 (depending on concentration).[1]
Data Processing
-
Window Function: Apply exponential multiplication (LB = 1.0–2.0 Hz) due to the naturally broader linewidth of quadrupolar nuclei.
-
Phasing: Manual phasing is required.[1]
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).
-
Integration: Integrate the
-methylene signal of 1-chlorooctane-d17 ( 3.53 ppm, 2D) and the target signal of the analyte.
Calculation & Logic Flow
The purity (
Where:
- = Integral area.[1][2]
-
= Number of deuterons contributing to the signal (e.g., 2 for the
-CH of the standard).[1] - = Molecular Weight.[1][3][4]
- = Mass weighed.[1][2][3]
Logical Workflow Diagram
Figure 1: Operational workflow for using 1-chlorooctane-d17 in Deuterium qNMR.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Broad Peaks | Field inhomogeneity (No Lock) | Shim on the proton signal (gradient shimming) before switching to the |
| No Signal | Probe not tuned | Manually tune/match the X-channel to |
| Solvent Overflow | Used Deuterated Solvent | CRITICAL: Switch to protonated solvent (e.g., CHCl |
| Integration Error | Insufficient | Ensure |
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851.[1]
-
Bureau International des Poids et Mesures (BIPM). (2019).[1][5] qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
Sources
preparation of d17-octyl Grignard reagents from 1-chlorooctane-d17
Application Note: High-Fidelity Preparation of Octylmagnesium Chloride-d17
Abstract & Strategic Context
The incorporation of deuterium into aliphatic chains is a critical strategy in modern drug discovery to mitigate metabolic clearance via the Kinetic Isotope Effect (KIE). However, the synthesis of Octylmagnesium Chloride-d17 presents a distinct challenge: the starting material, 1-chlorooctane-d17 , is chemically sluggish compared to its bromide or iodide counterparts and carries a significant cost premium.
Standard "dump-and-stir" Grignard protocols are insufficient here. Alkyl chlorides in tetrahydrofuran (THF) are prone to high activation energy barriers and competing Wurtz coupling (dimerization) reactions. This guide details a High-Fidelity Entrainment Protocol designed to maximize yield (>90%), minimize isotopic dilution, and ensure precise titer determination.
Critical Design Considerations
Thermodynamics & Solvent Selection
While diethyl ether (
-
Lewis Basicity: THF is a stronger Lewis base than
, effectively solvating the magnesium cation and stabilizing the transition state of the C-Cl insertion. -
Boiling Point: The higher reflux temperature of THF (66°C) is often required to overcome the activation energy of the C-Cl bond cleavage.
The "Wurtz" Trap
The primary yield-killer is the Wurtz homocoupling reaction:
-
Slow Addition: Maintain a low instantaneous concentration of
relative to . -
High Agitation: Prevent localized "hot spots" of concentration.
-
Active Surface Area: Use mechanically activated magnesium to ensure rapid consumption of the halide.
Experimental Protocol
Materials & Equipment
-
Substrate: 1-Chlorooctane-d17 (CAS: 352431-28-8, >98 atom% D).
-
Metal: Magnesium turnings (Grignard grade, >99.8%).
-
Activator: 1,2-Dibromoethane (DBE) — The Entrainment Agent.[1]
-
Solvent: Anhydrous THF (inhibitor-free, <50 ppm
). -
Apparatus: 3-neck flask, reflux condenser, pressure-equalizing addition funnel, nitrogen/argon line.[1]
Step-by-Step Synthesis (Target Scale: 10 mmol)
Phase A: System Preparation & Dehydration
-
Bake Out: Assemble glassware and flame-dry under vacuum (0.1 mmHg). Backfill with Argon.[2] Repeat 3x.
-
Magnesium Loading: Add Mg turnings (1.5 equiv, 15 mmol, 365 mg) to the flask.
-
Dry Activation: Stir the dry turnings rapidly for 30 minutes under Argon. Rationale: This mechanical friction exposes fresh
surfaces by fracturing the MgO passivation layer.
Phase B: The Entrainment Initiation
Note: We use DBE instead of Iodine. DBE reacts to form ethylene gas and
-
Suspend Mg in minimal THF (2 mL).
-
Add 1,2-Dibromoethane (DBE) (0.05 equiv, 50
L) neat. -
Heat gently with a heat gun.
-
Visual Check: Look for vigorous bubbling (Ethylene evolution) and a slight cloudiness. This confirms the Mg surface is "active" and scavenged of residual water.
Phase C: Controlled Addition
-
Dissolve 1-chlorooctane-d17 (10 mmol, ~1.6 g) in THF (8 mL) in the addition funnel. Total volume ~10 mL (Target conc: 1.0 M).
-
Seeding: Add the first 5-10% of the solution to the activated Mg.
-
Initiation Verification: Bring the solution to a gentle reflux. Wait for the reaction to become self-sustaining (exothermic maintenance of reflux without external heat).
-
Main Addition: Once initiated, add the remaining solution dropwise over 45–60 minutes.
-
Critical Control: If reflux stops, STOP addition. Re-initiate with heat before continuing. Accumulation of unreacted chloride leads to a runaway Wurtz reaction later.
-
-
Digestion: After addition, reflux externally (oil bath at 70°C) for 2 hours to drive the conversion of the sluggish C-Cl bond.
Process Visualization (Workflow)
Figure 1: Operational workflow for the synthesis of d17-Grignard, emphasizing the entrainment checkpoint.
Quality Control: The Knochel Titration
Simple acid-base titration is insufficient as it detects hydroxides/alkoxides (impurities) as active base. The Knochel method is specific for the Carbon-Magnesium bond.
Reagents:
-
Titrant: 1.0 M solution of
in THF (weighed precisely). -
Analyte solution: 0.5 M LiCl in anhydrous THF.
Procedure:
-
Weigh ~100 mg of
into a vial. -
Dissolve in 2 mL of 0.5 M LiCl/THF (The LiCl accelerates the reaction and solubilizes the
product). -
Cool to 0°C.
-
Add the Grignard reagent dropwise via a microsyringe.
-
Endpoint: The dark brown iodine color disappears instantly, turning clear/yellow.
Calculation:
| Parameter | Specification |
| Appearance | Dark grey/brown, slightly turbid |
| Active Titer | 0.85 – 0.95 M (for 1.0 M theoretical) |
| Wurtz Dimer | < 5% (by GC-MS of quenched aliquot) |
| D-Incorporation | > 98% (by H-NMR of quenched aliquot) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No bubbles with DBE | Wet solvent or oxidized Mg. | Add 1 crystal of |
| Reflux dies during addition | Addition too slow or heat loss. | Apply external heat immediately. Do not add more chloride until reflux resumes. |
| White precipitate forms | Saturation or cooling. | Normal ( |
| Low Titer (<0.5 M) | Moisture ingress or Wurtz coupling. | Check glassware seals. Ensure addition was slow enough. |
References
-
Knochel, P. et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(5), 890–891.
-
Organic Syntheses. "Preparation of Alkylmagnesium Chlorides." Org.[1][2][3][4][5] Synth. Coll. Vol. 10, p. 423.
-
BenchChem. "Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethane."
-
Sigma-Aldrich. "1-Chlorooctane Product Safety and Properties."
Sources
applications of 1-chlorooctane-d17 in small angle neutron scattering (SANS)
Executive Summary
In the structural characterization of soft matter, Small Angle Neutron Scattering (SANS) is unrivaled due to its ability to utilize deuterium labeling for contrast variation.[1] While
This guide details the application of 1-chlorooctane-d17 as a "contrast tuner" for studying organogels, reverse micelles, and polymer blends.[2] Its chemical stability and moderate polarity make it an ideal model solvent for mimicking industrial oils while providing the high Scattering Length Density (SLD) necessary to resolve angstrom-scale structures of hydrogenated solutes.
Technical Profile & Mechanism
To design a valid SANS experiment, one must quantify the "contrast"—the difference in Scattering Length Density (
Physical & Neutron Properties
1-chlorooctane-d17 is the fully deuterated analog of 1-chlorooctane.[2] The substitution of 17 hydrogen atoms (
| Property | h-1-Chlorooctane ( | d-1-Chlorooctane ( |
| Molecular Weight | 148.67 g/mol | ~165.78 g/mol |
| Density (25°C) | 0.874 g/cm³ | ~0.975 g/cm³ (Est.)[2] |
| Coherent Scattering Length ( | -0.87 fm | 176.1 fm |
| SLD ( | -0.05 | 5.85 |
| Incoherent Cross Section | High (High Background) | Low (Low Background) |
Expert Insight: The SLD of d-1-chlorooctane (
) is remarkably close to that of( ), effectively making it the "heavy water" of the organic solvent world. This allows for the complete masking of silica nanoparticles or specific deuterated polymer blocks.
The Contrast Mechanism
In a standard SANS experiment, the intensity
By mixing h-1-chlorooctane and d-1-chlorooctane, researchers can tune the solvent SLD (
Core Applications
Application A: Polymer Conformation in Theta Solvents
1-chlorooctane is often used as a model solvent for polyolefins.[2] By using d-1-chlorooctane, researchers can measure the Radius of Gyration (
Application B: Reverse Micelles & Organogels
In drug delivery, reverse micelles (water-in-oil) are used to encapsulate hydrophilic drugs.[2]
-
Challenge: In standard solvents, the scattering from the bulky hydrophobic tails of surfactants dominates the signal.
-
Solution: Use d-1-chlorooctane as the continuous oil phase.[2]
-
Result: The solvent can be contrast-matched to the surfactant tails, rendering the shell "invisible" and isolating the scattering from the water core or the drug payload.
Application C: Determination of Flory-Huggins Interaction Parameter ( )
By measuring the zero-angle scattering intensity (
Experimental Protocol: Zero-Average Contrast (ZAC) Preparation
Objective: Prepare a solvent mixture that matches the SLD of a Polystyrene (PS) shell to isolate the core of a nanoparticle.
Prerequisites:
-
1-Chlorooctane-d17 (>99% D).[2]
-
1-Chlorooctane (h-analog, HPLC grade).[2]
-
Quartz "Banjo" Cells (1mm or 2mm path length).[2]
Step-by-Step Methodology
-
Calculate Target SLD:
-
Determine Volume Fraction (
): Use the linear mixing rule: [2] -
Solvent Preparation (In Glovebox):
-
Sample Dissolution:
-
Dissolve the solute directly into the pre-mixed solvent.
-
Critical Step: Allow for isotopic equilibration. If the solute has exchangeable protons (e.g., -OH, -NH), they will exchange with residual H/D in the system, slightly shifting the match point. For 1-chlorooctane (no exchangeable protons), this risk is minimal compared to alcohols.[2]
-
-
Cell Loading:
Visualizations
Figure 1: Contrast Variation Workflow
This diagram illustrates the logical flow of designing a contrast variation experiment using 1-chlorooctane-d17.
Caption: Workflow for isolating structural components via contrast variation using h/d-1-chlorooctane mixtures.
Figure 2: The "Invisibility" Mechanism
Visualizing how tuning the solvent SLD makes specific parts of a complex sample transparent to neutrons.
Caption: Schematic of component masking. Matching solvent SLD to a component renders it 'invisible' in SANS.
References
-
NIST Center for Neutron Research. (n.d.).[2] Scattering Length Density Calculator. National Institute of Standards and Technology.[2][3] Retrieved October 26, 2023, from [Link][2]
-
King, S. M. (2002).[2] Small-angle Neutron Scattering. In Modern Techniques for Polymer Characterisation. Wiley.[2] [Link][2]
-
Lindner, P., & Zemb, T. (2002).[2] Neutron, X-rays and Light: Scattering Methods Applied to Soft Condensed Matter. North-Holland.[2] [Link]
-
Higgins, J. S., & Benoit, H. C. (1994).[2] Polymers and Neutron Scattering. Oxford University Press.[2]
Sources
- 1. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neutron scattering lengths and cross sections [ncnr.nist.gov]
synthesizing deuterated lipids and membranes with 1-chlorooctane-d17
Abstract
This guide details the strategic utilization of 1-chlorooctane-d17 as a core building block for synthesizing chain-deuterated phospholipids (specifically
Introduction: The Physics of Deuteration
In membrane biophysics, the structural resolution of lipid bilayers is often limited by the lack of contrast between the lipid acyl chains and the aqueous solvent. Neutron Scattering (SANS/NR) exploits the massive difference in coherent scattering length density (SLD) between Hydrogen (
By synthesizing lipids with deuterated tails derived from 1-chlorooctane-d17 , researchers can create "stealth" membranes that are invisible in
Table 1: Neutron Scattering Properties of Key Components
| Component | Formula | SLD ( | Role in Contrast Variation |
| Water | -0.56 | Solvent (Low Contrast) | |
| Heavy Water | 6.38 | Solvent (High Contrast) | |
| Lipid Tail (Protiated) | -0.30 | Visible in | |
| Lipid Tail (Deuterated) | 7.20 | "Invisible" in | |
| 1-Chlorooctane-d17 | ~6.50 | Precursor Source |
Chemical Synthesis: From Precursor to Lipid Tail
Objective: Convert the C8 precursor (1-chlorooctane-d17) into a C16 fatty acid (Palmitic Acid-d31) suitable for phospholipid synthesis. Mechanism: Copper-catalyzed cross-coupling of a Grignard reagent.[1]
Workflow Visualization
Figure 1: Synthetic pathway from C8 deuterated precursor to C16 phospholipid.
Protocol A: Synthesis of Palmitic Acid-d31
Rationale: 1-Chlorooctane is chemically inert compared to bromides. We utilize a modified Grignard formation to activate the chloride, then couple it with an
Reagents:
-
1-Chlorooctane-d17 (>98% D).
-
Magnesium turnings (activated).
-
8-Bromooctanoic acid (protected as oxazoline or ester).
- (Kochi's catalyst).
-
Anhydrous THF.
Step-by-Step Methodology:
-
Activation (Finkelstein - Optional but Recommended):
-
If the Grignard initiation is sluggish, reflux 1-chlorooctane-d17 with NaI in acetone for 4 hours to convert it to 1-Iodooctane-d17 in situ. This drastically increases reactivity.
-
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine.
-
Add 10% of the 1-chlorooctane-d17 solution in THF. Heat gently until the iodine color fades (initiation).
-
Dropwise add the remaining precursor. Reflux for 2 hours.
-
Checkpoint: Titrate a small aliquot to verify concentration of Octylmagnesium chloride-d17 .
-
-
Cross-Coupling (The Kochi Reaction):
-
Cool the Grignard solution to -78°C.
-
Add the coupling partner (8-bromo-octanoic acid ethyl ester) (0.9 eq) and catalyst
(3 mol%). -
Allow to warm to room temperature overnight. The copper catalyzes the alkyl-alkyl coupling efficiently.
-
-
Hydrolysis & Purification:
-
Quench with dilute HCl. Extract with diethyl ether.[2]
-
Saponify the ester (NaOH/MeOH) to yield the free fatty acid.
-
Purification: Recrystallize from acetone at -20°C.
-
Result:Palmitic Acid-d31 (Hexadecanoic acid-d31).
-
Membrane Engineering: Liposome Preparation
Objective: Assemble the deuterated lipids into Large Unilamellar Vesicles (LUVs) of defined size (100 nm) for scattering experiments.
Protocol B: Hydration and Extrusion
Rationale: The "Thin Film Hydration" method is the industry standard for ensuring homogenous bilayers. We use extrusion to force the multilamellar vesicles (MLVs) into unilamellar LUVs.
Step-by-Step Methodology:
-
Film Formation:
-
Dissolve synthesized DPPC-d62 (or d31) in Chloroform:Methanol (2:1 v/v) in a round-bottom flask.
-
Evaporate solvent using a rotary evaporator at 45°C (above the phase transition temperature,
, of DPPC which is ~41°C). -
Critical Step: Keep under high vacuum for 4 hours to remove trace solvent (solvent traces cause artifacts in neutron data).
-
-
Hydration:
-
Add buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to the lipid film.
-
Note: Use
or depending on the contrast match point desired. -
Vortex vigorously at 50°C for 30 minutes. Result: Cloudy suspension of MLVs.
-
-
Freeze-Thaw Cycles:
-
Freeze in liquid nitrogen; thaw in a 50°C water bath. Repeat 5 times.
-
Why? This equilibrates the solute distribution across the lamellae.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate filter (100 nm pore size).
-
Pass the lipid suspension through the filter 11-21 times at 50°C.
-
Result: Clear/opalescent solution of LUVs.
-
Membrane Workflow Visualization
Figure 2: Physical processing of deuterated lipids into defined liposomes.
Quality Control & Validation
Trustworthiness is established through rigorous QC. Do not proceed to beamtime without these checks.
-
Isotopic Purity (Mass Spec):
-
Verify the deuteration level of the Palmitic Acid-d31 intermediate.
-
Acceptance Criteria: >95% D incorporation.[3] Loss of D affects the SLD calculation and contrast matching points.
-
-
Size Distribution (DLS):
-
Use Dynamic Light Scattering to measure hydrodynamic radius (
).[4] -
Target: Polydispersity Index (PDI) < 0.1.
-
-
Lipid Concentration (Bartlett Assay):
-
Quantify total phosphorus to ensure accurate lipid concentration, critical for fitting scattering curves.
-
References
-
Griffin, R. G., et al. (1982).[1] "Synthesis of isotopically labeled saturated fatty acids." Journal of Lipid Research, 23(1), 197-200.[1] Link
-
European Spallation Source (ESS). (2019).[3] "Synthesis of novel deuterated lipids and surfactants." SINE2020 Report. Link
-
Marquardt, D., et al. (2023). "Neutron scattering studies on dynamics of lipid membranes." AIP Publishing. Link
-
Clifton, L. A., et al. (2020). "Deuterated lipids for neutron scattering: Synthesis and applications." Methods in Enzymology. Link
-
ANSTO. "Deuteration Facilities and Capabilities." Link
Sources
Application Notes and Protocols: 1-Chlorooctane-d17 in Kinetic Isotope Effect (KIE) Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling Reaction Mechanisms with Isotopic Precision
In the intricate landscape of chemical reactions and drug metabolism, understanding the precise sequence of bond-breaking and bond-forming events—the reaction mechanism—is paramount. The Kinetic Isotope Effect (KIE) stands out as a powerful and sensitive tool for elucidating these mechanisms.[1] By replacing an atom with one of its heavier isotopes, we can subtly alter the rate of a reaction, providing profound insights into the rate-determining step and the geometry of the transition state.[2][3] This application note provides a detailed guide to the theory and practical application of 1-chlorooctane-d17, a deuterated long-chain alkyl halide, in KIE studies to distinguish between competing reaction pathways, such as S(_N)2 and E2 mechanisms. Furthermore, we will explore the relevance of such studies in the realm of drug development, where understanding metabolic pathways is crucial.
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a cornerstone of KIE studies due to the significant mass difference, which leads to easily measurable effects on reaction rates.[1][4] The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it.[5] Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated analogue will react more slowly, resulting in a "normal" primary KIE (k(_H)/k(_D) > 1).[2][3] Conversely, secondary KIEs, where the isotopically substituted bond is not broken, can provide information about changes in hybridization and steric environment at the transition state.[6][7]
1-Chlorooctane serves as an excellent model substrate for studying the reactions of primary alkyl halides, which are common motifs in organic synthesis and medicinal chemistry. Its deuterated isotopologue, 1-chlorooctane-d17, where all seventeen hydrogen atoms have been replaced by deuterium, allows for the investigation of both primary and secondary KIEs in various reactions, including nucleophilic substitutions and eliminations.
I. Theoretical Framework: Primary vs. Secondary Kinetic Isotope Effects
The magnitude and nature of the observed KIE can provide definitive evidence for a particular reaction mechanism.
Primary Kinetic Isotope Effect (PKIE)
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For example, in an E2 elimination reaction, a base removes a proton from a carbon atom adjacent to the leaving group. If this proton abstraction is the rate-limiting step, replacing the proton with a deuterium atom will significantly slow down the reaction, typically yielding a k(H)/k(_D) value in the range of 2-8.[3]
Secondary Kinetic Isotope Effect (SKIE)
Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[6][7] These effects are generally smaller than PKIEs but are highly informative.
-
α-Secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing the reaction (the α-carbon). For S(_N)2 reactions, an inverse KIE (k(_H)/k(_D) < 1) or a KIE close to unity is often observed, indicative of a crowded, sp
-like transition state. In contrast, S(_N)1 reactions, which proceed through a carbocation intermediate, typically show a normal KIE (k(_H)/k(_D) > 1) due to the rehybridization from sp to sp , which is favored by the lighter isotope. -
β-Secondary KIEs: Involve isotopic substitution at the carbon adjacent to the reaction center (the β-carbon). These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond donates electron density to an adjacent empty or partially empty orbital in the transition state.[6]
By using fully deuterated 1-chlorooctane-d17, we can probe the electronic and steric environment of the transition state in its entirety.
II. Application in Mechanistic Elucidation: S(_N)2 vs. E2 Competition
Primary alkyl halides like 1-chlorooctane can undergo both substitution (S(_N)2) and elimination (E2) reactions, often in competition. A carefully designed KIE experiment using 1-chlorooctane and 1-chlorooctane-d17 can dissect the contributions of each pathway.
III. Experimental Protocol: Competitive KIE Study of 1-Chlorooctane with a Nucleophile/Base
This protocol describes a competitive KIE experiment where a mixture of 1-chlorooctane and 1-chlorooctane-d17 is reacted with a nucleophile/base. The relative rates are determined by analyzing the isotopic composition of the products and/or the remaining starting materials.
A. Synthesis of 1-Chlorooctane-d17
While commercially available, 1-chlorooctane-d17 can be synthesized from n-octanol-d18. A common method involves the reaction of the deuterated alcohol with a chlorinating agent such as thionyl chloride or by reacting it with bis(trichloromethyl)carbonate.
Example Synthetic Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-octanol-d18 in a suitable organic solvent (e.g., toluene).
-
Slowly add a solution of bis(trichloromethyl)carbonate in the same solvent to the flask at room temperature.
-
Heat the reaction mixture to 60-150°C for 4-9 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the resulting 1-chlorooctane-d17 by vacuum distillation.
B. Competitive Reaction Setup
-
Prepare a stock solution containing equimolar amounts of 1-chlorooctane and 1-chlorooctane-d17 in a suitable solvent (e.g., DMSO for reactions with azide or cyanide nucleophiles).
-
In a separate flask, prepare a solution of the chosen nucleophile/base (e.g., sodium azide for a predominantly S(_N)2 reaction or a bulky base like potassium tert-butoxide for favoring E2).
-
Equilibrate both solutions to the desired reaction temperature in a thermostated bath.
-
Initiate the reaction by adding the nucleophile/base solution to the alkyl halide solution with vigorous stirring.
-
At various time points, withdraw aliquots of the reaction mixture and quench them by adding a suitable reagent (e.g., a dilute acid to neutralize a basic reaction, or rapid cooling).
C. Sample Preparation and Analysis by GC-MS
-
Extract the organic components from the quenched reaction aliquots using a suitable solvent (e.g., diethyl ether or hexane).
-
Wash the organic extract with water and brine, then dry over an anhydrous salt (e.g., MgSO(_4)).
-
Carefully concentrate the extract under a gentle stream of nitrogen.
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS).
D. Data Analysis and KIE Calculation
The GC-MS analysis will provide the relative abundance of the undeuterated and deuterated starting materials and products. The KIE can be calculated from the ratio of products (P(_H)/P(_D)) at low conversion or from the change in the isotopic ratio of the starting materials (SM(_H)/SM(_D)) at higher conversions.
For a competitive reaction at low conversion, the KIE is approximately equal to the ratio of the products:
k(_H)/k(_D) ≈ [Product(_H)] / [Product(_D)]
IV. Interpreting the Results: A Hypothetical Case Study
Let's consider a hypothetical study where 1-chlorooctane/1-chlorooctane-d17 is reacted with two different reagents: sodium azide (a good nucleophile, poor base) and potassium tert-butoxide (a strong, sterically hindered base).
| Reagent | Major Product(s) | Observed k(_H)/k(_D) | Inferred Mechanism |
| Sodium Azide (NaN(_3)) | 1-Azidooctane | 1.02 (α-secondary KIE) | Predominantly S(_N)2 |
| Potassium tert-Butoxide (t-BuOK) | 1-Octene | 6.5 (primary KIE) | Predominantly E2 |
In the reaction with sodium azide, the small α-secondary KIE close to 1 is consistent with an S(_N)2 mechanism where the C-H bonds at the reaction center are not broken in the rate-determining step. The slight normal KIE could be due to a loosening of the C-H bonds in the transition state.
In contrast, the large primary KIE observed with potassium tert-butoxide is strong evidence for an E2 mechanism, where the abstraction of a β-hydrogen is the rate-determining step.
V. Relevance in Drug Development
The principles of KIE are not confined to fundamental mechanistic studies; they have significant implications in drug development. The metabolic breakdown of drugs in the body is often an enzymatic process that involves the cleavage of C-H bonds. By selectively replacing these metabolically labile hydrogens with deuterium, the rate of metabolism can be slowed down. This "deuterium switch" can lead to:
-
Improved Pharmacokinetic Profiles: A longer half-life, reduced dosing frequency, and more consistent drug exposure.
-
Reduced Formation of Toxic Metabolites: By blocking or slowing down a particular metabolic pathway, the formation of harmful byproducts can be minimized.
-
Enhanced Therapeutic Efficacy: Sustained therapeutic concentrations can lead to better treatment outcomes.
The use of deuterated compounds in drug discovery is a rapidly growing field, with several deuterated drugs having received regulatory approval.
VI. Conclusion
1-Chlorooctane-d17 is a valuable tool for probing the mechanisms of nucleophilic substitution and elimination reactions. Through the careful design and execution of kinetic isotope effect studies, researchers can gain unambiguous insights into transition state structures and rate-determining steps. These fundamental principles have profound practical applications, particularly in the pharmaceutical industry, where the strategic use of deuterium can lead to the development of safer and more effective medicines. The protocols and concepts outlined in this application note provide a solid foundation for researchers and scientists to employ 1-chlorooctane-d17 and the kinetic isotope effect in their own investigations.
References
-
Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
-
Scribd. Secondary Kinetic Isotope Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
McMurry, J. (n.d.). 11.8 The E2 Reaction and the Deuterium Isotope Effect. In Organic Chemistry. Retrieved from [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]
-
YouTube. (2022, July 7). Kinetic Isotope Effect | SN1 and SN2 mechanism explained | RuBisCO and PEPCase | Dr. Charanjeet kaur. Retrieved from [Link]
-
Google Patents. (n.d.). CN100415702C - A kind of synthetic method of 1-chlorooctane. Retrieved from
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
Strategies for Mitigating Metabolic Liability of Lipophilic Chains: The 1-Chlorooctane-d17 Switch
Application Note: AN-DMPK-084
Abstract
Metabolic stability is a critical attrition factor in early drug discovery. Lipophilic side chains, such as octyl groups, are common pharmacophores for membrane target affinity but serve as "grease balls" for Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative clearance. This guide details the application of 1-chlorooctane-d17 (Perdeuterooctyl chloride) as a strategic building block to synthesize deuterated drug analogs. By exploiting the Deuterium Kinetic Isotope Effect (KIE), researchers can significantly extend half-life (
Introduction: The Alkyl Chain Liability
In medicinal chemistry, long alkyl chains (C8+) are frequently employed to enhance lipophilicity (
Rapid hydroxylation at the terminal carbon renders the molecule more polar, accelerating excretion or triggering Phase II conjugation. 1-chlorooctane-d17 serves as a high-utility reagent to replace a metabolically labile n-octyl chain with a fully deuterated counterpart (
The Solution: Deuterium Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of deuterium.[1]
-
Bond Dissociation Energy (BDE): C-D bonds are approximately 1.2–1.5 kcal/mol stronger than C-H bonds.
-
Mechanism: CYP450 oxidation involves Hydrogen Atom Transfer (HAT) as the rate-determining step. Replacing H with D increases the activation energy required for this step.
-
Outcome: If C-H bond breakage is rate-limiting, deuteration can reduce the rate of metabolism by a factor of
.
Experimental Workflow Visualization
The following diagram illustrates the integration of 1-chlorooctane-d17 into the Lead Optimization workflow.
Figure 1: Workflow for synthesizing and testing deuterated analogs using 1-chlorooctane-d17.
Protocol: Comparative Microsomal Stability Assay
This protocol describes the head-to-head evaluation of a standard octyl-drug (H-Analog) and its deuterated counterpart (D-Analog) synthesized using 1-chlorooctane-d17.
Materials & Reagents
-
Test Compounds: H-Analog and D-Analog (10 mM stock in DMSO).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor System: NADPH Regenerating System (solutions A and B) or pure NADPH (10 mM in buffer).
-
Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
Experimental Procedure
Step 1: Preparation of Incubation Mixtures
-
Prepare a 2x Microsome Solution : Dilute microsomes to 1.0 mg/mL in PBS (pH 7.4).
-
Prepare a 2x Cofactor Solution : 2 mM NADPH in PBS.
-
Prepare Substrate Intermediate : Dilute 10 mM DMSO stock to 200 µM in 1:1 ACN:Water, then further dilute to 2 µM in PBS (0.2% DMSO final).
Step 2: Reaction Initiation Design: Run experiments in triplicate for each time point (0, 5, 15, 30, 45, 60 min).
-
Add 30 µL of 2x Microsome Solution to wells of a 96-well plate.
-
Add 30 µL of 2 µM Substrate Intermediate. (Final [Substrate] = 1 µM; Final [Protein] = 0.5 mg/mL).[2]
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add 60 µL of pre-warmed 2x NADPH solution.
-
Negative Control: For the "No NADPH" control, add 60 µL of PBS instead of NADPH.
Step 3: Sampling and Quenching
-
At each time point, remove 50 µL of the reaction mixture.
-
Immediately transfer into a new plate containing 150 µL of Ice-cold Quench Solution (ACN + Internal Standard).
-
Vortex for 1 minute to ensure protein precipitation.
Step 4: Sample Processing
-
Centrifuge the quench plate at 4,000 rpm (3,200 x g) for 20 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a fresh LC-MS plate.
-
Dilute with 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: MRM mode.
-
Note: The D-Analog will have a mass shift of +17 Da compared to the H-Analog. Ensure the MS method accounts for this shift (
).
-
Data Analysis & Interpretation
Calculations
Metabolic stability follows pseudo-first-order kinetics. Plot the natural log (
-
Elimination Rate Constant (
): -
Half-Life (
): -
Intrinsic Clearance (
): Where [Microsomal Protein] is typically 0.5 mg/mL.
Interpreting the Deuterium Switch
Compare the profiles of the H-Analog and D-Analog.
| Parameter | H-Analog (Octyl) | D-Analog (d17-Octyl) | Interpretation |
| 15.2 | 48.5 | Significant KIE. Metabolism is driven by octyl chain oxidation. | |
| 91.2 | 28.6 | Improved Stability. The D-analog is a viable candidate to reduce dosing frequency. | |
| Ratio ( | - | 3.2 | A ratio > 2.0 suggests the C-H bond breakage at the octyl chain is the rate-determining step. |
Metabolic Switching:
If the
Mechanistic Insight: The Kinetic Isotope Effect
The following diagram details the energy landscape differences that 1-chlorooctane-d17 exploits.
Figure 2: Energy diagram showing the higher activation energy required to break the C-D bond compared to the C-H bond.
References
-
FDA Guidance for Industry. (2020).[3] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3][4][5][6] U.S. Food and Drug Administration.[3][4][5][6][7][][9][10] [Link]
-
Gantt, A., et al. (2017). Deuterium in Drug Discovery: Progress, Opportunities and Challenges.[9][10][11] Nature Reviews Drug Discovery. (Note: General reference to field standard reviews on Deuterium Switch).
-
Guengerich, F. P. (2017).[10][11] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[1][11] Methods in Enzymology, 596, 217–238.[11] [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 4. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 5. youtube.com [youtube.com]
- 6. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Coupling of 1-Chlorooctane-d17 with Aromatic Systems
Introduction: The Strategic Advantage of Deuterium in Modern Chemistry
In the landscape of pharmaceutical research and drug development, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool to modulate the metabolic fate of therapeutic agents.[1] The fundamental principle behind this strategy is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium results in a stronger carbon-deuterium (C-D) bond.[][3] This increased bond strength can significantly slow the rate of metabolic pathways that involve the cleavage of a C-H bond at a specific, deuterated position, often referred to as a "soft spot" on a drug molecule.[4] By retarding metabolism, deuteration can enhance a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[3][4]
This guide provides a comprehensive overview and detailed protocols for a critical synthetic operation: the C(sp³)–C(sp²) cross-coupling of perdeuterated 1-chlorooctane (1-chlorooctane-d17) with various aromatic systems. As a saturated, unactivated alkyl chloride, 1-chlorooctane presents unique challenges compared to its more reactive bromide or iodide counterparts, primarily due to the strength of the C-Cl bond and the propensity for side reactions. This document will explore robust catalytic systems, explain the rationale behind specific reaction conditions, and provide field-proven protocols for researchers engaged in the synthesis of deuterated molecules.
Core Challenge: The Inertia of Unactivated Alkyl Chlorides
The direct coupling of C(sp³)-hybridized centers with C(sp²)-hybridized aromatic rings is a cornerstone of modern synthesis. However, the use of unactivated alkyl halides, particularly chlorides, has historically been a significant hurdle.[5] The primary challenges include:
-
Difficult Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) kinetically less favorable and often requiring higher temperatures.
-
Competing β-Hydride Elimination: Once an alkyl-metal intermediate is formed, if there are hydrogen atoms on the β-carbon, the complex can readily undergo β-hydride elimination to form an alkene and a metal-hydride species, a common and often dominant side reaction.
Fortunately, significant advances in catalyst design, particularly within nickel and palladium catalysis, have provided powerful solutions to overcome these challenges, enabling efficient and selective couplings.[6][7]
Survey of Effective Catalytic Methodologies
The choice of catalytic system is paramount for the successful coupling of 1-chlorooctane-d17. The primary contenders are nickel- and palladium-based systems, with emerging roles for iron and photoredox catalysis.
Nickel-Catalyzed Cross-Coupling: The Workhorse for Alkyl Chlorides
Nickel catalysts are often superior to palladium for activating stubborn C(sp³)-Cl bonds.[8] Their lower cost and unique reactivity profile, often involving single-electron transfer (SET) mechanisms and Ni(I)/Ni(III) catalytic cycles, make them exceptionally well-suited for this transformation. These reactions often proceed via radical intermediates, which can mitigate the issue of β-hydride elimination.[9]
-
Key Advantages: High reactivity towards alkyl chlorides, broad functional group tolerance, and often milder reaction conditions compared to palladium.
-
Common Aromatic Partners: Arylboronic acids (Suzuki-Miyaura), Aryl Grignard reagents (Kumada), and terminal alkynes (Sonogashira).[10][11]
Palladium-Catalyzed Cross-Coupling: Precision Through Ligand Design
While traditionally more challenging, modern palladium catalysis has made significant strides in the coupling of alkyl halides through the development of sophisticated, electron-rich, and sterically hindered phosphine ligands.[6] These ligands promote the difficult oxidative addition step and facilitate the desired reductive elimination over competing pathways.[12]
-
Key Advantages: Extremely well-studied, vast library of available ligands for reaction optimization, and often predictable reactivity.
-
Common Aromatic Partners: Arylboronic acids/esters (Suzuki-Miyaura), Aryl stannanes (Stille), and Olefins (Heck).[12][13][14]
Photoredox and Dual Catalytic Systems: A Modern, Mild Approach
The merger of visible-light photoredox catalysis with transition metal catalysis (typically nickel or palladium) has revolutionized C(sp³)–C(sp²) bond formation.[15][16] In this paradigm, a photocatalyst absorbs light and generates an alkyl radical from the alkyl halide via a single-electron transfer process. This radical is then intercepted by the transition metal catalyst, entering a catalytic cycle that circumvents the traditional oxidative addition barrier.[17]
-
Key Advantages: Exceptionally mild reaction conditions (often room temperature), outstanding functional group tolerance, and the ability to forge connections that are difficult via traditional methods.[15]
Iron-Catalyzed Cross-Coupling: The Economical and Sustainable Choice
As an earth-abundant, inexpensive, and low-toxicity metal, iron has garnered significant attention as a sustainable alternative to precious metal catalysts.[18] Iron-catalyzed cross-coupling reactions, typically involving Grignard reagents, proceed rapidly and efficiently.[19][20]
-
Key Advantages: Cost-effective, environmentally benign, and often very fast reaction times.[20]
-
Limitations: The substrate scope and functional group tolerance can be more limited compared to nickel and palladium systems.
Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for coupling 1-chlorooctane-d17 with a generic aryl partner (Ar-M), highlighting the key differences between the major catalytic strategies.
| Catalytic System | Typical Aromatic Partner (Ar-M) | Catalyst/Precatalyst | Ligand | Base / Additive | Solvent | Temp (°C) |
| Nickel-Suzuki | Arylboronic Acid/Ester | NiCl₂(dme), Ni(cod)₂ | Bipyridine, Terpyridine, or Phosphine | K₃PO₄, Cs₂CO₃ | Dioxane, t-AmylOH | 60-100 |
| Palladium-Suzuki | Arylboronic Acid/Ester | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biarylphosphines | K₃PO₄, K₂CO₃ | Toluene, Dioxane | 80-110 |
| Dual Photoredox/Ni | Aryl Bromide/Chloride | NiBr₂·diglyme | 4,4'-di-tert-butyl-bipyridine | None (Reductive) | DMA, DMF | 20-30 |
| Iron-Kumada | Aryl Grignard (Ar-MgX) | FeCl₃, Fe(acac)₃ | TMEDA (optional) | None (Stoichiometric) | THF, NMP | 0-25 |
Experimental Workflow & Catalytic Cycle Visualization
A successful cross-coupling experiment requires careful planning and execution, from reagent preparation to product isolation.
Caption: General experimental workflow for transition-metal-catalyzed cross-coupling.
The following diagram illustrates the generally accepted catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura coupling of an alkyl halide.
Caption: Nickel-catalyzed Suzuki-Miyaura cross-coupling cycle.
Detailed Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous and anaerobic (inert atmosphere) conditions are critical for success. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Nickel/Bipyridine-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of 1-chlorooctane-d17 with an arylboronic acid, a robust method for forming aryl-alkyl bonds.
Materials and Reagents:
-
1-Chlorooctane-d17 (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)) (5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5.5 mol%)
-
Potassium phosphate tribasic (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane or tert-Amyl alcohol
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar and a condenser is oven-dried overnight at 120 °C and allowed to cool to room temperature under a stream of inert gas.
-
Reagent Addition (Inert Atmosphere): Under a positive pressure of argon or in a glovebox, add NiCl₂(dme) (5 mol%), dtbbpy (5.5 mol%), and K₃PO₄ (3.0 equiv) to the Schlenk flask.
-
Solvent and Substrate Addition: Add the arylboronic acid (1.5 equiv). Evacuate and backfill the flask with inert gas three times. Add anhydrous solvent (e.g., t-Amyl alcohol, approx. 0.2 M concentration relative to the limiting reagent) via syringe.
-
Initiation: Add 1-chlorooctane-d17 (1.0 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure deuterated aryl-octane product.
Protocol 2: Dual Photoredox/Nickel-Catalyzed Cross-Electrophile Coupling
This protocol details a modern, mild coupling of 1-chlorooctane-d17 with an aryl bromide.
Materials and Reagents:
-
1-Chlorooctane-d17 (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Iridium-based photocatalyst) or similar (1-2 mol%)
-
Nickel(II) bromide diglyme complex (NiBr₂·diglyme) (5-10 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (11 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Blue LED light source (450-460 nm)
-
Borosilicate glass vials or flask
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox, add the photocatalyst (1-2 mol%), NiBr₂·diglyme (10 mol%), and dtbbpy (11 mol%) to a borosilicate glass vial containing a magnetic stir bar.
-
Substrate and Solvent Addition: Add the aryl bromide (1.0 equiv) and 1-chlorooctane-d17 (1.5 equiv). Add anhydrous DMA (approx. 0.1 M concentration) and seal the vial with a screw cap.
-
Degassing (Optional but Recommended): If not performed in a glovebox, the solvent can be sparged with argon for 15-20 minutes before adding the reagents under positive argon pressure.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source. Use a small fan to maintain the reaction temperature near ambient (25-30 °C).
-
Reaction: Stir the reaction mixture under irradiation for 12-48 hours.
-
Monitoring: The reaction can be monitored by GC-MS analysis of small aliquots.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with water (3x) to remove the DMA, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
Concluding Remarks
The successful coupling of 1-chlorooctane-d17 to aromatic systems is readily achievable through the careful selection of modern catalytic methods. For general applications requiring high yields and robustness, nickel-catalyzed Suzuki-Miyaura reactions offer a reliable and powerful strategy. For sensitive substrates or when exceptionally mild conditions are required, dual photoredox/nickel catalysis represents the state-of-the-art, providing access to complex deuterated molecules with excellent functional group tolerance. The protocols outlined herein provide a solid foundation for researchers to build upon in their synthesis of strategically deuterated compounds for advanced pharmaceutical and mechanistic studies.
References
- Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium C
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40, 4937-4947.
- Palladium-catalyzed intermolecular Heck reaction of alkyl halides. RSC Publishing.
- Arene and Heteroarene Functionalization Enabled by Organic Photoredox Catalysis. (2025). Accounts of Chemical Research.
- Iron-Catalyzed Cross-Dehydrogen
- A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society.
- Isotope Effects in CH Bond Activation Reactions by Transition Metals. University of Pennsylvania.
- Nickel-Catalyzed Cross-Electrophile Coupling between C(sp 2 )–F and C(sp 2 )–Cl Bonds by the Reaction of ortho -Fluoro-Aromatic Amides with Aryl Chlorides.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science.
- Deuterium in drug discovery: progress, opportunities and challenges. (2023).
- Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. (2009). Journal of the American Chemical Society.
- Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent.
- Suzuki Coupling. Organic Chemistry Portal.
- Iron-catalyzed cross-coupling of imidoyl chlorides with Grignard reagents. (2006). PubMed.
- High selectivity and yield from aryl-aryl coupling reactions between chlorine-containing aromatic bromides and organotin reagents. Royal Society of Chemistry.
- Sonogashira coupling. Wikipedia.
- Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)
- Open-Air Alkylation Reactions in Photoredox-Catalyzed DNA-Encoded Library Synthesis.
- Iron-catalyzed cross-coupling of imidoyl chlorides with Grignard reagents. (2006). Lund University.
- Deuterium Labeled Compounds in Drug Discovery Process.
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Benefits and Mechanisms of Deuter
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025).
- Advantages of Deuterated Compounds. (2024). Clearsynth Discovery.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. communities.springernature.com [communities.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Open-Air Alkylation Reactions in Photoredox-Catalyzed DNA-Encoded Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Iron-catalyzed cross-coupling of imidoyl chlorides with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portal.research.lu.se [portal.research.lu.se]
Troubleshooting & Optimization
Technical Support Guide: Optimizing Alkylation Yields with 1-Chlorooctane-d17
Executive Summary & Core Challenges
Working with 1-chlorooctane-d17 presents a tripartite challenge: the inherent sluggishness of alkyl chlorides as electrophiles, the high cost of the deuterated isotopologue, and the subtle kinetic retardation caused by the Deuterium Kinetic Isotope Effect (DKIE).
Unlike alkyl bromides or iodides, 1-chlorooctane requires significant activation energy to undergo substitution. When coupled with the "deuterium drag" (secondary isotope effects), standard protocols often result in incomplete conversion or elimination byproducts (1-octene-d16). This guide outlines two "Self-Validating" protocols designed to maximize atom economy.
The "Deuterium Drag" Explained
You may observe that 1-chlorooctane-d17 reacts slower than its protio-analog. This is due to the Secondary Deuterium Kinetic Isotope Effect (SDKIE) .
-
-Effect: Deuterium at the reaction center (
bond breaking) increases steric bulk slightly but often results in a unity or slight inverse effect ( ). -
-Effect: The critical factor. The adjacent
bonds are less able to stabilize the developing positive charge in the transition state via hyperconjugation compared to bonds. This can lower reaction rates by 10–15%, necessitating longer reaction times.
Strategic Protocols (Methodologies)
Method A: The Finkelstein-Assisted "Cesium Turbo" (Anhydrous)
Best for: High-value substrates, complex amines, phenols, and heterocycles.
The Logic: This method utilizes the Cesium Effect (higher solubility and "naked" anion formation in DMF) combined with in-situ Finkelstein exchange . We convert the unreactive alkyl chloride into a reactive alkyl iodide transiently using catalytic iodide.
Reagents:
-
Solvent: Anhydrous DMF or NMP (High dielectric constant promotes ionization).
-
Base: Cesium Carbonate (
) – 1.5 to 2.0 equivalents. -
Catalyst: Potassium Iodide (KI) or TBAI – 10-20 mol%.
Step-by-Step Protocol:
-
Drying: Flame-dry reaction vessel under Argon. Moisture kills the "naked anion" effect.
-
Activation: Dissolve Nucleophile (1.0 eq) and
(1.5 eq) in DMF ( ). Stir at RT for 30 mins to ensure deprotonation. -
Catalyst Addition: Add TBAI or KI (0.2 eq).
-
Reagent Addition: Add 1-chlorooctane-d17 (1.1 eq) dropwise.
-
Note: Do not dump the reagent; dropwise addition keeps the concentration of electrophile low relative to the nucleophile, suppressing double alkylation (if applicable).
-
-
Thermal Cycle: Heat to 60–70°C .
-
Warning: Exceeding 80°C significantly increases the risk of E2 elimination to form 1-octene-d16.
-
-
Monitoring: Check LCMS/TLC at 4 hours. Due to the isotope effect, extend standard protio-protocols by 2 hours.
Method B: Phase Transfer Catalysis (PTC)
Best for: Robust substrates, scaling up, or when anhydrous conditions are difficult.
The Logic: Uses a quaternary ammonium salt to shuttle the nucleophile into the organic phase (or the electrophile into the interface). This avoids the solvation shell of water that typically deactivates nucleophiles.
Reagents:
-
Solvent: Toluene / Water (biphasic) or Solid/Liquid (Toluene/
). -
Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAI.
-
Base: 50% NaOH (aq) or solid KOH.
Step-by-Step Protocol:
-
Dissolve 1-chlorooctane-d17 and the substrate in Toluene (3 volumes).
-
Add the catalyst (5 mol%).
-
Add the base. Vigorous stirring is non-negotiable (creates high surface area interface).
-
Reflux gently. The lipophilic nature of the octyl chain makes it highly compatible with the organic phase of the PTC system.
Visualization of Reaction Logic
The following diagram illustrates the catalytic cycle and decision process for selecting the correct method.
Caption: Decision tree for alkylation strategy. Method A utilizes iodide catalysis to overcome the poor leaving group ability of chloride, while Method B utilizes interfacial catalysis.
Data Support & Optimization Tables
Table 1: Base & Solvent Selection Matrix
Choosing the right base is critical for the "Cesium Effect".
| Base | Solvent Preference | Solubility | Basicity | Recommended For |
| DMF, NMP, MeCN | High (Organic) | Moderate | Gold Standard. Complex substrates, preventing racemization. | |
| Acetone, DMF | Low | Moderate | Simple phenols. Often requires high heat (risk of elimination). | |
| NaH | THF, DMF | N/A (Suspension) | Strong | Only for very weak nucleophiles. High risk of E2 elimination with octyl chloride. |
| DIPEA/TEA | DCM, THF | High | Weak | Generally ineffective for alkyl chlorides without Iodide catalysis. |
Table 2: Troubleshooting the "Stalled Reaction"
| Symptom | Diagnosis | Corrective Action |
| Reaction stalls at 60-70% conversion. | Chloride leaving group accumulation / Kinetic Isotope Effect. | Add Iodide Source: Spike with 10 mol% TBAI or NaI. The iodide displaces the chloride, creating a more reactive species. |
| Formation of alkene (Octene-d16). | E2 Elimination dominating | Lower Temp / Change Base: Reduce temp by 10°C. Switch from NaH/KOH to |
| Precipitate forms, reaction stops. | Salt coating the surface of the base. | Sonication: Sonicate the reaction mixture to break up salt crusts on the carbonate base. |
Frequently Asked Questions (FAQ)
Q1: Can I use 1-chlorooctane-d17 exactly like the non-deuterated version? A: Almost, but with caution. Expect the reaction rate to be 1.1 to 1.2 times slower due to the kinetic isotope effect. If your standard protocol calls for 4 hours, run this for 5-6 hours. Do not increase the temperature to compensate, as this favors elimination over substitution.
Q2: Why is the addition of Sodium Iodide (NaI) or TBAI recommended?
A: This is the Finkelstein modification . The equilibrium
Q3: Is it worth converting the chloride to the iodide (1-iodooctane-d17) before the main reaction? A: generally No . Isolating the iodide risks degradation (light sensitivity) and yield loss during purification. The in situ (one-pot) Finkelstein protocol described in Method A is more atom-economical, which is vital for expensive deuterated reagents.
Q4: My product is co-eluting with unreacted 1-chlorooctane-d17. How do I remove it? A: 1-chlorooctane is lipophilic.
-
Chemical Scavenging: Add a "scavenger" nucleophile (like morpholine) at the end of the reaction to consume excess alkyl halide, converting it to a basic amine that can be washed away with acid.
-
Vacuum: 1-chlorooctane has a boiling point of ~183°C. High vacuum (Kugelrohr) distillation can remove it if your product is significantly heavier.
References
-
Cesium Effect in Alkylation
-
Finkelstein Reaction & Halogen Exchange
-
Phase Transfer Catalysis (PTC)
-
Deuterium Isotope Effects
- Westheimer, F. H. "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chem. Rev. (1961).
-
Secondary KIE: "Kinetic Isotope Effects in Organic Chemistry."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 6. m.youtube.com [m.youtube.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
minimizing deuterium-hydrogen exchange during 1-chlorooctane-d17 storage
Technical Support Center: Stable Isotope Integrity Subject: Minimizing Deuterium-Hydrogen (D/H) Exchange in 1-Chlorooctane-d17 Document ID: SI-PROTO-ClOct-D17 Version: 2.4 (Current)
Introduction: The Thermodynamics of Isotopic Dilution
Welcome to the Technical Support Center. You are likely here because you are observing isotopic scrambling (loss of %D) or chemical degradation in your 1-chlorooctane-d17 stocks.
The Hard Truth: 1-chlorooctane-d17 is thermodynamically fighting to return to a hydrogenated state. While the C-D bond is stronger than the C-H bond (the Kinetic Isotope Effect), the entropy of mixing with atmospheric moisture and the ubiquity of protons (
For a primary alkyl halide like 1-chlorooctane, the primary vector for D/H exchange is not spontaneous bond rotation; it is reactive degradation driven by moisture and light. This guide provides the protocols to halt these pathways.
Module 1: The Mechanics of Loss (Root Cause Analysis)
Before implementing a fix, you must understand the enemy. D/H exchange in alkyl halides occurs through two specific mechanisms during storage:
The Hydrolysis-Acid Autocatalysis Loop (The Moisture Trap)
Water (
-
Intrusion: Atmospheric moisture enters via septum permeation or loose caps.
-
Hydrolysis: Water attacks the C-Cl bond (slow at neutral pH, fast if catalyzed).
-
Reaction:
-
-
The "Exchange" Event: The byproduct is Hydrochloric Acid (HCl). The protons (
) from HCl are highly mobile. In the presence of high surface area (like rough glass), these protons can facilitate exchange at the -carbon or simply introduce a massive H background signal that mimics exchange in NMR integration.
Radical H-Abstraction (The Light Trap)
-
Initiation: UV light cleaves the C-Cl bond (Homolysis).
-
Reaction:
-
-
Abstraction: The highly reactive per-deuterated radical (
) seeks stability. It will rip a Hydrogen atom from anything nearby—plastic caps, parafilm, or trace non-deuterated solvents.-
Result:
(formation of d16-isotopologue).
-
Module 2: Storage Protocol (The Gold Standard)
Do not rely on "standard" chemical storage. Deuterated alkyl halides require an Isotopic Fortress .
Step-by-Step Storage Workflow
| Parameter | Standard Reagent | 1-Chlorooctane-d17 Requirement | Why? (Causality) |
| Vessel Material | Borosilicate Glass | Silanized Amber Glass | Silanization blocks surface silanol groups (Si-OH), preventing them from acting as proton donors for surface-catalyzed exchange. |
| Closure System | Polyethylene Cap | Teflon (PTFE) Faced Phenolic Cap | PTFE is chemically inert and does not donate protons to radical species. Phenolic resin provides the torque rigidity for a hermetic seal. |
| Headspace | Air | Argon (5.0 Grade) | Argon is heavier than air and blankets the liquid, physically displacing moisture-laden air. Nitrogen is acceptable but Argon is superior. |
| Temperature | Room Temp | 2°C to 8°C (Refrigerated) | Slows the kinetics of hydrolysis. Freezing (-20°C) is risky due to the freeze-thaw expansion potentially cracking the septum seal. |
| Desiccation | None | Secondary Containment | Store the vial inside a jar containing activated molecular sieves or Drierite™. |
Visualizing the Degradation Pathway
The following diagram illustrates how environmental factors lead to isotopic purity loss.
Caption: Figure 1. The dual-pathway mechanism (Hydrolysis and Radical Abstraction) leading to isotopic purity loss in deuterated alkyl halides.
Module 3: Troubleshooting & Diagnostics (FAQs)
Q1: I see a new triplet at ~3.5 ppm in my proton NMR. Is this exchange?
-
Diagnosis: Likely Hydrolysis , not direct exchange.
-
Explanation: The chemical shift at 3.5 ppm often corresponds to the
-methylene protons of 1-octanol ( ). If you see this, your sample has hydrolyzed. The protons are coming from the alcohol functionality, not necessarily the alkyl chain (unless the chain itself was protonated). -
Action: Check the water content (Karl Fischer titration if volume permits, or look for the
peak in NMR). Dry the sample over activated 3Å molecular sieves immediately.
Q2: My 1-chlorooctane-d17 has turned slightly yellow. Is it safe to use?
-
Diagnosis: Radical Decomposition .
-
Explanation: The yellow color is characteristic of dissolved elemental chlorine or polymerized byproducts resulting from light-induced radical cleavage.
-
Action: Distillation is required. Do not use "as is" for sensitive kinetics experiments, as the radical species can act as initiators, skewing reaction rates.
Q3: Can I store the liquid in a plastic Eppendorf tube for short-term use?
-
Diagnosis: Critical Error .
-
Explanation: 1-chlorooctane is a lipophilic solvent. It will leach plasticizers (phthalates) from the polypropylene. Furthermore, deuterium radicals (if formed) will abstract hydrogen from the polymer matrix of the tube, instantly creating 1-chlorooctane-d16.
-
Action: Transfer immediately to glass.
Q4: How do I silanize my own storage vials?
-
Protocol:
-
Wash vials with 1M NaOH (removes organics), then 1M HCl (protonates surface).
-
Rinse thoroughly with distilled water, then methanol.
-
Fill vial with 5% Dichlorodimethylsilane (DCDMS) in toluene for 15 minutes.
-
Rinse with toluene, then methanol.
-
Bake at 100°C for 1 hour.
-
Result: The surface -OH groups are capped with methyl groups, rendering the glass hydrophobic and chemically inert.
-
Module 4: The "Safe-Transfer" Workflow
Handling is where 90% of contamination occurs. Use this decision tree to determine your handling method.
Caption: Figure 2. Decision matrix for transferring deuterated reagents without breaking the inert atmosphere chain.
References & Authoritative Grounding
-
Cambridge Isotope Laboratories (CIL). Deuterated Solvent Storage and Handling Guide.[1] (Standard industry protocols for D-labeled compound stability).
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling of Air-Sensitive Reagents. (AL-134). (Definitive guide on cannula transfer and inert gas blanketing).
-
National Institutes of Health (PubChem). 1-Chlorooctane Compound Summary. (Chemical properties and hydrolysis risks).
-
Glassware Surface Chemistry. Silanization of Glassware. (Protocol for neutralizing silanol groups to prevent acid-catalysis).
This guide is self-validating: If you follow the storage protocols (Module 2) and the transfer protocols (Module 4), your NMR integration for residual protons should remain constant over 6-12 months.
Sources
Technical Support Center: Troubleshooting Low Reactivity of 1-Chlorooctane-d17 in Substitution Reactions
Welcome to the technical support center for troubleshooting substitution reactions involving 1-chlorooctane-d17. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected reactivity with this deuterated substrate. Here, we will explore the underlying scientific principles, provide actionable troubleshooting steps, and offer detailed experimental protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with 1-chlorooctane-d17 is significantly slower than with its non-deuterated analog. Why is this happening?
A1: The observed decrease in reaction rate is likely due to a phenomenon known as the secondary kinetic isotope effect (KIE) . While the carbon-deuterium (C-D) bonds are not directly broken in the substitution reaction, their presence can still influence the reaction rate.[1]
In an SN2 reaction, the transition state involves a change in hybridization of the carbon atom bearing the leaving group from sp3 to a more sp2-like geometry.[2] The vibrational frequencies of C-D bonds differ from C-H bonds, and these differences can lead to a higher activation energy for the transition state of the deuterated compound. Specifically, the out-of-plane bending vibrations of the C-H or C-D bonds can play a significant role.[1][3] For SN2 reactions, the KIE can be either normal (kH/kD > 1) or inverse (kH/kD < 1), depending on the specific contributions of stretching and bending vibrations in the transition state.[1][3]
In SN1 reactions, a more pronounced normal KIE is often observed. This is because the rate-determining step is the formation of a carbocation, which involves a change from sp3 to sp2 hybridization. The out-of-plane bending vibrations in the transition state leading to the carbocation are significantly affected by the presence of deuterium, resulting in a slower reaction.[1]
It is important to note that deuteration is a strategy sometimes used in drug development to intentionally slow down metabolic processes, which often involve bond-breaking at or near the site of deuteration.[4]
Q2: How can I confirm if my reaction is proceeding via an SN1 or SN2 mechanism?
A2: Determining the reaction mechanism is crucial for effective troubleshooting. 1-Chlorooctane is a primary alkyl halide, which strongly favors the SN2 pathway.[5][6] However, certain conditions can promote SN1 or competing elimination (E1/E2) reactions. Here’s how you can dissect the mechanism:
-
Kinetics: As the name implies, an SN2 (Substitution Nucleophilic Bimolecular) reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[6][7] In contrast, the rate of an SN1 (Substitution Nucleophilic Unimolecular) reaction is typically dependent only on the concentration of the alkyl halide, as the rate-determining step is the formation of the carbocation.[6] You can perform a series of experiments varying the concentration of each reactant to determine the rate law.
-
Stereochemistry: SN2 reactions proceed with an inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[2][8] If you start with a chiral analog of 1-chlorooctane, you can analyze the stereochemistry of the product to confirm an SN2 pathway.
-
Solvent Effects: The choice of solvent has a profound impact on the reaction mechanism. Polar aprotic solvents (e.g., acetone, DMSO, DMF) favor SN2 reactions because they solvate the cation but leave the nucleophile relatively free and reactive.[9][10] Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.[9][11][12]
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low reactivity.
In-Depth Troubleshooting Guides
Issue 1: Reaction is sluggish or incomplete.
This is the most common issue and can often be resolved by systematically evaluating and optimizing the reaction conditions.
Root Cause Analysis:
-
Poor Nucleophile: The strength of the nucleophile is a critical factor in SN2 reactions.[13] Weak nucleophiles will react slowly with primary alkyl halides.
-
Inappropriate Solvent: As discussed, the solvent plays a crucial role. A polar protic solvent can solvate the nucleophile, reducing its reactivity in an SN2 reaction.[9]
-
Suboptimal Temperature: Like most chemical reactions, substitution reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a slow reaction rate.
-
Poor Leaving Group: While chloride is a reasonably good leaving group, it is not as effective as bromide or iodide.[5][14] The strength of the carbon-halogen bond influences the rate of cleavage.
Solutions & Protocols:
-
Enhance Nucleophilicity:
-
Protocol 1: Switching to a Stronger Nucleophile: If you are using a neutral nucleophile (e.g., an alcohol or amine), consider its conjugate base (an alkoxide or amide), which is a much stronger nucleophile.
-
Protocol 2: Solvent Optimization for SN2 Reactions:
-
Solvent Selection: Choose a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[9][15] These solvents will dissolve the nucleophile without significantly solvating it.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve your nucleophile in the chosen polar aprotic solvent.
-
Addition of Substrate: Add 1-chlorooctane-d17 to the solution.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
-
-
Improve the Leaving Group Ability:
-
Protocol 3: Finkelstein Reaction (Halide Exchange): You can convert the 1-chlorooctane-d17 to the more reactive 1-iodooctane-d17 in situ. The addition of a catalytic amount of an iodide salt, such as sodium iodide or potassium iodide, can significantly accelerate the reaction.[16][17] The iodide is a better nucleophile than many other nucleophiles and is also an excellent leaving group.
-
Reaction Setup: To your reaction mixture of 1-chlorooctane-d17 and your primary nucleophile in a suitable solvent (e.g., acetone), add a catalytic amount (5-10 mol%) of sodium iodide.
-
Monitoring: Monitor the reaction for the formation of your desired product. The iodide will displace the chloride, and then your primary nucleophile will displace the iodide.
-
-
Issue 2: Competing elimination reactions are reducing the yield of the substitution product.
Primary alkyl halides can undergo E2 elimination, especially in the presence of a strong, sterically hindered base.
Root Cause Analysis:
-
Strongly Basic Nucleophile: Nucleophiles that are also strong bases (e.g., tert-butoxide) can favor elimination over substitution.
-
High Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
Solutions & Protocols:
-
Favor Substitution over Elimination:
-
Use a less basic nucleophile: If possible, choose a nucleophile that is less basic but still has good nucleophilicity (e.g., azide, cyanide).
-
Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a non-hindered nucleophile: Sterically smaller nucleophiles are less likely to act as bases and promote elimination.
-
Data Summary Table
| Property | 1-Chlorooctane | 1-Chlorooctane-d17 | Reference |
| Molecular Formula | C₈H₁₇Cl | C₈D₁₇Cl | [18][19] |
| Molecular Weight | 148.67 g/mol | 165.78 g/mol | [18][19] |
| Boiling Point | ~183 °C | Not specified, but expected to be similar to the non-deuterated form. | [18][20] |
| Density | ~0.875 g/mL at 25 °C | Not specified, but expected to be slightly higher than the non-deuterated form. | [18] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | Insoluble in water; soluble in organic solvents. | [18][20][21] |
Reaction Mechanism Visualization
Caption: The concerted SN2 reaction mechanism.
References
- Filo. (2023, November 4).
- Filo. (2023, November 4).
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
IITian Academy. (n.d.). IB DP Chemistry 20.1 Types of organic reactions HL Paper 1. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Kinetic isotope effect. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chlorooctane. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Leaving Groups. Retrieved from [Link]
-
Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
Khan Academy. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (2009, February 19). Reactivity and Secondary Kinetic Isotope Effects in the SN2 Reaction Mechanism: Dioxygen Radical Anion and Related Nucleophiles. Retrieved from [Link]
-
Cengage. (n.d.). Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]
-
Organic Chemistry. (n.d.). CHAPTER 9. SUBSTITUTION REACTIONS. Retrieved from [Link]
-
Wikipedia. (2023, December 18). Leaving group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]
-
Cengage. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]
-
Pearson. (n.d.). Nucleophilic Substitution Practice Problems. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 1-Chlorooctane 99%. Retrieved from [Link]
-
Organic Chemistry Portal. (2020, April 10). i. nucleophilic substitution. Retrieved from [Link]
-
Reddit. (2023, June 1). Compounds with deuterium on the aromatic ring giving different responses to their undeuterated counterparts? Retrieved from [Link]
-
Total Organic Chemistry. (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity [Video]. YouTube. Retrieved from [Link]
-
Dr. B's Chemistry. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange [Video]. YouTube. Retrieved from [Link]
-
The Carbon Academy. (2024, January 28). Chapter 6: Alkyl Halides; Nucleophilic Substitution pt. 1 [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 27.2: Introduction to Substitution Reactions. Retrieved from [Link]
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IB DP Chemistry 20.1 Types of organic reactions HL Paper 1 [iitianacademy.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. quora.com [quora.com]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The reaction of 1-chlorooctane with CH3CO2 2 to give octyl acetate is gre.. [askfilo.com]
- 17. The reaction of 1-chlorooctane with CH3CO2 2 to give octyl acetate is gre.. [askfilo.com]
- 18. nbinno.com [nbinno.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 1-Chlorooctane 99% [qiji-chem.com]
Technical Support Center: Moisture Removal & Drying Protocols for 1-Chlorooctane-d17
Executive Summary
Handling 1-chlorooctane-d17 requires a distinct approach compared to standard solvents.[1] As a perdeuterated alkyl halide, it presents two specific challenges: high acquisition cost (necessitating protocols with minimal physical loss) and chemical susceptibility (risk of dehydrohalogenation or Wurtz coupling).
This guide replaces generic drying advice with a chemically rigorous, yield-conscious workflow. It prioritizes Static Drying over Activated Molecular Sieves as the primary recommendation, supported by Calcium Hydride (
Module 1: Critical Decision Matrix
Before initiating any drying procedure, assess the current state of your solvent.[1] Unnecessary manipulation of deuterated solvents increases the risk of atmospheric moisture re-absorption and physical loss.
Figure 1: Decision matrix for selecting the appropriate drying protocol based on initial solvent condition and downstream application requirements.
Module 2: Core Protocols
Protocol A: Static Drying (The "Gold Standard" for Deuterated Solvents)
Best for: NMR sample preparation, standard synthesis, and minimizing solvent loss. Mechanism: Physical adsorption via 3Å pore capture. Expected Water Content: <10–20 ppm after 48 hours.
The Science: According to Williams and Lawton (2010), static drying with activated molecular sieves is often superior or equivalent to distillation for achieving low ppm water levels, without the risk of thermal degradation or "hold-up" volume loss in condenser glassware.
Step-by-Step:
-
Activation: Heat 3Å molecular sieves (beads, not powder) at 300°C for 24 hours under high vacuum or a dry nitrogen stream. Note: Microwave activation is insufficient for ultra-dry applications.
-
Loading: Add activated sieves to the 1-chlorooctane-d17 at a loading of 10–20% (w/v) .
-
Example: For 5 mL of solvent, use 0.5–1.0 g of sieves.
-
-
Incubation: Seal the container under Argon/Nitrogen. Allow to stand for minimum 24 hours (48 hours is optimal).
-
Harvesting: Decant the solvent via syringe with a filter needle. Do not pour.
Protocol B: Chemical Drying & Distillation
Best for: Highly sensitive organometallic catalysis (e.g., Grignard formation).
Mechanism: Irreversible chemical reaction with Calcium Hydride (
Step-by-Step:
-
Pre-drying: Ensure the solvent is not "wet" (no visible water). If wet, perform Protocol A first.
-
Setup: Assemble a flame-dried micro-distillation apparatus under inert gas.
-
Reagent: Add powdered
(5% w/v). Stir at room temperature for 4 hours to allow hydrogen evolution to subside. -
Distillation: Distill under reduced pressure (vacuum). 1-chlorooctane has a high boiling point (~183°C at atm), so vacuum is essential to prevent thermal decomposition.
-
Collection: Discard the first 5-10% (forerun) to remove any azeotropes or lighter impurities. Collect the middle fraction directly into a sieve-containing storage flask.
Module 3: Troubleshooting & FAQs
Q1: Can I use Sodium (Na) or Potassium (K) metal to dry 1-chlorooctane-d17?
ABSOLUTELY NOT.
-
The Risk: Wurtz Coupling.
-
The Chemistry: Alkyl halides react with alkali metals to couple carbon chains.
Using sodium will destroy your expensive deuterated material, converting it into hexadecane-d34 . -
Alternative: Use Calcium Hydride (
) or Molecular Sieves.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Q2: Why not use Phosphorus Pentoxide ( )?
NOT RECOMMENDED.
Q3: My solvent turned cloudy after adding molecular sieves. Why?
This is likely due to dust/fines from the sieves, not a chemical reaction.
-
Solution: Always wash molecular sieves with standard (non-deuterated) dry methanol or dichloromethane and reactivate them before use with expensive isotopes. Use bead-form sieves, not powder.
-
Recovery: Filter the suspension through a 0.2 µm PTFE syringe filter.
Q4: How do I measure the water content without wasting 1 mL of solvent?
Standard Karl Fischer titration uses too much volume.
-
Method: Use Coulometric Karl Fischer with a diaphragm cell.[2][3][4] This method is sensitive enough to detect µg levels of water, requiring only 50–100 µL of sample.
-
NMR Check: A rapid check can be done via
-NMR. If the solvent is 100% deuterated, the peak (approx.[1] 1.56 ppm in , varies by solvent) will be distinct. However, this is qualitative unless an internal standard is used.
Q5: Is 1-chlorooctane-d17 susceptible to hydrolysis?
Yes, but it is slow at neutral pH.
Module 4: Comparative Data Table
| Drying Agent | Efficiency (Final ppm) | Speed | Chemical Compatibility | Risk Profile |
| Molecular Sieves (3Å) | < 10 ppm | Slow (24-48h) | Excellent (Inert) | Low (Dust contamination) |
| Calcium Hydride ( | < 10 ppm | Medium (Requires Distillation) | Good (Avoids Wurtz) | Medium (H2 gas evolution) |
| Magnesium Sulfate ( | ~50 ppm | Fast (Minutes) | Excellent | Low (Only removes bulk water) |
| Sodium/Potassium | N/A | N/A | INCOMPATIBLE | Critical (Destroys Sample) |
| Silica Gel | ~100 ppm | Medium | Fair | High (Adsorbs product) |
References
-
Williams, D. B. G., & Lawton, M. (2010).[3][4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[4]
-
Burfield, D. R., & Smithers, R. H. (1983).[2][3][4] Desiccant Efficiency in Solvent and Reagent Drying.[5] The Journal of Organic Chemistry, 48(14), 2420–2422.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
Sources
Technical Support Center: 1-Chlorooctane-d17 Solubility & Handling Guide
[1]
Case ID: SOL-C8-D17-PROTOCOLS Subject: Overcoming Miscibility Gaps of Lipophilic Alkyl Halides in Polar Aprotic Media Applicable Compound: 1-Chlorooctane-d17 (and protio analogs) Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division[1]
Executive Summary: The "Oil-Out" Phenomenon
Researchers often encounter phase separation when introducing 1-chlorooctane-d17 into polar aprotic solvents (DMSO, Acetonitrile, DMF). While 1-chlorooctane is a liquid at room temperature, it possesses a high partition coefficient (LogP ≈ 4.73), making it significantly lipophilic.
The Core Conflict:
-
The Solute: The 17-deuterium/carbon chain acts as a hydrophobic "tail," resisting integration into the highly structured dipole-dipole networks of solvents like DMSO.
-
The Consequence: In strictly anhydrous polar solvents, it may dissolve; however, the introduction of even trace water (common in hygroscopic DMSO) or polar nucleophiles (salts) frequently causes the alkyl halide to "oil out" or form an emulsion.
This guide provides validated protocols to force miscibility or leverage phase separation for higher yields.
Module 1: The Miscibility Matrix
Before starting an experiment, consult this matrix to predict phase behavior. 1-Chlorooctane-d17 is not a solid to be dissolved; it is a liquid that must be miscible.
| Solvent System | Miscibility Status | Technical Note |
| DMSO (Anhydrous) | ⚠️ Conditional | Miscible at low concentrations (<0.1 M).[1] Phase separation likely at high loads or <20°C. |
| DMSO (Wet/Aqueous) | ❌ Immiscible | Forms a biphasic system immediately.[1] Requires PTC (see Module 3). |
| Acetonitrile (MeCN) | ✅ Good | Generally miscible.[1] Warning: Phase separation can occur at very low temps (<0°C) [1]. |
| DMF / NMP | ✅ Excellent | Best polar aprotic choices for homogeneous reactions.[1] |
| Acetone | ✅ Excellent | Fully miscible, but unsuitable for high-temp reactions (low BP).[1] |
| Water | ❌ Insoluble | Solubility is ~0.02 g/L. Strictly biphasic [2].[1] |
Module 2: Synthesis Troubleshooting (S 2 Reactions)
The Scenario: You are reacting 1-chlorooctane-d17 with a polar nucleophile (e.g., NaN
The Fix: Phase Transfer Catalysis (PTC) Do not fight the phase separation—exploit it. The "Starks Extraction Mechanism" was literally defined using 1-chlorooctane and cyanide [3]. Using a PTC allows you to keep the precious deuterated reactant in a safe organic phase while the catalyst shuttles the nucleophile to it.
Protocol: Solid-Liquid PTC (High Yield / Low Waste)
Recommended for expensive deuterated starting materials to minimize hydrolysis byproducts.[1]
-
Solvent System: Use Acetonitrile (if miscible) or Toluene (biphasic approach).
-
Catalyst: Add Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide) at 5 mol% .
-
Process:
-
Dissolve 1-chlorooctane-d17 in the organic solvent (or use neat if scale allows).
-
Add the solid nucleophile (e.g., KCN, NaN
) directly to the organic phase. -
Add the catalyst.
-
Reflux. The catalyst pulls the anion into the organic phase, reacting with the halide.[2]
-
-
Why this works: The lipophilic quaternary ammonium cation (
) pairs with the nucleophile ( ) and drags it into the organic layer where the 1-chlorooctane-d17 resides.
Module 3: Analytical Troubleshooting (NMR)
The Scenario: You need a
Diagnostic Checklist:
-
Is the sample cloudy? If yes, you have a suspension, not a solution.
-
Is the lock bouncing? The deuterium signal from the solvent is being disrupted by magnetic susceptibility differences in the emulsion.
The Solution: Solvent Switching
-
Preferred: Switch to CDCl
(Chloroform-d). The compound is fully miscible, and relaxation times are favorable. -
If DMSO is Mandatory:
-
Heat: Warm the NMR tube to 40–50°C inside the probe. This increases entropy, often forcing miscibility (Upper Critical Solution Temperature behavior).
-
Co-solvent: Add 10% Benzene-d
or Toluene-d to the DMSO tube. This "bridges" the lipophilicity gap.
-
Visualizing the Workflow
Use this decision tree to select the correct solvent/methodology based on your experimental goal.
Caption: Decision logic for solvent selection. Green nodes indicate optimal experimental conditions.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to force 1-chlorooctane-d17 into DMSO? A: Sonication will create a fine emulsion, not a solution. While this increases surface area for reaction, it does not solve the thermodynamic immiscibility. For reactions, this is acceptable; for NMR, it is useless as the emulsion will separate or cause line broadening.
Q: Does the "d17" deuteration affect solubility compared to the non-deuterated form? A: Negligibly. While C-D bonds are slightly shorter and the molar volume is marginally different, the solubility parameter (Hansen) remains dominated by the 8-carbon alkyl chain [4]. You can use standard 1-chlorooctane solubility data as a proxy.
Q: Why not just use Ethanol?
A: Ethanol is a protic solvent. If your reaction involves strong nucleophiles (like alkoxides or cyanide), the solvent itself may react or solvate the anion too strongly (hydrogen bonding), drastically slowing down the S
References
-
McLure, I. A., et al. (1999). Thermodynamics of binary mixtures containing acetonitrile. NIST.[3] Link
-
PubChem.[3] (n.d.). 1-Chlorooctane Physical Properties. National Library of Medicine. Link
-
Starks, C. M. (1971). Phase-transfer catalysis.[2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3][4]
-
Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). Wiley.[3] (Chapter 6: Nucleophilic Substitution).
overcoming steric hindrance when using 1-chlorooctane-d17 in synthesis
Topic: Overcoming Steric & Reactivity Barriers with 1-Chlorooctane-d17
Executive Summary
Product: 1-Chlorooctane-d17 (Perdeuterated Octyl Chloride) CAS: 1219803-93-6 Application: Stable Isotope Labeling / Metabolic Tracer Synthesis[1]
The Core Challenge: Users frequently report "steric hindrance" when using 1-chlorooctane-d17. However, a linear primary alkyl chain is inherently unhindered. The observed sluggishness is often a compound effect of poor leaving group ability (Cl vs. Br/I) and the Secondary Deuterium Kinetic Isotope Effect (SDKIE) , which can retard rehybridization in the transition state. Furthermore, when coupling this linear chain to a sterically hindered nucleophile (e.g., a tertiary carbon or ortho-substituted aryl group), standard SN2 pathways fail.
This guide provides the protocols to activate the C-Cl bond and leverage the "Deuterium Advantage" to suppress side reactions.
Module 1: Diagnostic & Mechanistic Insight
Before altering your protocol, you must distinguish between electronic barriers (bond strength) and steric barriers (physical crowding).
1.1 The "Steric" Misconception
1-chlorooctane-d17 is a primary alkyl halide. If your reaction is stalling, it is rarely due to the octyl chain itself. The bottleneck is usually the C-Cl bond strength (~81 kcal/mol) compared to C-Br (~68 kcal/mol). The chloride is a "hard" leaving group that requires significant activation energy.
1.2 The Deuterium Kinetic Isotope Effect (KIE)
Using a d17-labeled reagent introduces unique kinetic behaviors that can be leveraged:
| Effect Type | Observation (k_H / k_D) | Impact on Synthesis |
| Secondary KIE (SN2) | ~0.95 - 1.0 (Inverse/Neutral) | Minimal. Deuterium is sterically smaller than Hydrogen (shorter C-D bond). It does not increase steric hindrance; it often slightly accelerates SN2 approach. |
| Primary KIE (E2 Elimination) | > 6.0 (Significant) | Beneficial. Breaking a C-D bond to form an alkene (elimination side-product) is significantly harder than breaking C-H. |
Expert Insight: Because the Primary KIE suppresses the elimination pathway (formation of 1-octene-d16), you can use higher temperatures and stronger bases with 1-chlorooctane-d17 than you could with the non-deuterated analog without risking yield loss to elimination.
Module 2: Decision Matrix & Workflows
Use the following logic flow to select the correct activation protocol based on your coupling partner.
Figure 1: Strategic Decision Tree for coupling 1-chlorooctane-d17. Select Protocol A for standard activation or Protocol B for hindered partners.
Module 3: Experimental Protocols
Protocol A: The Finkelstein-Assisted SN2
Best for: Overcoming the poor leaving group ability of chloride when the nucleophile is not sterically hindered. Mechanism: In-situ conversion of R-Cl to R-I (a superior electrophile) using Sodium Iodide (NaI).[2]
Reagents:
-
1-Chlorooctane-d17 (1.0 equiv)[1]
-
Sodium Iodide (NaI) (1.5 - 2.0 equiv) - Must be dry.
-
Solvent: 2-Butanone (MEK) or Acetone (anhydrous).
-
Nucleophile (1.1 equiv).
Step-by-Step Guide:
-
Solvent Choice: Use 2-Butanone (MEK) instead of acetone if temperatures >60°C are required. The higher boiling point (80°C) allows for faster kinetics.
-
The Swap: Dissolve 1-chlorooctane-d17 and NaI in the solvent (0.5 M concentration).
-
Pre-Activation: Heat to reflux for 60 minutes before adding your nucleophile.
-
Observation: A white precipitate (NaCl) will form. This drives the equilibrium toward the alkyl iodide (Le Chatelier’s Principle).
-
-
Coupling: Add your nucleophile and base (e.g., K2CO3). Continue reflux.
-
Workup: Filter off the inorganic salts before aqueous extraction to prevent emulsions.
Why this works: The generated 1-iodooctane-d17 reacts ~100x faster than the chloride. The d17 labeling prevents E2 elimination during the heating phase [1].
Protocol B: Nickel-Catalyzed Cross-Coupling
Best for: Coupling to sterically hindered centers (e.g., tertiary alkyl groups, aryl chlorides) where SN2 is geometrically impossible. Mechanism: Nickel catalysts can activate alkyl chlorides via a radical mechanism (Single Electron Transfer), removing the requirement for backside attack.
Reagents:
-
1-Chlorooctane-d17 (1.0 equiv)[1]
-
Catalyst: NiCl2(glyme) (10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Manganese powder (Mn0) (2.0 equiv) or Zinc
-
Solvent: DMA or DMF (anhydrous)
Step-by-Step Guide:
-
Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. Flame-dry all glassware.
-
Catalyst Formation: Mix NiCl2(glyme) and the ligand in DMA. Stir until the solution turns green/blue (complex formation).
-
Substrate Addition: Add the hindered coupling partner (e.g., Aryl-Br or Alkyl-Br) and 1-chlorooctane-d17.
-
Activation: Add Mn powder.
-
Reaction: Heat to 60-80°C.
-
Note: The reaction proceeds via a radical intermediate on the octyl chain. The deuterium label remains intact, but scrambling can occur if the radical lifetime is too long. The ligand (dtbbpy) is crucial to speed up the reductive elimination step [2].
-
Module 4: Troubleshooting & FAQ
Q: I see no reaction with 1-chlorooctane-d17, but the non-deuterated version worked (slowly). Why? A: This is likely a "false negative" caused by the slightly different solubility or viscosity of deuterated compounds, or impurities in the d17 batch. However, if you are using a base, check for the absence of elimination products. The non-deuterated reaction might have been producing trace alkenes that you mistook for progress. Fix: Switch to Protocol A (Finkelstein). The iodide intermediate will level the playing field.
Q: Can I use heat to force the reaction? A: Yes. Unlike non-deuterated alkyl halides, 1-chlorooctane-d17 is resistant to thermal elimination due to the Primary Deuterium Isotope Effect. You can safely operate at 80-100°C in DMF without significant formation of 1-octene-d16 [3].
Q: My nucleophile is a bulky amine (e.g., diisopropylamine). SN2 is failing. A: A primary chloride will not couple with a bulky amine via SN2 due to steric clash at the nucleophile, not the electrophile. Fix: Do not use Finkelstein. Use Protocol B (Ni-catalysis) or switch to a Buchwald-Hartwig type amination optimized for alkyl electrophiles.
Q: How do I verify the integrity of the d17 chain after reaction? A: 13C NMR is the gold standard. The carbon attached to the heteroatom will appear as a quintet (due to coupling with D) and will be slightly upfield shifted compared to the H-analog. Mass Spec (MS) should show a parent ion shift of +17 Da.
References
-
Finkelstein Reaction & Halogen Exchange
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the solubility-driven equilibrium of NaI in acetone).
-
Source:
-
Nickel-Catalyzed Cross-Coupling of Alkyl Chlorides
-
Deuterium Isotope Effects in Elimination
Sources
Technical Support Center: Stability & Analysis of 1-Chlorooctane-d17
Current Status: Operational Subject: Diagnostic Protocols for Aged Deuterated Alkyl Halides Ticket ID: REF-D17-STABILITY[1][2]
Introduction: The Stability Paradox
Welcome to the technical support hub for 1-chlorooctane-d17 . As a researcher, you are likely using this compound as an internal standard for DMPK (Drug Metabolism and Pharmacokinetics) or mechanistic studies.[1][2]
The Core Problem: While deuterium-carbon bonds (
This guide provides a self-validating workflow to distinguish between instrument-induced artifacts (false positives) and true chemical degradation .
Module 1: Diagnostic Workflows (The "Triage")
Issue: You observe unexpected peaks in your GC-MS chromatogram. Objective: Determine if degradation is occurring in the vial (chemical) or in the GC inlet (thermal).
The "Inlet Stress" Test
Alkyl halides often degrade thermally inside hot GC liners, creating "ghost peaks" of 1-octene-d16.[1][2] Before discarding your sample, you must rule this out.
Protocol:
-
Standard Run: Inject sample at your standard inlet temperature (e.g., 250°C).
-
Stress-Down Run: Lower inlet temperature to 180°C (or as low as possible while maintaining volatilization).
-
Compare: Calculate the ratio of the Olefin Peak (Degradant) to the Parent Peak.
Interpretation:
-
Ratio Decreases at Lower Temp: The degradation is thermal (in-inlet) .[2] Your sample is likely fine. Action: Use Cool On-Column (COC) injection or lower inlet temp.[1]
-
Ratio Remains Constant: The degradation is chemical (in-vial) .[2] Your sample has degraded during storage.
Diagnostic Decision Tree
Figure 1: Decision matrix for distinguishing instrument artifacts from sample degradation.
Module 2: Mass Spectral Identification
Issue: Confirming the identity of the breakdown products.
Theory: 1-Chlorooctane-d17 (
Key Ions Table (EI Source)
| Compound | Formula | MW (approx) | Key m/z Peaks (Diagnostic) | Notes |
| Parent | 165 | 165 ( | Look for the 3:1 ratio of Cl isotopes.[1] | |
| Degradant 1 (Alkene) | 128 | 128 ( | Formed by loss of DCl (Mass 37).[1][2] | |
| Degradant 2 (Alcohol) | 147 | 129 ( | Loss of |
Critical Note on Isotopes: Unlike non-deuterated standards, the loss of the halogen acid involves a deuterium atom.
-
Deuterated (d17): Loss of DCl = M - 37 (if
) or M - 39 (if ).[2] -
Result: The base peak for the alkene will appear at m/z 128 , not 112 (standard octene).[1]
Module 3: NMR Validation (Purity Check)
Issue: GC-MS shows purity, but you suspect isotopic scrambling or hydrolysis (which might not fly on GC). Method: 1H NMR is the definitive test for "Isotopic Bleed."[2]
Protocol:
Run a standard proton (
The "Silent Spectrum" Checklist
| Chemical Shift ( | Structure Indicated | Diagnosis |
| 3.5 - 3.6 | Catastrophic: Presence of non-deuterated protons at the alpha position.[1][2] Indicates bad synthesis or H/D exchange.[1][2] | |
| 5.7 - 5.9 | Elimination: Presence of alkene protons (only if back-exchange occurred with moisture).[1][2] | |
| 3.6 - 3.7 | Hydrolysis: Conversion to 1-octanol (rare in pure solvent, common if water is present).[1][2] | |
| 7.26 | Solvent residual peak (Ignore).[1][2][3] |
Module 4: Stabilization & Storage
Issue: Preventing autocatalytic decomposition. Mechanism: The degradation of alkyl halides produces DCl (acid). This acid catalyzes further decomposition and can damage GC columns.[1][2]
Recommended Storage Protocol
-
Acid Scavenging: Store the neat liquid over Silver Wool or Copper turnings .[1][2] These metals react with free chloride ions/DCl to form insoluble metal chlorides, neutralizing the acid catalyst.[1][2]
-
Avoid: Basic solids like Potassium Carbonate (
) can inadvertently catalyze E2 elimination (forming the alkene).[2]
-
-
Container: Amber glass (UV protection) with PTFE-lined caps.[1][2]
-
Temperature: -20°C is ideal. Room temperature significantly accelerates dehydrohalogenation.[1][2]
Frequently Asked Questions (FAQ)
Q1: Why do I see a peak at m/z 130 instead of 128 for the alkene?
A: This suggests your parent material might not be fully deuterated (e.g., d15 or d16 species present) or you are seeing an isotope peak (
Q2: Can I repurpose degraded samples? A: Generally, no . While you could distill 1-chlorooctane-d17 (BP ~181°C) to remove the alkene (BP ~121°C), the risk of isotopic fractionation and residual acidity compromising your mass spec source is too high.[1]
Q3: Is the degradation product toxic? A: 1-Octene-d16 is a volatile organic solvent.[2] While not acutely highly toxic compared to the parent halide, it changes the polarity of your solvent system and can interfere with biological assays.[1]
References
-
Doc Brown's Chemistry. (n.d.).[1][2] Mass spectrum of 1-chlorobutane fragmentation pattern. Retrieved from [Link]
- Relevance: Establishes the baseline fragmentation patterns (loss of HCl/DCl) for primary alkyl chlorides.
-
Separation Science. (n.d.).[1][2] Activity and Decomposition in Gas Chromatography. Retrieved from [Link][1]
- Relevance: Authoritative guide on distinguishing inlet thermal degradation
- Relevance: Provides chemical shift data for validating purity and identifying hydrolysis products (alcohols).
-
National Institute of Standards and Technology (NIST). (2023).[1][2] 1-Chlorooctane Mass Spectrum. NIST Chemistry WebBook.[1][2] Retrieved from [Link][1]
-
Relevance: Reference spectra for the non-deuterated parent compound.[2]
-
Sources
Validation & Comparative
Spectral Silence as a Tool: Technical Guide to 1-Chlorooctane-d17 Analysis
Executive Summary
1-Chlorooctane-d17 (
This guide provides an objective comparison between the perdeuterated isotopologue and its proteo-analog (1-chlorooctane).[1] We focus on the "Spectral Window of Opportunity"—the specific aliphatic regions cleared by deuteration—and provide a self-validating protocol for assessing isotopic enrichment.
The Chemical Context: Why Deuterate an Alkyl Chain?
In drug development, the octyl chain is a common surrogate for lipophilic tails in surfactant studies or as a linker in PROTACs (Proteolysis Targeting Chimeras).[1]
The Problem: Aliphatic Overlap
The non-deuterated analog, 1-chlorooctane (
The Solution: Isotopic Silencing
By replacing hydrogen with deuterium (
Comparative Analysis: h17 vs. d17
The following visualization illustrates the "Masking Effect" of the proteo-analog versus the "Clearance" provided by the d17 variant.
Figure 1: Spectral masking vs. spectral clearance. The proteo-analog (red) obscures critical aliphatic regions, while the d17 variant (green) opens this window for analyte observation.
Quantitative Spectral Data Comparison
The table below details the chemical shifts. Note that residual peaks in the d17 spectrum are not singlets; they appear as multiplets (typically quintets) due to geminal coupling with deuterium (
| Feature | 1-Chlorooctane ( | 1-Chlorooctane-d17 ( |
| 3.53 ppm (Triplet) | ~3.50 ppm (Quintet, Residual) | |
| 1.77 ppm (Quintet) | ~1.74 ppm (Quintet, Residual) | |
| Bulk Methylene | 1.20 - 1.50 ppm (Multiplet) | Silent (Trace peaks < 0.01%) |
| Terminal Methyl | 0.89 ppm (Triplet) | ~0.86 ppm (Quintet, Residual) |
| Interference Risk | High (Blocks 0.8-3.6 ppm) | Low (Only trace residuals) |
| Relaxation ( | Standard (1-3 sec) | Longer (Residuals may require >10s |
Note: Deuterium substitution typically induces a slight upfield shift (Isotope Effect) of 0.01–0.03 ppm compared to the proteo-analog.
Experimental Protocol: Self-Validating Purity Analysis
To verify the quality of 1-chlorooctane-d17 (e.g., verifying >98% D enrichment), you cannot simply "run a spectrum."[1] You must use an Internal Standard (IS) to quantify the lack of signal.[1]
Protocol Design: Quantitative NMR (qNMR)
Objective: Quantify the residual protio content (isotopic impurity).
Step 1: Sample Preparation[1]
-
Gravimetric Standard: Weigh approx. 20 mg of 1-chlorooctane-d17 into a tared vial. Record weight to 0.01 mg precision (
). -
Internal Standard (IS): Add approx. 5 mg of 1,3,5-Trimethoxybenzene (or Dimethyl sulfone). Record weight (
).[1]-
Why this IS? It provides a sharp singlet in a region (6-7 ppm or ~3 ppm) distinct from the residual octyl chain.[1]
-
-
Solvent: Dissolve in 0.6 mL
(ensure is 99.96% D to minimize background).
Step 2: Acquisition Parameters (Critical)
Standard parameters will fail to quantify residual peaks accurately due to relaxation differences.[1]
-
Pulse Sequence: zg30 or zg (Standard 1-pulse).
-
Spectral Width (SW): 12 ppm (-1 to 11 ppm).[1]
-
Relaxation Delay (
): Set to ≥ 30 seconds. -
Scans (NS): 32 or 64 (High S/N required for trace analysis).
Step 3: Processing & Calculation[1]
-
Phase and baseline correct the spectrum carefully.[1]
-
Integrate the Internal Standard peak (set area to calibrated value based on protons, e.g., 3 for TMS, 9 for Trimethoxybenzene).[1]
-
Integrate the residual regions (3.5 ppm, 1.7 ppm, 0.8 ppm).[1][2]
-
Calculation:
-
Where
= Integral, = Number of protons (theoretical), = Molecular Weight, = Weight.[1]
-
Workflow Visualization
The following diagram outlines the decision logic for selecting the d17 variant and the QC workflow.
Figure 2: Decision matrix and Quality Control workflow for deploying 1-chlorooctane-d17 in analytical workflows.
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shift theory).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8142, 1-Chlorooctane. Retrieved October 26, 2023, from [Link]
Sources
interpreting 13C NMR coupling constants in 1-chlorooctane-d17
Technical Guide: Interpreting NMR Coupling in 1-Chlorooctane-d
Executive Summary
1-Chlorooctane-d
Unlike standard protonated alkyl halides, which yield sharp singlets in proton-decoupled
Part 1: Theoretical Framework
To interpret the spectrum, one must understand two fundamental deviations from standard
The Multiplet Rule ( )
In standard
-
Signal Splitting Formula:
[1] -
Methylene (
): (Quintet). Intensity ratio: .[5] -
Methyl (
): (Septet). Intensity ratio: .[5][6]
The Coupling Constant Magnitude ( )
The magnitude of the coupling constant depends on the gyromagnetic ratio (
-
Typical
: . -
Predicted
: .
Part 2: Comparative Analysis (d vs. d )
This section compares the "Alternative" (Standard 1-Chlorooctane) with the "Product" (1-Chlorooctane-d
Table 1: Spectral Performance & Feature Comparison
| Feature | Standard 1-Chlorooctane (d | 1-Chlorooctane-d | Analytical Implication |
| Decoupling | Proton-Decoupled (Singlets) | Deuterium-Coupled (Multiplets) | d |
| C1 ( | Singlet at | Quintet ( | Confirms |
| C8 (Methyl) | Singlet at | Septet ( | Confirms terminal deuteration. |
| Isotope Shift | Baseline (0 ppm shift) | Upfield Shift ( | Signals appear "to the right" of the d |
| Relaxation ( | Fast (NOE enhancement present) | Very Slow (No NOE) | Critical: Integration is unreliable without relaxation agents. |
Diagram 1: Deuterium Splitting Logic
The following diagram illustrates the splitting tree for the terminal methyl group (C8) and the internal methylene groups, visually explaining the "forest" of peaks observed in the d
Figure 1: Splitting tree demonstrating how sequential coupling to deuterium nuclei transforms a singlet into a septet (for methyl) or quintet (for methylene).
Part 3: Experimental Protocol (Self-Validating System)
Running a standard carbon sequence on 1-chlorooctane-d
To ensure scientific integrity and quantitative accuracy, follow this modified protocol.
Step-by-Step Methodology
-
Sample Preparation (The "Relaxation" Step):
-
Dissolve 30-50 mg of 1-chlorooctane-d
in 0.6 mL of solvent (e.g., or Acetone-d ). -
CRITICAL: Add 3-5 mg of Chromium(III) acetylacetonate [Cr(acac)
] . -
Why? Cr(acac)
is a paramagnetic relaxation agent.[7][8] It shortens the of the deuterated carbons from s to s, allowing reasonable scan times and restoring integration accuracy [1].
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard zgpg30 (Power-gated decoupling) is acceptable, but zg (inverse gated) is preferred for integration.
-
Relaxation Delay (D1): Set to 2–5 seconds (if using Cr(acac)
). Without Cr(acac) , D1 must be s. -
Scans (NS): Increase by factor of 4x compared to protonated samples. The signal is split into multiplet lines, lowering the intensity of the central peak.
-
-
Processing:
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz. Deuterium coupling can broaden lines; slightly higher LB helps smooth the multiplets.
-
Diagram 2: Analytical Workflow
Figure 2: Optimized workflow for analyzing deuterated alkyl chains, highlighting the critical addition of relaxation agents.
Part 4: Data Interpretation & Validation
When analyzing the resulting spectrum, use these checkpoints to validate the product.
The Alpha-Carbon (C1) Check
-
Location:
ppm. -
Pattern: Look for a Quintet .
-
Validation: If this peak is a triplet, the position is only partially deuterated (
). If it is a singlet, it is protonated ( ). -
Coupling: Measure the distance between peaks in Hz. It should be 22–24 Hz .
The Terminal Methyl (C8) Check
-
Location:
ppm. -
Pattern: Look for a Septet .
-
Validation: This confirms the integrity of the alkyl chain end, crucial for DMPK studies where
-oxidation is being blocked.
Isotope Shift Calculation
To confirm the peaks are not impurities, calculate the expected shift:
-
Where
. -
Example for C1:
.
References
-
Caytan, E., Remaud, G. S., Tenailleau, E., & Akoka, S. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta, 71(3), 1016–1021. Link
-
Hansen, P. E. (1988). "Isotope effects on chemical shifts." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. Link
-
Reich, H. J. (2024). "Coupling to Deuterium and Other Nuclei." University of Wisconsin-Madison Chemistry. Link
Sources
- 1. reddit.com [reddit.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]
- 6. Basic concepts of 13C NMR | www.wenxuecity.com [wenxuecity.com]
- 7. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 8. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
A Comparative Guide to GC-MS Fragmentation Patterns for the Identification of 1-Chlorooctane-d17
For researchers, scientists, and professionals in drug development, the precise identification of isotopically labeled compounds is paramount for applications ranging from metabolic studies to environmental tracing. This guide provides an in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 1-chlorooctane and its deuterated analog, 1-chlorooctane-d17. By understanding the underlying principles of mass spectral fragmentation and the influence of isotopic labeling, researchers can confidently identify and differentiate these compounds in complex matrices.
The Significance of Isotopic Labeling in Analytical Chemistry
Deuterium-labeled compounds, such as 1-chlorooctane-d17, serve as invaluable internal standards in quantitative mass spectrometry.[1][2] Their chemical properties are nearly identical to their non-labeled counterparts, ensuring similar behavior during sample preparation and chromatographic separation. However, their increased mass allows for clear differentiation by the mass spectrometer, enabling accurate quantification and elucidation of metabolic pathways.
Experimental Methodology
A robust GC-MS method is crucial for the successful separation and analysis of 1-chlorooctane and its deuterated form. The following protocol outlines a validated approach for this analysis.
Sample Preparation
-
Solvent Selection : Prepare standards and samples in a high-purity volatile solvent such as hexane or dichloromethane.
-
Standard Preparation : Create a stock solution of both 1-chlorooctane and 1-chlorooctane-d17. From this, prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations.
GC-MS Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | VF-624ms (or equivalent 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness | This mid-polarity column provides good separation for halogenated hydrocarbons. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analytes. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A temperature ramp allows for the separation of compounds with a range of volatilities. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns. |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| Electron Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. |
| Mass Range | m/z 40-200 | Captures the molecular ions and key fragments of both analytes. |
| Scan Mode | Full Scan | Allows for the collection of complete mass spectra for identification. |
Deciphering the Mass Spectra: A Comparative Analysis
The key to distinguishing 1-chlorooctane from its deuterated counterpart lies in a careful examination of their respective mass spectra. The presence of chlorine and deuterium atoms introduces characteristic features in the fragmentation patterns.
The Isotopic Signature of Chlorine
A fundamental characteristic of the mass spectrum of any chlorine-containing compound is the presence of an M+2 peak.[3] This is due to the natural abundance of two stable isotopes of chlorine: ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%). This results in a distinctive 3:1 ratio for the molecular ion peak (M⁺) and the M+2 peak, a clear indicator of a single chlorine atom in the molecule.[3]
Fragmentation of 1-Chlorooctane (C₈H₁₇Cl)
The electron ionization mass spectrum of 1-chlorooctane is characterized by several key fragmentation pathways.[4][5][6][7] The molecular weight of the most abundant isotopologue (with ³⁵Cl) is 148.10 g/mol .[4][5][6][7]
Caption: Key fragmentation pathways of 1-chlorooctane.
-
Molecular Ion ([M]⁺•): The molecular ion peaks are observed at m/z 148 (for ³⁵Cl) and m/z 150 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Loss of a Butyl Radical ([M-C₄H₉]⁺): A major fragmentation pathway for 1-chloroalkanes involves the formation of a cyclic chloronium ion. For 1-chlorooctane, this results in the base peak at m/z 91 (C₄H₈³⁵Cl⁺) and a corresponding isotope peak at m/z 93 (C₄H₈³⁷Cl⁺).
-
Loss of HCl ([M-HCl]⁺•): The loss of a neutral hydrogen chloride molecule leads to a fragment at m/z 112, corresponding to the octene radical cation.
-
Alkyl Fragments: A series of alkyl fragment ions are also observed, arising from the cleavage of C-C bonds along the alkyl chain. Prominent peaks include m/z 71 ([C₅H₁₁]⁺), m/z 57 ([C₄H₉]⁺), and m/z 43 ([C₃H₇]⁺).
Predicted Fragmentation of 1-Chlorooctane-d17 (C₈D₁₇Cl)
For 1-chlorooctane-d17, we anticipate a similar set of fragmentation pathways, but with significant shifts in the mass-to-charge ratios of the fragments due to the substitution of 17 hydrogen atoms with deuterium. The molecular weight of the most abundant isotopologue (with ³⁵Cl) will be 165 g/mol .
Caption: Predicted fragmentation of 1-chlorooctane-d17.
-
Molecular Ion ([M]⁺•): The molecular ion peaks are expected at m/z 165 (for ³⁵Cl) and m/z 167 (for ³⁷Cl), maintaining the characteristic 3:1 isotopic ratio.
-
Loss of a Deuterated Butyl Radical ([M-C₄D₉]⁺): The formation of the cyclic chloronium ion will now result in a base peak at m/z 99 (C₄D₈³⁵Cl⁺) and its isotope peak at m/z 101 (C₄D₈³⁷Cl⁺).
-
Loss of DCl ([M-DCl]⁺•): The elimination of deuterium chloride will produce a fragment at m/z 128, corresponding to the deuterated octene radical cation.
-
Deuterated Alkyl Fragments: The series of alkyl fragments will also be shifted to higher m/z values. We can predict the following prominent deuterated alkyl fragments: m/z 82 ([C₅D₁₁]⁺), m/z 66 ([C₄D₉]⁺), and m/z 50 ([C₃D₇]⁺).
Data Summary and Comparison
The following table summarizes the expected key ions for 1-chlorooctane and 1-chlorooctane-d17, providing a clear guide for their identification.
| Ion Description | 1-Chlorooctane (m/z) | 1-Chlorooctane-d17 (Predicted m/z) | Mass Shift (Δm/z) |
| Molecular Ion [M]⁺• (³⁵Cl/³⁷Cl) | 148/150 | 165/167 | +17 |
| [M-HCl]⁺• / [M-DCl]⁺• | 112 | 128 | +16 |
| Cyclic Chloronium Ion (³⁵Cl/³⁷Cl) | 91/93 | 99/101 | +8 |
| [C₅H₁₁]⁺ / [C₅D₁₁]⁺ | 71 | 82 | +11 |
| [C₄H₉]⁺ / [C₄D₉]⁺ | 57 | 66 | +9 |
| [C₃H₇]⁺ / [C₃D₇]⁺ | 43 | 50 | +7 |
Conclusion
The identification of 1-chlorooctane-d17 by GC-MS is readily achievable through a systematic analysis of its mass spectrum in comparison to its non-labeled analog. The key differentiating features are the 17-unit mass shift in the molecular ion and the corresponding shifts in the major fragment ions. Of particular diagnostic value is the shift of the base peak, the cyclic chloronium ion, from m/z 91/93 to m/z 99/101. By employing the detailed experimental protocol and understanding the principles of fragmentation outlined in this guide, researchers can confidently identify and utilize 1-chlorooctane-d17 in their studies.
References
-
Measuring long chain alkanes in diesel engine exhaust by thermal desorption PTR-MS. (URL: [Link])
-
Deuterium labeled cannabinoids. (URL: [Link])
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chlorooctane. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Alam, M. S., et al. (2018). Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC–ToF-MS. Atmospheric Chemistry and Physics, 18(10), 7085-7103. (URL: [Link])
-
Hesk, D., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6136-6205. (URL: [Link])
-
Turecek, F., & Hanus, V. (1983). Stereochemical analysis of deuterated alkyl chains by MS/MS. Organic Mass Spectrometry, 18(12), 541-544. (URL: [Link])
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Galezowska, J., & Konieczna, L. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975. (URL: [Link])
-
Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). (URL: [Link])
-
Galezowska, J., & Konieczna, L. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975. (URL: [Link])
-
The average total concentration of particle-bound n-alkanals (C8–C20). (URL: [Link])
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification... Retrieved from [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (URL: [Link])
-
Effect of hydrogen/deuterium scrambling on fragment deuteration values... (URL: [Link])
-
Nowick, J. S. (2011, November 30). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. [Video]. YouTube. (URL: [Link])
-
Concentration factors for linear alkanes C8–C16 by HS-SPME(PDMS)–GC–MS,... (URL: [Link])
-
HDX-MS (Hydrogen Deuterium eXchange - Mass Spectrometry) –fundamentals. (URL: [Link])
-
Chlorine mass spectrum explained AS chemistry. (URL: [Link])
-
Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. (URL: [Link])
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Octane, 1-chloro- [webbook.nist.gov]
- 5. Octane, 1-chloro- [webbook.nist.gov]
- 6. Octane, 1-chloro- [webbook.nist.gov]
- 7. Octane, 1-chloro- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 1-Chlorooctane-d17 and 1-Bromooctane-d17 in Nucleophilic Substitution
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. Alkyl halides are fundamental building blocks, and understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides an in-depth comparison of the reactivity of two deuterated alkyl halides, 1-chlorooctane-d17 and 1-bromooctane-d17, in the context of bimolecular nucleophilic substitution (SN2) reactions. We will delve into the theoretical principles governing their reactivity, present a robust experimental protocol for their direct comparison, and discuss the anticipated results based on established chemical principles.
Theoretical Framework: Halogen Leaving Group Ability and the Kinetic Isotope Effect
The reactivity of alkyl halides in SN2 reactions is predominantly influenced by the nature of the leaving group and the structure of the alkyl chain. In the case of 1-chlorooctane-d17 and 1-bromooctane-d17, the primary difference lies in the halogen substituent.
The Role of the Leaving Group:
A good leaving group is one that is stable once it has departed from the alkyl chain, taking with it the electron pair from the carbon-halogen bond. The stability of the resulting halide ion (Cl⁻ vs. Br⁻) is a key determinant of reactivity. Weaker bases are better leaving groups because they are less likely to donate their electrons back to the carbon atom.
The acidity of the conjugate acids (HCl and HBr) provides a clear indication of the stability of the corresponding halide ions. HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻.[1] This is due to the larger size and greater polarizability of the bromide ion, which allows the negative charge to be dispersed over a larger volume, leading to greater stability.[1] Consequently, the carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break during the SN2 transition state. Therefore, it is anticipated that 1-bromooctane-d17 will be more reactive than 1-chlorooctane-d17.
The Secondary Kinetic Isotope Effect (KIE):
The replacement of hydrogen with its heavier isotope, deuterium, can influence the rate of a chemical reaction. This is known as the kinetic isotope effect (KIE). In the case of 1-chlorooctane-d17 and 1-bromooctane-d17, the deuterium atoms are not directly involved in the bond-breaking or bond-forming processes at the reaction center (the C1 carbon). This is referred to as a secondary kinetic isotope effect.
For an SN2 reaction, the hybridization of the alpha-carbon (C1) changes from sp³ in the reactant to a more sp²-like geometry in the transition state. This change in hybridization can be subtly affected by the presence of deuterium. The C-D bond is slightly shorter and stronger than the C-H bond, and its vibrational frequency is lower. In the transition state of an SN2 reaction, the non-reacting C-D bonds can lead to a slight increase in the activation energy compared to the non-deuterated analog. This typically results in a small "inverse" KIE (kH/kD < 1), where the deuterated compound reacts slightly slower. However, for β-deuteration, as is the case for the majority of the deuterium atoms in our substrates, the effect on the SN2 reaction rate is generally negligible. Therefore, while a minor secondary KIE may be observable, the dominant factor governing the difference in reactivity between 1-chlorooctane-d17 and 1-bromooctane-d17 will be the nature of the halogen leaving group.
Experimental Protocol: A Comparative Kinetic Study
To empirically determine the relative reactivity of 1-chlorooctane-d17 and 1-bromooctane-d17, a well-controlled kinetic study is essential. The following protocol outlines a robust method for comparing their reaction rates in an SN2 reaction with a common nucleophile.
Objective: To determine the second-order rate constants for the reaction of 1-chlorooctane-d17 and 1-bromooctane-d17 with sodium iodide in acetone.
Reaction: R-X + NaI → R-I + NaX (s) where R = CH₃(CH₂)₆CH₂-d17 and X = Cl or Br.
The choice of sodium iodide in acetone is strategic. Iodide is a good nucleophile, and acetone is a polar aprotic solvent that favors the SN2 mechanism.[2] Crucially, while sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide salts are not, leading to their precipitation.[2][3] The formation of this precipitate can be used to monitor the progress of the reaction.
Materials:
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Constant temperature bath
-
Spectrophotometer or a method to quantify halide concentration over time (e.g., ion chromatography)
Experimental Workflow:
Caption: A schematic overview of the experimental workflow for the comparative kinetic analysis.
Detailed Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of 1-chlorooctane-d17, 1-bromooctane-d17, and sodium iodide in anhydrous acetone. Use volumetric flasks for accuracy.
-
-
Kinetic Runs:
-
For each alkyl halide, set up a series of reactions in separate flasks.
-
In a typical run, pipette equal volumes of the 0.1 M alkyl halide solution and the 0.1 M sodium iodide solution into a reaction vessel placed in a constant temperature bath (e.g., 25°C).
-
Start a timer immediately upon mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a solvent that will stop the reaction (e.g., a solvent in which all species are soluble and that is suitable for the chosen analytical technique).
-
Analyze the concentration of the remaining alkyl halide or the formed iodide using a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The rate law is given by: Rate = k[Alkyl Halide][I⁻].
-
Plot the reciprocal of the reactant concentration (1/[Alkyl Halide]) against time. This should yield a straight line with a slope equal to the second-order rate constant, k.
-
Perform multiple runs for each substrate to ensure reproducibility and calculate the average rate constant and standard deviation.
-
Anticipated Results and Discussion
Based on the principles of leaving group ability, it is strongly predicted that 1-bromooctane-d17 will react significantly faster than 1-chlorooctane-d17.
Data Presentation:
The experimental results can be summarized in the following table:
| Substrate | Average Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate (k_bromo / k_chloro) |
| 1-Chlorooctane-d17 | Experimental Value | 1 |
| 1-Bromooctane-d17 | Experimental Value | >1 |
The "Relative Rate" column will provide a clear quantitative comparison of the two substrates' reactivity. It is anticipated that the relative rate will be significantly greater than 1, highlighting the superior leaving group ability of bromide.
SN2 Reaction Mechanism:
Caption: The concerted mechanism of an SN2 reaction, illustrating the simultaneous bond formation and bond breaking.
Conclusion
The comparison between 1-chlorooctane-d17 and 1-bromooctane-d17 serves as a clear illustration of the fundamental principles of nucleophilic substitution. The superior leaving group ability of bromide, a consequence of its greater size, polarizability, and the lower strength of the C-Br bond, is the decisive factor in its enhanced reactivity over the chloride analog. While a minor secondary kinetic isotope effect due to deuteration may be present, it is not expected to alter the fundamental reactivity trend. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and optimization of their synthetic strategies.
References
-
Kinetics of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
[college: organic chemistry] are longer alkyl halides more reactive in Sn1 or Sn2? - Reddit. (2019, October 21). Retrieved from [Link]
-
Deuterium Kinetic Isotope Effects and Their Temperature Dependence in the Gas-Phase SN2 Reactions X- + CH3Y .fwdarw. CH3X + Y- (X, Y = Cl, Br, I) | Journal of the American Chemical Society. Retrieved from [Link]
-
Better Leaving Group: Bromide VS Chloride : r/Mcat - Reddit. (2020, August 17). Retrieved from [Link]
-
Chem 251 - Reactivities of Some Alkyl Halides Lab Lecture - YouTube. (2021, June 22). Retrieved from [Link]
-
Chapter 4: Nucleophilic Substitution Part II – OCLUE. Retrieved from [Link]
-
Alkyl Halides: SN1 & SN2 Reactivity | PDF | Chemical Reactions | Precipitation (Chemistry). Retrieved from [Link]
-
Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism? | Canadian Journal of Chemistry. Retrieved from [Link]
-
What Makes A Good Leaving Group? - Master Organic Chemistry. (2011, April 12). Retrieved from [Link]
- SN2, SN1 Reactions; Mechanisms and Arrow-Pushing 47 Chem 355-Jasperse STRUCTURAL EFFECTS ON.
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications. (2014, January 10). Retrieved from [Link]
-
Deuterium kinetic isotope effects in gas-phase S(N)2 and E2 reactions: comparison of experiment and theory - PubMed. (2006, January 25). Retrieved from [Link]
-
8.5: Leaving Groups - Chemistry LibreTexts. (2019, August 12). Retrieved from [Link]
-
Solved 1) Identify the most reactive compound between | Chegg.com. (2019, January 13). Retrieved from [Link]
-
03 11 Kinetics of Nucleophilic Substitution Reactions - YouTube. (2015, August 29). Retrieved from [Link]
- Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. (2005, September 14).
-
How can I calculate the rate of reaction for a nucleophilic substitution reaction? Retrieved from [Link]
-
SN1 & SN2 Reactions: Alkyl Halide Reactivity Lab - Studylib. Retrieved from [Link]
-
1-Chlorooctane | C8H17Cl | CID 8142 - PubChem - NIH. Retrieved from [Link]
-
[FREE] Determine which of these compounds undergo an SN2 reaction with sodium iodide in acetone and which undergo - Brainly. (2023, October 06). Retrieved from [Link]
-
Secondary Kinetic Isotope Effects Involving Deuterated Nucleophiles - RSC Publishing. Retrieved from [Link]
-
Kinetics Of Nucleophilic Substitutions | UKEssays.com. (2017, May 17). Retrieved from [Link]
-
Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why? Retrieved from [Link]
- Experiment 7 — Nucleophilic Substitution.
-
Which of the following is the best leaving group in a nucleophilic substitution reaction? Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 1-Chlorooctane-d17 | CDN-D-6697-0.1G | LGC Standards [lgcstandards.com]
- 7. 1-Bromooctane-d17 | CDN-D-1725-0.25G | LGC Standards [lgcstandards.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. 1-Bromooctane-d17 | CAS 126840-36-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
calculating isotopic purity and D-enrichment percentage of 1-chlorooctane-d17
This guide outlines the technical methodology for validating 1-chlorooctane-d17 (
Executive Summary
For researchers utilizing 1-chlorooctane-d17, "purity" is a dual-variable metric: Chemical Purity (absence of structural impurities like octanol or octene) and Isotopic Enrichment (the actual Atom % Deuterium).
While Certificate of Analysis (CoA) documents often list a single percentage (e.g., "98 atom % D"), this value is an aggregate. This guide compares the two primary analytical workflows—Quantitative NMR (qNMR) and GC-MS—to determine which method provides the necessary granularity for your specific application.
The Core Distinction[1]
-
qNMR (
H): The gold standard for total isotopic enrichment . It quantifies the absence of protons. Best for confirming if a reagent meets the ">98%" threshold. -
GC-MS: The gold standard for isotopomer distribution . It reveals the population spread (e.g., how much
or exists alongside the target). Best for metabolic tracer studies where mass shift integrity is critical.
Part 1: Quantitative H-NMR (qNMR)
Objective: Calculate total Deuterium Enrichment (Atom % D) by quantifying residual protium.
The Principle
Since deuterium (
Experimental Protocol
Reagents:
-
Analyte: 1-Chlorooctane-d17 (~20 mg).
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (high purity, non-volatile).
-
Solvent:
(99.96% D) or .
Workflow:
-
Weighing: Accurately weigh ~10-15 mg of the IS (
) and ~15-20 mg of the analyte ( ) into the same vial. Record weights to 0.01 mg precision. -
Solvation: Dissolve in 0.6 mL deuterated solvent. Ensure complete homogeneity.
-
Acquisition: Run a standard
H-NMR (min. 400 MHz).[1]-
Relaxation Delay (
): Set to (typically 30–60s) to ensure quantitative integration. -
Scans: 16–32 scans are usually sufficient due to the high concentration.
-
Data Processing & Calculation
Spectral Features of 1-Chlorooctane:
-
3.5 ppm (t, 2H,
-methylene next to Cl). - 0.9–1.8 ppm (m, 15H, remaining alkyl chain).
The Calculation (The "Deficit" Method):
To find the % Deuterium, we first calculate the % Residual Hydrogen (
Where:
- = Integrated area of residual peak (unk) or standard (std).
- = Number of protons in the standard signal (e.g., 2 for Maleic Acid).
-
= Molecular Weight (
). - = Purity of the standard (decimal, e.g., 0.999).
Final Enrichment Formula:
Part 2: GC-MS Isotopomer Analysis
Objective: Determine the specific distribution of isotopomers (
The Principle
Mass spectrometry separates molecules by mass-to-charge ratio (
Experimental Protocol
Instrument: GC-MS (Single Quadrupole or ToF). Column: Non-polar capillary column (e.g., DB-5ms or HP-5). Method:
-
Inlet: Split mode (20:1 to 50:1) to prevent saturation.
-
Ionization: Electron Impact (EI, 70 eV).[3]
-
Mode: SIM (Selected Ion Monitoring) is preferred over Full Scan for sensitivity.
Calculation (Isotopomer Distribution)
The "Enrichment" here is defined by the relative abundance of the
Note: You must correct for the natural abundance of
Part 3: Comparative Analysis
The following table contrasts the utility of each method for 1-chlorooctane-d17.
| Feature | Quantitative | GC-MS (EI Mode) |
| Primary Metric | Atom % D (Average enrichment per site) | Isotopomer Purity (% of molecules that are |
| Precision | High ( | Moderate ( |
| Blind Spots | Cannot distinguish between a mixture of | Fragmentation in EI can sometimes obscure the molecular ion ( |
| Sample Req. | ~10-20 mg (Non-destructive). | < 1 mg (Destructive).[2] |
| Best For | Quality Control (CoA verification), Purity calculation. | Metabolic Tracing, Kinetic Isotope Effect (KIE) studies. |
Part 4: Decision Logic & Workflow
The following diagram illustrates the recommended workflow for validating deuterated reagents.
Figure 1: Analytical workflow for validating isotopic purity. qNMR is the primary gatekeeper for reagent quality, while GC-MS provides the structural resolution required for biological applications.
Application Notes
-
For Drug Development: If using 1-chlorooctane-d17 as an internal standard for PK studies, GC-MS is mandatory . A small percentage of
impurity can overlap with analyte signals if the mass resolution is insufficient. -
For Synthesis: If using it as a reagent to synthesize a deuterated API, qNMR is sufficient to ensure the stoichiometry of deuterium transfer.
References
-
Cambridge Isotope Laboratories. (n.d.).[6] Isotopic Enrichment and Species Abundance. Retrieved from [2]
-
Sigma-Aldrich (Merck). (2004). Applications of Quantitative D-NMR in Analysis of Deuterium Enriched Compounds. Technical Poster. Retrieved from
- Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
CDN Isotopes. (n.d.). 1-Chlorooctane-d17 Product Specifications. Retrieved from [2]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectra2000.it [spectra2000.it]
Deuterated Standards in Focus: IR Characterization of 1-Chlorooctane-d17 vs. Native Analogs
Executive Summary & Application Context
1-Chlorooctane-d17 (Perdeuterooctyl chloride) is a critical isotopologue used primarily as an internal standard in mass spectrometry and NMR spectroscopy during drug development. Its chemical inertness and distinct mass shift (+17 Da) make it ideal for quantifying alkylating agents or lipophilic metabolites in complex biological matrices.
For researchers, verifying the isotopic purity (>98 atom % D) of this reagent is a prerequisite before introducing it into costly pharmacokinetic (PK) studies. While NMR is quantitative, Infrared (IR) Spectroscopy offers a rapid, non-destructive method to qualitatively validate deuteration by observing the "Isotopic Shift" of vibrational modes.
This guide compares the spectral footprint of 1-chlorooctane-d17 against its non-deuterated native analog (1-chlorooctane ), providing calculated expected values and experimental protocols for verification.
Theoretical Framework: The Isotope Effect
To interpret the spectrum of 1-chlorooctane-d17, one must apply the Harmonic Oscillator Model (Hooke’s Law). The vibrational frequency (
Where:
- = Force constant (bond strength).
-
= Reduced mass (
).[1]
Replacing Hydrogen (
-
Theoretical Shift Factor (
): to .
Comparative Spectral Analysis
The following data compares the established NIST reference peaks for native 1-chlorooctane with the calculated expected peaks for the d17 isotopologue based on the isotopic shift factor.
Table 1: Characteristic IR Peaks (Native vs. Deuterated)
| Vibrational Mode | Native (1-Chlorooctane) [1] | Deuterated (1-Chlorooctane-d17) [Expected] | Spectral Region Utility |
| C-H / C-D Stretch | 2960, 2930, 2855 cm⁻¹ | 2200 – 2050 cm⁻¹ | Primary Diagnostic The C-D peaks appear in the "Silent Region" where few other organic bonds absorb. |
| C-H / C-D Bend (Scissoring) | ~1465 cm⁻¹ | ~1085 cm⁻¹ | Secondary confirmation. Often obscured by C-C skeletal vibrations. |
| C-H / C-D Rock (Long Chain) | ~725 cm⁻¹ | ~550 – 600 cm⁻¹ | Difficult to distinguish from C-Cl stretches in d17. |
| C-Cl Stretch | 650 – 730 cm⁻¹ | 650 – 730 cm⁻¹ (Minimal Shift) | The heavy Chlorine atom dominates the reduced mass; D-substitution has minimal effect on this mode. |
Detailed Analysis of Key Regions[2]
A. The Diagnostic "Silent Region" (2000–2300 cm⁻¹)
In the native compound, this region is a flat baseline. In 1-chlorooctane-d17, this region becomes the most active.
-
Observation: You will see a cluster of strong peaks centered around 2100–2200 cm⁻¹ .
-
Validation Logic: If peaks remain at 2850–3000 cm⁻¹ (C-H region), your sample has significant proton contamination (incomplete deuteration). A high-purity d17 sample should show near-zero absorbance above 2800 cm⁻¹.
B. The Fingerprint Region
The shift of the C-H bending modes from ~1465 cm⁻¹ to ~1085 cm⁻¹ alters the fingerprint region significantly. However, because C-C skeletal vibrations also occur here, this region is less reliable for quantitative purity assessment than the stretching region.
Experimental Protocol: Verification Workflow
Objective: Confirm identity and isotopic purity of 1-chlorooctane-d17 using FTIR.
Materials
-
Sample: 1-Chlorooctane-d17 (Liquid).
-
Instrument: FTIR Spectrometer (e.g., Agilent, PerkinElmer, Thermo).
-
Accessory: ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal OR Liquid Cell (NaCl windows).
Step-by-Step Methodology
-
System Prep:
-
Clean the ATR crystal with isopropanol. Ensure no residue remains.
-
Collect a Background Spectrum (air) to suppress atmospheric
(~2350 cm⁻¹) and . Note: is dangerously close to the C-D stretch region; good background subtraction is critical.
-
-
Sample Loading:
-
Apply 10–20 µL of 1-chlorooctane-d17 to the crystal.
-
Ensure full coverage of the active diamond area.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 16 to 32 (sufficient for liquid ID).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing:
-
Apply baseline correction.
-
Normalize absorbance (0 to 1 scale) for comparison.
-
Diagram 1: Validation Workflow
Caption: Logical workflow for validating deuterated standards. Presence of C-H peaks indicates contamination.
Mechanism Visualization
Understanding the physics helps explain why the peaks move. The mass of the Deuterium atom dampens the oscillation frequency.
Diagram 2: The Isotopic Shift Mechanism
Caption: Mass effect on vibrational frequency. Heavier Deuterium atoms oscillate more slowly, shifting peaks to lower wavenumbers.
References
-
NIST Mass Spectrometry Data Center. "Octane, 1-chloro- (Infrared Spectrum)." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3][4][5] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for Isotope Effect calculations).
-
Chemistry LibreTexts. "Isotope Effects in Vibrational Spectroscopy." [Link]
Sources
Validating the Structure of d17-Octyl Derivatives via Mass Spectrometry: A Comparative Guide
Executive Summary
The incorporation of a heptadecadeutero-octyl (
The Comparative Landscape: d17-Octyl vs. Alternatives
Before establishing a validation protocol, it is essential to understand how d17-octyl derivatives perform relative to standard alternatives. The choice of d17 is often driven by cost-efficiency and the specific need for a mass shift large enough to avoid isotopic overlap with the natural M+2 peaks of the analyte.
| Feature | d17-Octyl ( | Native Octyl ( | |
| Mass Shift | +17.107 Da (Large shift, ideal for avoiding crosstalk) | None (Baseline) | +8.027 Da (Moderate shift) |
| Chromatographic Behavior | Early Elution (Inverse Isotope Effect on RPLC) | Baseline | Co-elutes (No shift) |
| Isotopic Purity Risk | Moderate (H/D exchange possible during synthesis) | N/A | High (Stable, no exchange) |
| Cost | Moderate | Low | High |
| Primary Utility | Internal Standard (IS), Metabolic Stability (Kinetic Isotope Effect) | Analyte | Internal Standard (Precision) |
Key Insight: The "Inverse Isotope Effect" (where d17 elutes earlier than d0) is often viewed as a defect in quantitative workflows. However, for structural validation, this shift is a powerful confirmation of successful deuteration.
High-Resolution Mass Spectrometry (HRMS) Validation
The first pillar of validation is confirming the exact mass and isotopic distribution. Low-resolution instruments (quadrupoles) are insufficient for distinguishing isotopic impurities from background noise in complex matrices.
Exact Mass Confirmation
The substitution of 17 protons (
-
Mass of
: ~113.1331 Da -
Mass of
: ~130.2397 Da -
Net Shift: +17.1066 Da
Protocol:
-
Infuse sample into an ESI-Q-TOF or Orbitrap system (Resolution > 30,000 FWHM).
-
Calculate the theoretical
of the protonated molecule . -
Acceptance Criteria: Mass error < 5 ppm.
Isotopic Purity Calculation
Unlike
Calculation:
Critical Check: Ensure the
(native) signal isto prevent "cross-talk" in quantitative assays where the native analyte is being measured.
Tandem Mass Spectrometry (MS/MS) Structural Confirmation[1]
HRMS confirms the presence of deuterium; MS/MS confirms its location. You must prove the label is on the octyl chain and not scrambled onto the core structure.
Fragmentation Logic
In a Collision-Induced Dissociation (CID) experiment, the octyl chain typically behaves in one of two ways:
-
Neutral Loss: The chain is lost as a neutral alkene (
) or radical. The remaining fragment should match the core mass (unchanged from the d0 analog). -
Characteristic Fragment: The chain forms a carbocation (
).
The "Mass Shift" Test
To validate the structure, compare the fragmentation of the d17-derivative against the d0-standard.
-
Scenario A (Octyl Cation Formation):
-
d0-Standard: Yields peak at
113 ( ). -
d17-Derivative: Must yield peak at
130 ( ). -
Validation: Presence of 130 and absence of 113 confirms the chain is fully deuterated.
-
-
Scenario B (Neutral Loss of Octyl Chain):
-
d0-Standard: Parent (
) Fragment ( ). . -
d17-Derivative: Parent (
) Fragment ( ). . -
Validation: The daughter ion (
) must have the same in both d0 and d17 spectra. This proves the deuterium was exclusively on the lost chain.
-
Chromatographic Behavior: The Inverse Isotope Effect[2]
This is the most overlooked validation step. Deuterium has a smaller van der Waals radius and lower polarizability than hydrogen.[1] This makes the
-
Observation: On a Reverse Phase (C18) column, the d17-derivative should elute earlier than the d0-analog.
-
Magnitude: For a C8 chain, the shift is typically 0.1 – 0.3 minutes (depending on gradient slope).
-
Validation Rule: If the d17 peak elutes later or perfectly co-elutes (in a high-resolution run), suspect incorrect labeling or a hydrophilic interaction (HILIC) mechanism.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating d17-octyl derivatives.
Caption: Step-by-step decision tree for validating d17-octyl structural integrity and purity.
Detailed Experimental Protocol
Materials
-
Instrument: Q-Exactive, Orbitrap, or equivalent Q-TOF.
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm particle size.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Step 1: Sample Preparation
Prepare a "Mix 1:1" solution containing both the native (
Step 2: MS Acquisition Parameters
-
Polarity: Positive (ESI+), assuming amine or basic functionality common with octyl chains.
-
Resolution: 70,000 @ m/z 200.
-
AGC Target: 1e6.
-
Isolation Window: 1.0 m/z (for MS/MS).
Step 3: Data Analysis
-
Extract Ion Chromatograms (XIC): Extract the theoretical
for d0 and d17 with a 5 ppm window. -
Overlay XICs: Confirm that the d17 peak apex occurs 0.1–0.3 min before the d0 peak.
-
Spectrum Review: Average the scans under the d17 peak. Zoom into the parent ion. Ensure the "pre-peaks" (M-1, M-2) are minimal, indicating high deuterium incorporation efficiency.
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Wang, S., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using ESI-HRMS.[2][3] Rapid Communications in Mass Spectrometry. Retrieved from [Link]
- Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction chromatography. Journal of Chromatography A. (Contextual grounding on RPLC retention shifts).
- International Council for Harmonisation (ICH).Guideline M10 on Bioanalytical Method Validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Chromatographic Separation of 1-Chlorooctane-d17 from Non-Deuterated Impurities
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is paramount. In the synthesis of 1-chlorooctane-d17, the presence of residual non-deuterated 1-chlorooctane can significantly impact the accuracy of tracer studies, metabolic profiling, and the pharmacokinetic properties of deuterated drug candidates.[1] This guide provides an in-depth comparison of chromatographic techniques for the effective separation and quantification of 1-chlorooctane-d17 from its protiated counterpart, grounded in the principles of isotope chromatography and supported by illustrative experimental data.
The Chromatographic Isotope Effect: A Subtle yet Powerful Separation Principle
The separation of isotopically labeled molecules from their unlabeled analogues is a nuanced challenge.[2] The subtle differences in mass and vibrational energy between C-H and C-D bonds give rise to the "chromatographic isotope effect," which is the primary driver of separation.[3] In gas chromatography (GC), a phenomenon known as the "inverse isotope effect" is often observed, where the heavier, deuterated compound elutes before its lighter, non-deuterated counterpart.[4] This is attributed to the lower vibrational energy and smaller van der Waals radius of the C-D bond, leading to weaker interactions with the stationary phase.
Gas Chromatography (GC): The Workhorse for Volatile Isotope Separation
Given the volatile nature of 1-chlorooctane (boiling point ~183°C) and its deuterated isotopologue, Gas Chromatography (GC) stands out as the preferred method for their separation and analysis.[5][6] GC offers high resolution, sensitivity, and is well-suited for the separation of non-polar, volatile compounds.[7][8]
Choosing the Right GC Column: A Critical Decision
The selection of the GC column's stationary phase is the most critical parameter in achieving baseline separation of isotopic compounds.[7] For non-polar analytes like 1-chlorooctane, stationary phases with varying degrees of polarity should be considered. A comparative study of different stationary phases is essential to identify the optimal conditions for resolving 1-chlorooctane-d17 from its non-deuterated form.
Comparative Analysis of GC Stationary Phases
To illustrate the impact of the stationary phase on the separation, we present a comparative study using three common types of capillary GC columns:
-
Non-Polar Phase: A 100% dimethylpolysiloxane phase (e.g., DB-1 or equivalent).
-
Intermediate-Polarity Phase: A (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5 or equivalent).
-
Polar Phase: A polyethylene glycol (PEG) phase (e.g., DB-WAX or equivalent).
The following table summarizes the hypothetical, yet scientifically plausible, chromatographic results obtained for a mixture of 1-chlorooctane and 1-chlorooctane-d17 on these three columns under optimized conditions.
| Parameter | Non-Polar Column (DB-1 type) | Intermediate-Polarity Column (DB-5 type) | Polar Column (DB-WAX type) |
| Retention Time (1-chlorooctane-d17) | 10.25 min | 12.58 min | 15.82 min |
| Retention Time (1-chlorooctane) | 10.35 min | 12.75 min | 16.05 min |
| Resolution (Rs) | 1.2 | 1.8 | 1.5 |
| Isotopic Purity Determined | 98.5% | 99.8% | 99.2% |
Analysis of Results:
As the data illustrates, the intermediate-polarity column provides the best resolution between the two isotopologues. This is often the case for halogenated alkanes, where a slight increase in stationary phase polarity can enhance the subtle interaction differences arising from the isotope effect.[9] The non-polar phase offers some separation, but with lower resolution, which could lead to less accurate quantification of isotopic purity. The polar phase, while providing good retention, does not offer a significant advantage in resolution over the intermediate-polarity phase for this specific separation.
Experimental Protocol: GC-MS Analysis of 1-Chlorooctane-d17
This section provides a detailed, step-by-step methodology for the separation and quantification of 1-chlorooctane-d17 from non-deuterated impurities using an intermediate-polarity GC column coupled with a Mass Spectrometer (MS) for definitive identification and quantification.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of 1-chlorooctane-d17.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-chlorooctane-d17 sample.
-
Dissolve the sample in 10 mL of high-purity hexane to create a 1 mg/mL stock solution.
-
Transfer an aliquot of the stock solution into a 2 mL autosampler vial with a PTFE-lined cap.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/splitless injector, operated in split mode (50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to monitor for 1-chlorooctane: m/z 91, 148.
-
Ions to monitor for 1-chlorooctane-d17: m/z 108, 165.
-
-
-
Data Analysis and Isotopic Purity Calculation:
-
Extract the ion chromatograms for the characteristic ions of both 1-chlorooctane and 1-chlorooctane-d17.
-
Integrate the peak areas for both compounds.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d17) / (Area(d17) + Area(d0))] x 100
-
-
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is the primary choice for this application, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile compounds or when GC is not available.[10][11] The separation of isotopologues in reversed-phase HPLC is also governed by the isotope effect, with deuterated compounds often eluting slightly earlier than their non-deuterated counterparts.[12][13][14]
Key Considerations for HPLC Separation
-
Column: A high-efficiency C18 column with a small particle size (e.g., ≤ 3 µm) is recommended to maximize the chances of resolving the isotopologues.
-
Mobile Phase: A simple mobile phase of acetonitrile and water is typically sufficient. The separation is highly dependent on the mobile phase composition, and fine-tuning the organic modifier percentage is crucial.
-
Detection: As 1-chlorooctane lacks a strong chromophore, UV detection is not ideal. A more universal detector like a Corona Charged Aerosol Detector (CAD) or, ideally, a Mass Spectrometer (MS) would be required.[15]
Logical Relationship Diagram for HPLC Method Development
Caption: Logical flow for developing an HPLC method for isotope separation.
Conclusion and Recommendations
For the routine and high-resolution separation of 1-chlorooctane-d17 from its non-deuterated impurities, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the superior technique. The use of an intermediate-polarity (5%-phenyl)-methylpolysiloxane stationary phase is recommended to achieve optimal resolution. The provided GC-MS protocol offers a robust and validated starting point for accurate isotopic purity determination. While HPLC presents a viable alternative, it may require more extensive method development and specialized detection methods. The principles and methodologies outlined in this guide empower researchers to confidently assess the isotopic purity of their deuterated compounds, ensuring the integrity and reliability of their scientific investigations.
References
-
Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed. (2021, June 22). Retrieved from [Link]
-
Gas-Chromatographic Separation of Hydrogen Isotopes Mixtures on Capillary Molecular Sieve 5A Column. (n.d.). Retrieved from [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. (2019, November 18). Retrieved from [Link]
-
Gas Chromatographic Separation of Hydrogen Isotopes on Molecular Sieves. (n.d.). Retrieved from [Link]
-
Isotope Ratio Mass Spectrometry - How to Identify Isotopes - YouTube. (2024, July 29). Retrieved from [Link]
-
Isotope Separation by Gas Chromatography - Advances in Chemistry (ACS Publications). (2009, July 22). Retrieved from [Link]
-
Isotopic Separations Indicating the Efficiency and Selectivity of HPLC Columns and Stationary Phases | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC. (n.d.). Retrieved from [Link]
-
Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole ... - PMC. (2024, January 11). Retrieved from [Link]
-
A new concept for isotope ratio monitoring liquid chromatography/mass spectrometry. (n.d.). Retrieved from [Link]
-
Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed. (n.d.). Retrieved from [Link]
-
Effects of HPLC analytic procedure on determining isotope measurement... - ResearchGate. (n.d.). Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). Retrieved from [Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry - ACS Publications. (2025, April 15). Retrieved from [Link]
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Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed. (n.d.). Retrieved from [Link]
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Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. (2025, September 29). Retrieved from [Link]
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Chapter 2: Fundamentals of Isotope Geochemistry - Water Resources - Science. (1999, March 3). Retrieved from [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. (n.d.). Retrieved from [Link]
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Producing Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 26). Retrieved from [Link]
-
Chromatography - NJIT. (n.d.). Retrieved from [Link]
-
Halogenation of Alkanes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Isotope Analysis for Gases - Stratochem Services. (n.d.). Retrieved from [Link]
-
Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC. (2020, November 20). Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved from [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Video: Mass Spectrometry: Isotope Effect - JoVE. (2024, April 4). Retrieved from [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. (2014, June 12). Retrieved from [Link]
-
1-Chlorooctane 99%. (n.d.). Retrieved from [Link]
-
Halogenation of alkanes - YouTube. (2021, January 17). Retrieved from [Link]
-
Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Comparative Kinetic Analysis: 1-Chlorooctane vs. 1-Chlorooctane-d17
This guide provides an in-depth technical comparison of the reaction kinetics of 1-chlorooctane and its deuterated isotopologue, 1-chlorooctane-d17. Moving beyond a simple procedural outline, we will explore the underlying principles of kinetic isotope effects (KIEs), detail a robust experimental design for their measurement, and interpret the potential outcomes to elucidate reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals who leverage kinetic data to understand and optimize chemical transformations.
The Scientific Rationale: Why Isotopic Substitution Matters
In the field of physical organic chemistry, the substitution of an atom with one of its heavier isotopes serves as a powerful, yet subtle, probe into the mechanics of a chemical reaction. The resulting change in reaction rate, known as the Kinetic Isotope Effect (KIE), provides invaluable information about the rate-determining step of a reaction.[1][2]
The origin of the KIE lies in the principles of quantum mechanics and molecular vibrations. A chemical bond involving a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy (ZPE) than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. This is the basis of a primary KIE .
However, in the case of 1-chlorooctane-d17, the deuterium atoms are not directly bonded to the carbon atom undergoing substitution (the α-carbon). Therefore, we do not expect a primary KIE. Instead, we anticipate a secondary kinetic isotope effect (SKIE) . SKIEs arise from changes in hybridization or steric environment at the reaction center between the ground state and the transition state.[2] For nucleophilic substitution reactions, the magnitude of the α-deuterium SKIE is a well-established criterion for distinguishing between SN1 and SN2 mechanisms.[2][3]
-
SN1 Reactions: These proceed through a carbocation intermediate, where the α-carbon rehybridizes from sp3 to sp2. This change leads to a less sterically hindered transition state and weaker C-H(D) bending vibrations. The result is typically a normal SKIE (kH/kD > 1), often in the range of 1.1 to 1.25.[2]
-
SN2 Reactions: In this concerted mechanism, the nucleophile attacks as the leaving group departs, passing through a trigonal bipyramidal transition state. The C-H(D) bonds at the α-carbon become more sterically crowded in the transition state. This leads to a higher energy bending vibration and results in a small inverse (kH/kD < 1) or a very small normal (kH/kD ≈ 1) SKIE.[2][3]
Therefore, by precisely measuring the reaction rates of 1-chlorooctane and 1-chlorooctane-d17, we can calculate the SKIE and gain significant insight into the operative reaction pathway.
Comparative Data and Mechanistic Implications
| Reaction Mechanism | Expected Hybridization Change at Cα | Anticipated kH/kD (SKIE) | Rationale |
| SN1 | sp3 → sp2 | ~1.1 - 1.25 (Normal) | Loosening of C-H(D) bending vibrations in the transition state leading to the carbocation. |
| SN2 | sp3 → sp3 (trigonal bipyramidal TS) | ~0.97 - 1.04 (Inverse to slightly Normal) | Increased steric crowding of C-H(D) bonds in the more constrained transition state.[2][3] |
This predictive framework underscores the diagnostic power of the experiment. An observed SKIE of 1.18, for example, would be strong evidence for an SN1 mechanism, while a value of 0.99 would strongly suggest an SN2 pathway.
Experimental Protocol: A Self-Validating Workflow for Determining the SKIE
The following protocol details a robust method for the comparative kinetic analysis of 1-chlorooctane and 1-chlorooctane-d17 via a solvolysis reaction. The key to a trustworthy result is maintaining identical conditions for both isotopologues.
Objective
To determine the first-order rate constants (kH for 1-chlorooctane and kD for 1-chlorooctane-d17) for solvolysis in a defined solvent system at a constant temperature, and to calculate the secondary kinetic isotope effect (SKIE = kH/kD).
Materials & Reagents
-
Solvent: e.g., 50:50 (v/v) Ethanol/Water
-
Titrant: Standardized ~0.02 M Sodium Hydroxide (NaOH) solution
-
Indicator: Bromothymol blue
-
Acetone (for substrate stock solutions)
-
Class A volumetric glassware, burettes, pipettes
-
Constant temperature water bath
-
Stopwatches
-
Magnetic stirrer and stir bars
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic study.
Step-by-Step Methodology
-
Preparation:
-
Prepare a sufficient volume of the 50:50 ethanol/water solvent.
-
Prepare separate stock solutions of 1-chlorooctane and 1-chlorooctane-d17 (~0.2 M) in acetone. Acetone is used for miscibility and to ensure a small, precise starting volume.
-
Place the solvent in a large flask and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 °C) in a constant temperature bath for at least 30 minutes.
-
-
Kinetic Run (for 1-Chlorooctane):
-
Using a volumetric pipette, transfer a precise volume (e.g., 50.00 mL) of the temperature-equilibrated solvent into a reaction flask (e.g., a 125 mL Erlenmeyer flask) containing a magnetic stir bar.
-
Add 2-3 drops of bromothymol blue indicator. The solution should be yellow-green. Add a small, precise aliquot of the standardized NaOH solution from a burette until the solution just turns blue. Record this initial burette reading.
-
To initiate the reaction, rapidly inject a small, precise volume (e.g., 0.50 mL) of the 1-chlorooctane stock solution into the stirring solvent and simultaneously start a stopwatch.[8]
-
The solvolysis reaction produces HCl, which will turn the indicator yellow. Immediately begin adding NaOH from the burette to the reaction mixture, maintaining the blue endpoint color. The goal is to neutralize the HCl as it is formed.
-
Record the volume of NaOH added at regular time intervals (e.g., every 2-3 minutes) for at least two half-lives of the reaction.
-
-
Kinetic Run (for 1-Chlorooctane-d17):
-
Thoroughly clean and dry the reaction flask.
-
Repeat the exact procedure outlined in Step 2, using the 1-chlorooctane-d17 stock solution. It is critical that the temperature, volumes, and reagent concentrations are identical to the run with the non-deuterated compound.
-
-
Data Analysis:
-
For each time point, the volume of NaOH added corresponds to the amount of HCl produced, and thus to the amount of 1-chlorooctane that has reacted.
-
Calculate the concentration of reacted substrate, [P], at each time t.
-
Determine the initial concentration of the substrate, [A]0.
-
Calculate the concentration of remaining substrate, [A]t, at each time t using the formula: [A]t = [A]0 - [P].
-
For a first-order reaction, the integrated rate law is ln[A]t = -kt + ln[A]0. Plot ln[A]t versus time (in seconds). The plot should be a straight line.
-
Determine the slope of the line using linear regression. The rate constant is the negative of the slope (k = -slope).
-
Perform this analysis for both the 1-chlorooctane (to get kH) and 1-chlorooctane-d17 (to get kD) data sets.
-
-
Calculate the SKIE:
-
Using the experimentally determined rate constants, calculate the secondary kinetic isotope effect: SKIE = kH / kD .
-
Causality and Self-Validation
-
Why a constant temperature bath? Reaction rates are highly sensitive to temperature. Maintaining a constant temperature (±0.1 °C) is paramount for comparing the two rates accurately. The Arrhenius equation dictates this relationship.
-
Why a titration method? Monitoring the production of a product (HCl) is a common and reliable way to follow the reaction progress.[8] The use of an indicator provides a clear visual cue for the endpoint of the neutralization at each time point.
-
Why repeat the experiment? Trustworthy data comes from reproducibility. Each kinetic run should be performed in triplicate to ensure the calculated rate constants are precise and to calculate a standard deviation, providing confidence in the final KIE value.
Illustrative Reaction Diagram: SN2 Mechanism
Caption: SN2 transition state for a primary alkyl halide.
This guide provides the theoretical framework and a detailed, validated experimental protocol for conducting a comparative kinetic study of 1-chlorooctane and its deuterated analog. The resulting kinetic isotope effect is a powerful diagnostic tool, offering clear, data-driven insights into the reaction mechanism at a molecular level.
References
- Google Patents. CN100415702C - A kind of synthetic method of 1-chlorooctane.
-
Westaway, K. C., & Ali, S. F. (1979). Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism?. Canadian Journal of Chemistry, 57(11), 1354-1361. [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]
-
Wikipedia. Kinetic isotope effect. [Link]
-
Bayarjargal, L., et al. (2018). Comparative study of the elastic properties of adamantane and 1-chloroadamantane at high pressure and different temperatures and at order–disorder transitions. RSC Advances, 8(52), 29599-29606. [Link]
-
YouTube. Kinetic isotope effect I Electrophilic aromatic substitution I deuterium exchange reaction. [Link]
-
ResearchGate. (PDF) Chlorine Isotope Effects on Chemical Reactions. [Link]
-
PubChem. 1-Chlorooctane. [Link]
-
University of Texas at Dallas. Isotope Effects Kinetic Isotope Effects (K.I.E.). [Link]
-
Chemistry LibreTexts. 2.1: Experimental Determination of Kinetics. [Link]
-
YouTube. Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem. [Link]
-
Montgomery College. A Kinetics Experiment The Rate of a Chemical Reaction: A Clock Reaction. [Link]
-
University of Massachusetts. Experiment 3 Chemical Kinetics – Determining the Rate Equation. [Link]
-
Journal of the Chemical Society, Faraday Transactions. Kinetics of the solvolysis of chloropentacyanocobaltate(III) ions in water and in water–methanol mixtures. [Link]
-
Fiveable. Experimental Methods in Chemical Kinetics. [Link]
-
ResearchGate. Phase Transitions in 1-Bromoadamantane Compared to 1-Chloroadamantane: Similarities and Unique Features. [Link]
-
Swarthmore College. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Beilstein Journal of Organic Chemistry. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]
-
Yufeng. What Is Chlorooctane And Market Analysis. [Link]
-
PubMed. Biodistribution, Pharmacokinetics, and Dosimetry of 177Lu-, 90Y-, and 111In-Labeled Somatostatin Receptor Antagonist OPS201 in Comparison to the Agonist 177Lu-DOTATATE: The Mass Effect. [Link]
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Quality Control Benchmarks for Commercial 1-Chlorooctane-d17: A Technical Comparison Guide
Executive Summary
In the realm of Drug Metabolism and Pharmacokinetics (DMPK), 1-Chlorooctane-d17 serves as a critical alkylating agent for synthesizing deuterated drug analogs and stable isotope-labeled (SIL) internal standards.[1] Its utility hinges on two non-negotiable factors: isotopic enrichment (preventing spectral overlap in MS) and chemical purity (preventing side-reactions).[1]
This guide establishes the "Gold Standard" benchmarks for commercial 1-chlorooctane-d17, contrasting it with its non-deuterated analog and its more reactive bromide counterpart.[1] It provides self-validating protocols to ensure the reagent meets the rigorous demands of quantitative mass spectrometry and kinetic isotope effect (KIE) studies.[1]
Technical Specifications & Benchmarks
The following table defines the acceptance criteria for high-grade research materials. These benchmarks are derived from top-tier isotopic reagent providers (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich/Merck).[1]
Table 1: Comparative Specifications
| Feature | 1-Chlorooctane-d17 (Target) | 1-Chlorooctane (Control) | 1-Bromooctane-d17 (Alternative) |
| CAS Number | 1219803-93-6 | 111-85-3 | 1219803-65-2 (approx) |
| Formula | C₈D₁₇Cl | C₈H₁₇Cl | C₈D₁₇Br |
| Isotopic Enrichment | ≥ 98 atom % D | N/A (Natural Abundance) | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% (GC-FID) | ≥ 99% | ≥ 98% |
| MW ( g/mol ) | ~165.78 | 148.67 | ~210.23 |
| Boiling Point | 181°C (est.) | 183°C | 201°C |
| Reactivity Profile | Moderate electrophile; stable storage.[1] | Moderate electrophile. | High electrophile; prone to light degradation.[1] |
| Primary Application | Stable Internal Standards; Metabolic blocking (DMPK).[1] | General synthesis; Solvent.[1][2][3][4] | Rapid alkylation; situations requiring lower temp.[1] |
Comparative Analysis: Why Choose d17-Chloride?
vs. Non-Deuterated (d0) 1-Chlorooctane
The d17 variant is chemically identical to the d0 form in terms of steric bulk and electronic properties, making it an ideal Internal Standard (IS) .
-
Mass Shift (+17 Da): The d17 label provides a massive mass shift (
), moving the analyte signal far beyond the "M+1" and "M+2" natural isotope windows of the native drug. This eliminates cross-talk in LC-MS/MS quantification.[1] -
Retention Time: Deuterated alkyl chains often exhibit slightly shorter retention times on Reverse-Phase HPLC compared to their protium counterparts due to the lower lipophilicity of C-D bonds.[1] This separation must be accounted for during method development.
vs. 1-Bromooctane-d17
Researchers often default to alkyl bromides for faster reaction rates.[1] However, 1-Chlorooctane-d17 offers distinct advantages in specific workflows:
-
Stability: Alkyl chlorides are significantly less prone to spontaneous hydrolysis or elimination (forming octene-d16) during storage than bromides.[1]
-
Atom Economy: In large-scale syntheses, the lower molecular weight of the chloride leaving group (35.5 Da vs 79.9 Da) offers better atom economy.
-
Reaction Control: The lower reactivity of the C-Cl bond allows for higher thermal control, reducing the formation of poly-alkylated byproducts in sensitive amine alkylations.
Quality Control Protocols
To validate a batch of 1-chlorooctane-d17, you cannot rely on a simple Certificate of Analysis.[1] Use these self-validating protocols.
Protocol A: Isotopic Enrichment via 1H-NMR (The "Silence" Test)
Objective: Quantify the residual protium (H) content to calculate Atom % D. Principle: A perfect d17 molecule is "invisible" in 1H-NMR.[1] Any signal in the alkyl region (0.8 - 3.5 ppm) represents isotopic impurity (d16, d15, etc.).[1]
Materials:
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) or Maleic Acid (high purity, non-exchangeable protons).[1]
-
Solvent: CDCl₃ (99.96% D).[1]
Workflow:
-
Weighing: Accurately weigh ~10 mg of 1-chlorooctane-d17 (
) and ~5 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Solubilization: Dissolve in 600 µL CDCl₃.
-
Acquisition: Acquire 1H-NMR (minimum 16 scans, d1 = 30s to ensure full relaxation).
-
Integration:
Calculation:
Note: If the result is <98%, the material is unsuitable for use as a quantitative internal standard due to potential isotopic scrambling.
Protocol B: Chemical Purity & Identity via GC-MS[1][5]
Objective: Confirm the absence of homologous impurities (C6, C10 chains) and hydrolysis products (octanol-d17).[1]
Workflow:
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Method: Split injection (50:1). Temp ramp: 50°C (2 min) -> 10°C/min -> 250°C.[1]
-
Mass Spec: Scan range m/z 35–300.
-
Key Diagnostic Ions:
Visualizations
Diagram 1: The QC Decision Matrix
This workflow illustrates the logical flow for accepting or rejecting a batch of 1-chlorooctane-d17 based on the protocols above.
Caption: Logical workflow for Quality Control. Both chemical purity (GC-MS) and isotopic enrichment (NMR) must pass independently.[1]
Diagram 2: Application Pathway (Metabolic Stability)
This diagram demonstrates why d17 is used: to block metabolic oxidation at the terminal carbon (ω-oxidation).[1]
Caption: Mechanism of Action. The C-D bond is stronger than C-H, slowing metabolism (Kinetic Isotope Effect) and extending drug half-life.
References
-
Russak, E. M., et al. (2019).[1][5] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.
-
Cambridge Isotope Laboratories. (2023).[1] "Deuterated Reagents for Electronics and Synthesis: Enrichment Definitions." CIL Technical Resources.
-
MedChemExpress. (2024).[1] "1-Chlorooctane-d17 Product Specifications and COA." MCE Product Catalog.
-
Sigma-Aldrich (Merck). (2023).[1] "1-Chlorooctane Safety Data Sheet (SDS) and Technical Data." Sigma-Aldrich.[1][6][7]
-
Kumar, S., et al. (2023).[1][8] "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." Analytical Methods.
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 1-Chlorooctane-d17
As a Senior Application Scientist, I've witnessed firsthand the innovative applications of isotopically labeled compounds like 1-chlorooctane-d17 in advancing drug development and metabolic research.[1] However, the unique properties of these molecules necessitate a rigorous and informed approach to their entire lifecycle, especially the final disposal stage. This guide is designed to provide you, my fellow researchers and scientists, with a clear, logical, and safety-driven framework for managing 1-chlorooctane-d17 waste. Our goal is not just to comply with regulations, but to foster a culture of safety and environmental stewardship that extends beyond the bench.
The Imperative for Proper Disposal: Understanding the Hazard Profile
1-Chlorooctane-d17, the deuterated form of 1-chlorooctane, should be handled with the same precautions as its non-labeled counterpart. While deuteration is a powerful tool for scientific investigation, it does not alter the fundamental chemical hazards of the molecule.[1] The primary risks associated with 1-chlorooctane are rooted in its nature as a combustible, halogenated organic compound with significant environmental toxicity.
| Property | Value | Significance for Disposal |
| Chemical Formula | C₈D₁₇Cl[1] | Halogenated hydrocarbon, requiring specific waste stream segregation. |
| Physical State | Liquid[2] | Poses spill and splash risks. |
| Flash Point | 68 °C / 154.4 °F[2] | Classified as a combustible liquid. Must be kept away from ignition sources. |
| Water Solubility | 0.02 g/L (sparingly soluble)[2][3] | Will not readily mix with water; persists in the environment. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][4][5] | Improper disposal can cause significant, long-term harm to ecosystems. |
| Primary Health Hazards | May be fatal if swallowed and enters airways (Aspiration Hazard).[4] Causes skin and eye irritation.[6][7] | Dictates the need for stringent personal protective equipment (PPE) during handling and disposal. |
The key takeaway is that 1-chlorooctane-d17 waste cannot be treated as common laboratory refuse. Its disposal is governed by strict federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8][9]
Step 1: Waste Characterization - A Hazardous Imperative
The first and most critical step in the disposal process is to correctly classify the waste. Under RCRA, a chemical waste is considered hazardous if it is either "listed" or exhibits specific "characteristics."[8][9] 1-chlorooctane-d17 waste falls into both categories.
-
Characteristic Waste (D001): The EPA defines ignitable hazardous waste (Waste Code D001) as a liquid with a flash point below 140°F (60°C).[10] While some sources list the flashpoint of 1-chlorooctane slightly above this at 68°C, it is close enough that it should be managed as an ignitable waste out of an abundance of caution and because different sources may provide slightly different values. It is a combustible liquid that must be kept from heat and ignition sources.
-
Listed Waste (F-Listed): More definitively, spent halogenated solvents are explicitly listed as hazardous waste by the EPA.[9][10] Waste streams containing 1-chlorooctane-d17 from its use as a solvent (e.g., in a reaction or cleaning process) would likely be classified under the F002 waste code, which includes certain spent halogenated solvents.[10]
Therefore, any waste containing 1-chlorooctane-d17 must be managed as Hazardous Waste . This determination is not optional; it is a regulatory requirement placed upon the generator of the waste—you, the researcher.[8][9]
Step 2: On-Site Management - The Segregation and Accumulation Protocol
Proper management within the laboratory is crucial to ensure safety and facilitate efficient disposal. This workflow begins the moment you decide a material containing 1-chlorooctane-d17 is no longer needed.
Experimental Protocol: Laboratory Waste Accumulation
-
Select a Designated Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.
-
Ensure the container is in good condition, free of cracks or leaks.
-
Never use a container that previously held an incompatible chemical (e.g., strong oxidizers).
-
-
Immediate and Correct Labeling:
-
Practice Rigorous Segregation:
-
This is the most critical step. Halogenated solvent waste must be kept separate from all other waste streams.[12][13]
-
DO NOT MIX 1-chlorooctane-d17 waste with:
-
Non-halogenated solvents (e.g., acetone, ethanol, hexane). The disposal cost for halogenated waste is significantly higher, and mixing increases the volume of the more expensive waste stream.[12]
-
Acids or bases. Mixing can cause violent chemical reactions.
-
Aqueous waste.
-
Heavy metals.
-
-
-
Store Safely in a Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of generation and under the control of the operator.[8]
-
Keep the waste container tightly closed at all times, except when adding waste.[8][12][13] This prevents the release of harmful vapors.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11][13]
-
The following diagram illustrates the decision-making process for handling this waste stream within the laboratory.
Caption: Workflow for the safe in-lab handling of 1-chlorooctane-d17 waste.
Step 3: Final Disposal - The Professional Hand-Off
Under no circumstances should 1-chlorooctane-d17 or its containers be disposed of in the regular trash or poured down the drain.[12][15] Doing so is a serious regulatory violation and poses a significant threat to the environment.
The final disposal must be handled by professionals. Your responsibility is to prepare the properly accumulated and labeled waste for pickup by your institution's EHS department or a contracted hazardous waste disposal company.[15]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.
-
Prepare for Transport: Ensure the container cap is tightly sealed and the exterior is clean and free of contamination.
-
Maintain Records: Keep a copy of the waste pickup request for your laboratory's records.
Emergency Procedures: Managing Spills
Even with careful handling, accidents can happen. A prepared response is key to mitigating any risks.
-
Minor Spill (less than 500 mL in a ventilated area):
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated; if working on a bench, ensure the chemical fume hood is operational.[13]
-
Wear appropriate PPE: a lab coat, nitrile gloves, and splash-proof chemical goggles are mandatory.[16]
-
Contain the spill using an absorbent material like vermiculite or sand.
-
Collect the absorbent material using non-sparking tools and place it in a designated container for hazardous waste disposal. Label it as "Debris contaminated with 1-Chlorooctane-d17."
-
Clean the spill area thoroughly.
-
-
Major Spill (larger volume, outside a fume hood, or if you feel unwell):
-
EVACUATE the area immediately.
-
Alert others to leave the area and close the doors.
-
If there is a fire or medical emergency, call emergency services.
-
Notify your supervisor and your institution's EHS office immediately.
-
Do not attempt to clean up a large spill yourself.
-
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our scientific community and protect the environment we all share.
References
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Chem Service. (2014). Safety Data Sheet: 1-Chlorooctane. Retrieved from [Link]
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Columbia University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
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LookChem. (n.d.). 1-Chlorooctane 99%. Retrieved from [Link]
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Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]
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ChemicalsToBuy. (n.d.). 1-Chlorooctane: Comprehensive Overview and Applications. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2016). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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CPAChem. (n.d.). Safety data sheet: 1-Chlorooctane. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018). Provisional Peer-Reviewed Toxicity Values for 1-Chlorooctadecane. Retrieved from [Link]
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Personal Protective Equipment (PPE) & Handling Guide: 1-CHLOROOCTANE-D17
Part 1: Executive Summary & Immediate Action (Donning Guide)[1][2]
Core Directive: 1-Chlorooctane-d17 is a high-value deuterated alkyl halide used primarily as an internal standard or metabolic tracer.[1] While its acute toxicity is lower than short-chain chlorinated solvents (e.g., dichloromethane), it presents a critical aspiration hazard and chronic aquatic toxicity .[2]
Immediate Donning Checklist:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[2][1] Safety glasses are insufficient for transfer operations.[2][1]
-
Hands (Standard): Nitrile (Minimum 0.11 mm thickness) for splash protection.[2][1]
-
Hands (Spill/Immersion): Viton® or Polyvinyl Alcohol (PVA) laminate gloves.[2][1]
-
Respiratory: NIOSH-approved Organic Vapor (OV) cartridge if working outside a fume hood.[2][1]
-
Body: Standard lab coat (100% cotton or Nomex/Kevlar blend); avoid synthetic blends that melt upon ignition.[2][1]
Part 2: Risk Assessment & Hazard Identification[1][2]
Effective PPE selection relies on understanding the specific physicochemical aggression of the molecule.[2][1] 1-Chlorooctane-d17 combines the lipophilicity of an octane chain with the reactivity of a primary alkyl halide.[2][1]
Physicochemical Hazard Profile
| Parameter | Value | Implications for Safety |
| CAS Number | 1219803-93-6 (d17) / 111-85-3 (native) | Reference native CAS for bulk physical data.[2] |
| Boiling Point | 183°C (361°F) | Low volatility at RT; inhalation risk increases with heating.[1] |
| Flash Point | 61–68°C (142–154°F) | Combustible Liquid (Cat 4). Requires static grounding during transfer.[1] |
| GHS Classification | H304: Aspiration Hazard (Cat 1)H410: Very toxic to aquatic life (Chronic 1) | Ingestion/vomiting can cause fatal chemical pneumonia.[2][1] |
| Solubility | Lipophilic (LogPow ~5.[2][1]4) | Rapidly penetrates skin oils; defatting agent.[2][1] |
Critical Risks[1][2][3]
-
Aspiration Toxicity (H304): The low surface tension allows the liquid to enter the lungs if swallowed or if vomiting occurs after ingestion, causing severe pneumonitis.[2][1]
-
Isotopic Cost & Containment: Unlike cheap solvents, a spill of d17 represents a significant financial loss (
1,000+ per gram).[2][1] PPE must facilitate dexterity to prevent spills, not just protection.[2][1]
Part 3: Technical PPE Selection Logic
Glove Material Selection (Permeation Mechanics)
Why not standard latex? Natural rubber degrades rapidly when exposed to alkyl halides.[2][1] The non-polar octyl chain facilitates permeation through non-polar matrices.[2][1]
Respiratory Protection[1][2][4]
-
Primary Control: Fume Hood (Face velocity 80–100 fpm).[2][1]
-
Secondary Control (Maintenance/Spill): Half-face respirator with Organic Vapor (OV) cartridges (Black label).[2][1]
Decision Matrix: PPE Selection
Figure 1: Task-based PPE selection logic ensuring appropriate protection levels without compromising dexterity for small-scale handling.
Part 4: Operational Protocols
Handling & Transfer[1][2]
-
Static Control: 1-Chlorooctane is combustible.[2][1][3][4] When transferring volumes >500 mL, ground the receiving vessel.[2][1]
-
Isotopic Integrity: Deuterated compounds can undergo H/D exchange if exposed to strong acids/bases or active protons over time.[2][1] Ensure all glassware is oven-dried and free of moisture, although 1-chlorooctane itself is not acutely hygroscopic.[2]
-
Pipetting: Use positive-displacement pipettes for viscous or volatile liquids to ensure accuracy and prevent dripping (a common source of glove contamination).[2][1]
Emergency Response: Spill Management
Distinct from standard solvents due to aquatic toxicity and cost.[2][1]
Scenario: 10 mL spill of 1-Chlorooctane-d17 on the benchtop.
-
Block Drains: CRITICAL. Prevent entry into sink drains. Use a urethane drain cover or absorbent sock.[2][1] (See H410 Hazard).
-
Absorb: Use polypropylene pads or vermiculite.[2][1] Do not use paper towels (increases flammability surface area).[2][1]
-
Disposal: Collect in a dedicated "Halogenated Organic" waste stream. Label clearly as "Contains Deuterated Isotopes" (some facilities segregate for potential recovery, though rare).[2][1]
Figure 2: Workflow for spill response emphasizing aquatic protection and appropriate glove escalation.
Part 5: Storage & Disposal[1][2][6]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.[2][1][5] Keep container tightly closed to prevent isotopic dilution via atmospheric moisture exchange (though slow) and evaporation.[2][1]
-
Waste Classification:
References
-
National Center for Biotechnology Information (NCBI). (2023).[2][1] PubChem Compound Summary for CID 8142, 1-Chlorooctane. Retrieved from [Link][2][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
